4-(chloromethyl)-N,N-dimethylBenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-12(2)10(13)9-5-3-8(7-11)4-6-9/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAPDJRQFLVOIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121083-51-0 | |
| Record name | 4-(chloromethyl)-N,N-dimethylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(chloromethyl)-N,N-dimethylbenzamide: Properties, Synthesis, and Applications in Drug Development
This guide provides a comprehensive technical overview of 4-(chloromethyl)-N,N-dimethylbenzamide, a versatile bifunctional reagent of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, established synthetic protocols, characteristic reactivity, and its burgeoning applications in medicinal chemistry and beyond.
Core Physicochemical and Structural Properties
This compound, with the CAS number 121083-51-0, is a substituted aromatic compound featuring both a reactive benzylic chloride and a tertiary benzamide functional group.[1][2] This unique combination of functionalities makes it a valuable intermediate in the synthesis of more complex molecular architectures.[3]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClNO | [2] |
| Molecular Weight | 197.66 g/mol | [2] |
| CAS Number | 121083-51-0 | [1] |
| IUPAC Name | This compound | [3] |
| SMILES | CN(C)C(=O)C1=CC=C(C=C1)CCl | [1] |
| Appearance | Off-white solid (typical) | [4] |
| Storage | Store at 10°C - 25°C in a well-closed container. | [1] |
While specific experimental data for properties like melting point, boiling point, and solubility are not extensively documented in readily available literature, its solid appearance at room temperature suggests a melting point above ambient temperature. Its structural components suggest moderate solubility in common organic solvents.
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. A common and logical approach involves the amidation of 4-(chloromethyl)benzoyl chloride with dimethylamine. This reaction is a classic example of nucleophilic acyl substitution.
Experimental Protocol: Synthesis via Acyl Chloride
This protocol is based on the well-established Schotten-Baumann reaction conditions, which are frequently used for the synthesis of amides from acyl chlorides and amines.[5]
Materials and Equipment:
-
4-(chloromethyl)benzoyl chloride
-
Dimethylamine (2.0 M solution in THF or as a gas)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or other non-nucleophilic base
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath to maintain a low temperature.
-
Reagent Addition: To the flask, add a solution of dimethylamine (1.2 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Addition of Acyl Chloride: Dissolve 4-(chloromethyl)benzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Reaction: Add the 4-(chloromethyl)benzoyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the temperature is maintained between 0-5 °C.
-
Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Mechanistic Insights
The dual functionality of this compound dictates its chemical reactivity. The two primary reactive sites are the electrophilic carbonyl carbon of the amide and the benzylic carbon bearing the chlorine atom.
Reactivity of the Benzamide Group
The tertiary amide group is generally stable. However, the carbonyl oxygen can act as a directing group in electrophilic aromatic substitution reactions, although the chloromethyl group is a deactivating group. The amide bond can be hydrolyzed under strong acidic or basic conditions, though this typically requires harsh reaction conditions.
Reactivity of the Benzylic Chloride
The chloromethyl group is the more reactive handle for synthetic transformations. As a benzylic chloride, it is susceptible to nucleophilic substitution reactions.[6] The mechanism of this substitution can be either Sₙ1 or Sₙ2, depending on the nature of the nucleophile and the reaction conditions.
-
Sₙ1 Pathway: In the presence of a polar protic solvent and a weak nucleophile, the reaction is likely to proceed via an Sₙ1 mechanism.[7] The rate-determining step is the formation of a resonance-stabilized benzylic carbocation, which is then attacked by the nucleophile.
-
Sₙ2 Pathway: With a strong, unhindered nucleophile in a polar aprotic solvent, the Sₙ2 pathway is favored.[8] This involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the carbon were chiral.
This reactivity allows for the introduction of a wide variety of functional groups at the benzylic position, such as amines, azides, cyanides, and thiols.
Diagram of Reaction Pathways:
Caption: Nucleophilic substitution pathways of the benzylic chloride.
Applications in Drug Discovery and Medicinal Chemistry
Substituted benzamides are a well-established class of pharmacologically active compounds with a wide range of therapeutic applications, including antipsychotic, antiemetic, and gastroprokinetic effects.[9][10] The benzamide moiety is a key structural feature in several approved drugs.[11]
This compound serves as a crucial building block for the synthesis of novel drug candidates. The chloromethyl group provides a convenient point of attachment for various pharmacophores, allowing for the exploration of structure-activity relationships (SAR). For instance, it can be used to link the benzamide core to other cyclic or heterocyclic systems, a common strategy in the design of enzyme inhibitors and receptor ligands.[11][12] The N,N-dimethylbenzamide portion itself can contribute to the overall pharmacological profile of a molecule, influencing properties such as solubility, membrane permeability, and metabolic stability.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is classified as an irritant and may be harmful if swallowed or inhaled.[1][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13]
-
Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[4] Avoid contact with skin, eyes, and clothing.[14]
-
Storage: Store in a tightly closed container in a dry and cool place.[1]
Always consult the Safety Data Sheet (SDS) for detailed and up-to-date safety information before use.[4][13][14][15]
References
- Benchchem. The Dual Reactivity of Benzylic Chlorides: A Technical Guide for Drug Development Professionals.
- ACS Publications. Design and Synthesis of 4-Substituted Benzamides as Potent, Selective, and Orally Bioavailable IKs Blockers. Journal of Medicinal Chemistry.
- ResearchGate. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- ChemicalBook. This compound | 121083-51-0.
- Biosynth. This compound | 121083-51-0 | FC130371.
- PubChem. 4-Chloro-N,N-dimethylbenzamide | C9H10ClNO | CID 84180.
- ChemicalBook. 4-chloro-N,N-dimethylbenzamide synthesis.
- Journal of the Chemical Society (Resumed). Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents.
- PubChem. 4-chloro-N,N-diethylbenzamide | C11H14ClNO | CID 346696.
- Pearson. What compounds are formed from the reaction of benzoyl chloride with the following reagents? i. isopropyl alcohol.
- Chem Service. SAFETY DATA SHEET.
- Benchchem. Application Notes and Protocols for the Synthesis of Amides using 4-(Chloromethyl)benzoyl chloride.
- Organic Syntheses Procedure.
- ACS Publications. ortho Effects in Reactions of Nucleophiles with Benzyl Chlorides.
- ChemTube3D. SN2 Reaction: Benzyl Chloride with HS-.
- PubChemLite. 4-(chloromethyl)-n-methylbenzamide (C9H10ClNO).
- PubChemLite. This compound (C10H12ClNO).
- Sigma-Aldrich. 4-CHLORO-N,N-DIMETHYLBENZAMIDE AldrichCPR.
- Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- Benchchem. This compound|121083-51-0.
- Benchchem. Potential Therapeutic Applications of Substituted Benzamides: A Technical Guide.
- Benchchem. Synthesis of "Benzamide, N,N,4-trimethyl-" from 4-methylbenzoyl chloride.
- Fisher Scientific. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Google Patents. CN101585781B - Preparing method of N, N-dimethylbenzamide.
- Benchchem. Application Notes and Protocols: "Benzamide, N,N,4-trimethyl-" as a Versatile Building Block in Organic Synthesis.
- Pharmaguideline. Benzamides: Sulpiride.
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4-(chloromethyl)-N,N-dimethylbenzamide synthesis pathways
An In-depth Technical Guide to the Synthesis of 4-(chloromethyl)-N,N-dimethylbenzamide
Authored by: A Senior Application Scientist
Publication Date: January 7, 2026
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound (CAS No: 121083-51-0), a versatile bifunctional building block crucial in pharmaceutical and materials science research.[1][2] We will delve into the mechanistic underpinnings, procedural details, and comparative analysis of the most prevalent synthetic strategies. This document is intended for researchers, chemists, and professionals in drug development, offering field-proven insights and detailed protocols to enable informed experimental design and execution.
Introduction: The Significance of this compound
This compound is a valuable intermediate in organic synthesis.[1] Its structure incorporates two key reactive sites: a tertiary benzamide and a benzylic chloride. The benzamide moiety is a well-established pharmacophore present in numerous approved drugs, while the chloromethyl group provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of this scaffold into more complex molecular architectures.[3] This dual functionality makes it an essential precursor for the synthesis of a wide array of target molecules in medicinal chemistry and materials science.[2]
Molecular Structure:
This guide will explore the most practical and efficient methods for its preparation, with a focus on the underlying chemical principles that govern these transformations.
Primary Synthesis Pathway: Acylation of Dimethylamine
The most direct and widely employed method for the synthesis of this compound is the nucleophilic acyl substitution reaction between 4-(chloromethyl)benzoyl chloride and dimethylamine.[3][4] This approach is favored for its high efficiency and the ready availability of the starting materials.
Reaction Mechanism
The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The nitrogen atom of dimethylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 4-(chloromethyl)benzoyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a good leaving group to yield the stable N,N-dimethylbenzamide product.[4]
Detailed Experimental Protocol
This protocol is a synthesized representation of standard acylation procedures.[3][5]
Materials:
-
4-(Chloromethyl)benzoyl chloride (1.0 eq)
-
Dimethylamine (2.0 M solution in THF, or as a gas) (1.1 - 2.2 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.2 eq) (acts as a base to neutralize the HCl byproduct)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(chloromethyl)benzoyl chloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Amine Addition: To the cooled solution, add triethylamine (1.2 eq). Subsequently, add dimethylamine solution dropwise while maintaining the temperature at 0 °C. The excess amine or the presence of a stronger base like pyridine is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[3] This washing sequence removes unreacted amine, the base, and any remaining acidic or basic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.
Causality in Experimental Choices
-
Anhydrous Conditions: 4-(chloromethyl)benzoyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture, which would convert it to the unreactive 4-(chloromethyl)benzoic acid.[5] Therefore, using dry solvents and glassware under an inert atmosphere is critical for achieving a high yield.
-
Temperature Control: The initial cooling to 0 °C is to manage the exothermic nature of the acylation reaction.
-
Choice of Base: A non-nucleophilic base like triethylamine or pyridine is used to scavenge the HCl produced. Using an excess of the nucleophilic amine can also serve this purpose, but may lead to side reactions.
-
Solvent Selection: Aprotic, non-nucleophilic solvents like DCM or THF are preferred to prevent solvolysis of the acyl chloride.[5]
Potential Side Reactions
A key potential side reaction is the nucleophilic attack of dimethylamine on the benzylic chloride of either the starting material or the product. This can be minimized by using a controlled stoichiometry of dimethylamine and avoiding prolonged reaction times or excessive heating.[5]
Visualization of the Acylation Pathway
Caption: Chlorination of the precursor alcohol.
Comparative Analysis of Synthesis Pathways
| Parameter | Pathway 1: Acylation | Pathway 2: Chlorination of Alcohol |
| Starting Materials | 4-(chloromethyl)benzoyl chloride, Dimethylamine | 4-(hydroxymethyl)benzoic acid, Dimethylamine, Chlorinating agent |
| Number of Steps | 1 | 2 (Amidation + Chlorination) |
| Yield | Generally high | Moderate to high, dependent on both steps |
| Scalability | Readily scalable | Scalable, but requires two separate operations |
| Safety Concerns | 4-(chloromethyl)benzoyl chloride is corrosive and moisture-sensitive. [5] | Thionyl chloride is highly corrosive and toxic. |
| Overall Efficiency | More direct and efficient | Less direct, involves an additional synthetic step |
Safety, Handling, and Storage
-
4-(chloromethyl)benzoyl chloride: Highly corrosive and lachrymatory. Reacts violently with water. Must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Store under an inert atmosphere. [5]* Dimethylamine: Flammable and corrosive. Handle in a well-ventilated area.
-
Thionyl Chloride: Toxic, corrosive, and reacts with water to release toxic gases. All manipulations should be performed in a fume hood.
-
This compound: The final product should be handled with care. While specific toxicity data is limited, it is prudent to treat it as a potential irritant. Store in a cool, dry place, in a tightly sealed container. [1]
Conclusion
The synthesis of this compound is most efficiently achieved through the direct acylation of dimethylamine with 4-(chloromethyl)benzoyl chloride. This single-step process is high-yielding and utilizes readily available starting materials. While an alternative pathway through the chlorination of 4-(hydroxymethyl)-N,N-dimethylbenzamide is viable, it is less direct. The choice of synthetic route will ultimately depend on the availability of starting materials, scalability requirements, and the specific context of the research. Adherence to strict safety protocols is paramount when handling the corrosive and reactive intermediates involved in these syntheses.
References
- Title: 4-chloro-N,N-dimethylbenzamide synthesis - ChemicalBook Source: ChemicalBook URL
- Title: Application Notes and Protocols: Reaction of 4-(Chloromethyl)
- Title: Technical Support Center: Reactions with 4-(Chloromethyl)
- Title: Synthesis of A. 4-(Chloromethyl)
- Title: 4-(Chloromethyl)
- Title: 4-Chloro-N,N-dimethylbenzamide | C9H10ClNO | CID 84180 Source: PubChem - NIH URL
- Title: Material Science Breakthroughs with 4-(Chloromethyl)
- Title: [FREE] Draw the major organic product obtained by the reaction of benzoyl chloride with dimethylamine, (CH_3)
- Title: 4-(hydroxymethyl)-N,N-dimethylbenzamide | C10H13NO2 | CID 194108 Source: PubChem URL:[Link]
- Title: Amines - NCERT Source: NCERT URL:[Link]
Sources
An In-depth Technical Guide to 4-(Chloromethyl)-N,N-dimethylbenzamide: A Versatile Synthetic Building Block
Abstract
4-(Chloromethyl)-N,N-dimethylbenzamide is a pivotal electrophilic building block in modern organic synthesis, prized for its defined reactivity and versatile applications. The presence of a benzylic chloride provides a reactive handle for nucleophilic substitution, while the N,N-dimethylbenzamide moiety modulates the electronic properties and offers a site for further chemical elaboration. This guide provides an in-depth analysis of its synthesis, physicochemical properties, core reactivity, and applications, with a focus on providing actionable, field-proven protocols for researchers in synthetic chemistry and drug development.
Introduction and Strategic Importance
In the landscape of synthetic chemistry, the efficiency of constructing complex molecules often hinges on the availability of robust, multifunctional building blocks. This compound (CAS No: 121083-51-0) has emerged as one such critical reagent. Its structure is deceptively simple, yet it offers a powerful platform for introducing the N,N-dimethylbenzamidomethyl moiety into a wide array of substrates. This is particularly valuable in medicinal chemistry, where this group can act as a key pharmacophore, a flexible linker, or a scaffold for further diversification.[1] The benzylic chloride is the primary reactive center, susceptible to displacement by a broad range of nucleophiles, making it a go-to reagent for alkylation reactions.
Physicochemical Properties & Handling
A thorough understanding of a reagent's properties is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 121083-51-0 | |
| Molecular Formula | C₁₀H₁₂ClNO | [2] |
| Molecular Weight | 197.66 g/mol | |
| Appearance | Off-white solid | [3] |
| SMILES | CN(C)C(=O)C1=CC=C(C=C1)CCl | [2] |
| InChIKey | UMAPDJRQFLVOIA-UHFFFAOYSA-N | [2] |
Safety & Handling: this compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][5]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.[5]
Synthesis of the Building Block
The reliable synthesis of this compound is crucial for its application. A common and effective laboratory-scale preparation starts from 4-(chloromethyl)benzoyl chloride.
Protocol: Synthesis via Amidation
This two-step conceptual process first involves creating the acid chloride, followed by amidation.
-
Step 1: Formation of 4-(Chloromethyl)benzoyl chloride. 4-(Chloromethyl)benzoic acid is reacted with a chlorinating agent like oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF.[6]
-
Step 2: Amidation. The resulting crude 4-(chloromethyl)benzoyl chloride is then dissolved in an appropriate solvent and reacted with a solution of dimethylamine to form the final product, this compound.
Causality Behind Choices:
-
Oxalyl Chloride/Thionyl Chloride: These are excellent reagents for converting carboxylic acids to acid chlorides. Oxalyl chloride is often preferred for smaller-scale reactions as the byproducts (CO, CO₂, HCl) are gaseous and easily removed.
-
Catalytic DMF: DMF acts as a catalyst by forming a Vilsmeier intermediate, which is a more potent acylating agent than the acid chloride itself, thus accelerating the reaction.
-
Dimethylamine: As a secondary amine, it readily reacts with the highly electrophilic acid chloride to form the stable tertiary amide.
Core Reactivity: The Art of Alkylation
The primary utility of this compound lies in its role as an electrophile in nucleophilic substitution reactions (SN2). The benzylic chloride is an excellent leaving group, readily displaced by a variety of O-, N-, and S-based nucleophiles.
O-Alkylation of Phenols (Williamson Ether Synthesis)
The alkylation of phenols is a cornerstone transformation in organic synthesis.[7] Using this building block allows for the direct attachment of the benzamide moiety to an aromatic core via an ether linkage.
Mechanism & Rationale: The reaction proceeds via a classic Williamson ether synthesis. A base is required to deprotonate the weakly acidic phenol, generating a more potent nucleophile, the phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of this compound, displacing the chloride ion.
-
Choice of Base: A moderately weak base like potassium carbonate (K₂CO₃) is often sufficient and ideal. It is strong enough to deprotonate the phenol but not so strong that it promotes unwanted side reactions. For less reactive or sterically hindered phenols, a stronger base like sodium hydride (NaH) may be necessary.[8]
-
Choice of Solvent: Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are preferred. They effectively solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thus accelerating the SN2 reaction.
Detailed Protocol: O-Alkylation of p-Cresol [8]
-
To a dry round-bottom flask under an inert nitrogen atmosphere, add p-cresol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Stir the resulting suspension at room temperature for 15 minutes to ensure homogeneity.
-
Add this compound (1.05 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 82°C).
-
Monitor the reaction's progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Once complete, cool the mixture to room temperature and remove the inorganic salts by filtration.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude product, which can be further purified by column chromatography on silica gel.
N-Alkylation of Amines and Amides
N-alkylation is a fundamental process for synthesizing more complex amines and amides, which are prevalent in pharmaceuticals.[9]
Mechanism & Rationale: Similar to O-alkylation, N-alkylation involves the nucleophilic attack of the nitrogen lone pair on the benzylic carbon.
-
Amines: For primary or secondary amines, a base is often required to scavenge the HCl produced during the reaction, preventing the protonation and deactivation of the starting amine. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is a common choice.
-
Amides/Imides: Amides are significantly less nucleophilic than amines.[10] Therefore, they typically must first be deprotonated with a strong base (e.g., NaH) to form the corresponding amide anion, which is a much more potent nucleophile.[10] Phase-transfer catalysis (PTC) can also be an effective strategy, using catalysts like tetrabutylammonium bromide (TBAB) to facilitate the reaction between the solid base (like K₂CO₃) and the organic substrate.[11]
Applications in Drug Discovery
The true value of a building block is demonstrated by its application in synthesizing molecules of significant interest. This compound serves as a key intermediate in the synthesis of various biologically active compounds.
-
Protein Kinase Inhibitors: The 4-methylbenzamide linker is a common pharmacophore feature in type 2 kinase inhibitors. The chloromethyl group provides a convenient attachment point for various heterocyclic systems that bind within the ATP pocket of kinases.[1]
-
Antitumor Agents: This building block is used in the synthesis of duocarmycin-like prodrugs, which are potent cytotoxic agents. The chloromethyl group is a precursor to the reactive cyclopropane ring responsible for DNA alkylation.[12]
-
Nitric Oxide Synthase (iNOS) Inhibitors: It has been incorporated into the structure of potent and selective iNOS inhibitors, which are promising agents for treating conditions like malignant glioma.[13]
Conclusion
This compound is a high-value, versatile reagent for synthetic chemists. Its well-defined reactivity as a potent electrophile allows for predictable and efficient alkylation of a wide range of nucleophiles. The straightforward nature of these transformations, coupled with the strategic importance of the resulting benzamide-containing products in medicinal chemistry, solidifies its role as an indispensable tool in the modern synthetic laboratory. By understanding the principles behind its reactivity and applying the robust protocols described herein, researchers can effectively leverage this building block to accelerate their discovery programs.
References
- National Center for Biotechnology Information. (n.d.). 4-Chloro-N,N-dimethylbenzamide. PubChem.
- National Center for Biotechnology Information. (n.d.). 4-chloro-N,N-diethylbenzamide. PubChem.
- Kryzhanovska, N., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7159.
- Chem Service. (2016, March 1). Safety Data Sheet: N,N-Dimethylbenzamide.
- PrepChem.com. (n.d.). Synthesis of A. 4-(Chloromethyl)benzoyl chloride.
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- Organic Syntheses. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Org. Synth., 94, 280-291.
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physical and chemical characteristics of 4-(chloromethyl)-N,N-dimethylbenzamide
An In-depth Technical Guide to 4-(chloromethyl)-N,N-dimethylbenzamide: Properties, Synthesis, and Applications
Introduction
This compound is a substituted aromatic compound of significant interest in synthetic organic chemistry and medicinal chemistry. Its bifunctional nature, featuring a reactive benzylic chloride group and a stable N,N-dimethylbenzamide moiety, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physical and chemical characteristics, detailed spectroscopic analysis, a validated synthesis protocol, and its applications, particularly in the context of drug discovery and development.
Chemical Identity and Physicochemical Properties
A clear understanding of the fundamental properties of a reagent is the cornerstone of its effective and safe use in a laboratory setting. The key identifiers and physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 2876-73-5 | |
| Chemical Formula | C10H12ClNO | |
| Molecular Weight | 197.66 g/mol | |
| Appearance | White to off-white crystalline powder or solid | |
| Melting Point | 79-83 °C | |
| Boiling Point | 155-160 °C at 2 mmHg | |
| Solubility | Soluble in dichloromethane and ethyl acetate. | |
| Density | 1.159 g/cm³ (predicted) |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. The key spectral features are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The proton NMR spectrum provides distinct signals that correspond to the different types of protons in the molecule.
-
A singlet around 4.6 ppm is characteristic of the two protons of the chloromethyl group (-CH₂Cl). The chemical shift is downfield due to the deshielding effect of the adjacent chlorine atom and the benzene ring.
-
The aromatic protons on the benzene ring typically appear as two doublets in the region of 7.3-7.5 ppm , characteristic of a 1,4-disubstituted (para) benzene ring.
-
A broad singlet or two distinct singlets around 3.0-3.1 ppm correspond to the six protons of the two methyl groups on the amide nitrogen (-N(CH₃)₂). The restricted rotation around the C-N amide bond can sometimes lead to two separate signals for these methyl groups.
-
-
¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information about the carbon skeleton.
-
The carbon of the chloromethyl group (-CH₂Cl) typically resonates around 45-46 ppm .
-
The carbons of the N,N-dimethyl groups appear around 35-40 ppm .
-
The aromatic carbons show signals in the range of 127-140 ppm .
-
The carbonyl carbon (C=O) of the amide group gives a characteristic signal further downfield, typically around 170 ppm .
-
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
-
A strong absorption band around 1630-1650 cm⁻¹ is indicative of the C=O stretching vibration of the tertiary amide group.
-
C-H stretching vibrations of the aromatic ring and methyl groups are observed around 2900-3100 cm⁻¹ .
-
The C-Cl stretching vibration can be observed in the fingerprint region, typically around 650-800 cm⁻¹ .
Chemical Reactivity and Stability
The synthetic utility of this compound stems primarily from the reactivity of the benzylic chloride group. This group is an excellent electrophile, making the compound susceptible to nucleophilic substitution reactions.
The primary mechanism of reaction is the Sₙ2 (Substitution Nucleophilic Bimolecular) reaction . In this process, a nucleophile attacks the carbon atom of the chloromethyl group, displacing the chloride ion (a good leaving group). This reaction is widely used to introduce the N,N-dimethylbenzamide-4-ylmethyl moiety into various molecules.
Caption: Sₙ2 reaction mechanism of this compound.
Stability and Storage: this compound is sensitive to moisture, which can cause hydrolysis of the chloromethyl group to the corresponding alcohol. Therefore, it should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place.
Synthesis and Purification Protocol
A common and reliable method for the preparation of this compound is the chloromethylation of N,N-dimethylbenzamide.
Reaction Scheme: N,N-dimethylbenzamide reacts with a source of formaldehyde (like paraformaldehyde) and hydrogen chloride (often generated in situ from thionyl chloride or other reagents) to yield the desired product.
Step-by-Step Experimental Workflow
The following protocol is a representative example and should be performed by trained personnel with appropriate safety precautions.
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add N,N-dimethylbenzamide and paraformaldehyde.
-
Place the flask in an ice bath to maintain a low temperature.
-
-
Reagent Addition:
-
Slowly add thionyl chloride (SOCl₂) dropwise to the stirred mixture. This reaction is exothermic and releases HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 50-60 °C and maintain for several hours until the reaction is complete (monitored by TLC).
-
-
Workup:
-
Cool the mixture to room temperature and then pour it carefully onto crushed ice.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
-
-
Purification:
-
The crude solid is then purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure this compound as a white crystalline solid.
-
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery
This compound serves as a key intermediate in the synthesis of various pharmaceutically active compounds. The benzamide moiety is a common structural feature in many drugs, and the reactive chloromethyl group allows for its facile incorporation into target molecules.
-
Linker Chemistry: It can be used as a linker to attach the benzamide pharmacophore to other molecules of interest, such as proteins or other small molecules.
-
Synthesis of Enzyme Inhibitors: It has been used in the development of inhibitors for various enzymes. For instance, derivatives have been synthesized and evaluated as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme family involved in DNA repair and a target for cancer therapy. The N,N-dimethylbenzamide core mimics the nicotinamide portion of the NAD+ cofactor that binds to PARP.
-
Scaffold for Library Synthesis: Due to its straightforward reactivity, it is an attractive starting material for the creation of compound libraries for high-throughput screening in drug discovery campaigns.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions.
-
Hazards: It is harmful if swallowed and causes skin irritation and serious eye damage. It is also a lachrymator (a substance that irritates the eyes and causes tears).
-
Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
- PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 301428, this compound. [cited 2026 Jan 07].
An In-depth Technical Guide to the Solubility of 4-(chloromethyl)-N,N-dimethylbenzamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword
Introduction to 4-(chloromethyl)-N,N-dimethylbenzamide
This compound (C₁₀H₁₂ClNO) is a substituted aromatic amide with a molecular weight of 197.66 g/mol .[1][2] Its chemical structure features a benzamide core with a chloromethyl group at the para position of the benzene ring and two methyl groups on the amide nitrogen. This unique combination of a reactive chloromethyl group and a polar amide moiety makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]
Key Structural Features:
-
Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic character.
-
Amide Group (-C(=O)N(CH₃)₂): This group is polar and can act as a hydrogen bond acceptor. The absence of a proton on the nitrogen atom prevents it from acting as a hydrogen bond donor.
-
Chloromethyl Group (-CH₂Cl): This group introduces polarity and is a reactive site for nucleophilic substitution.
Understanding the interplay of these structural features is crucial for predicting the solubility of this compound in different solvent environments.
Theoretical Framework: The Science of Solubility
The principle of "like dissolves like" is the guiding tenet for predicting solubility.[3][4] This means that a solute will have higher solubility in a solvent with similar intermolecular forces. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. A favorable dissolution process occurs when the energy released from solute-solvent interactions compensates for the energy required to break the existing interactions.
For this compound, the key intermolecular forces at play are:
-
Van der Waals forces: Present in all molecules, these are the primary forces of attraction for the nonpolar aromatic ring.
-
Dipole-dipole interactions: Arising from the polar amide and chloromethyl groups.
-
Hydrogen bonding: The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor with protic solvents.
Predicted Solubility Profile of this compound
Based on its molecular structure and the principles of intermolecular forces, a qualitative solubility profile can be predicted. For comparison, the related compound N,N-dimethylbenzamide is highly soluble in many organic solvents like ethanol, acetone, and chloroform, but only slightly soluble in water.[5] Another analogue, 4-chlorobenzamide, is expected to be soluble in polar protic and aprotic solvents.[6]
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the alcohol can act as a hydrogen bond donor to the carbonyl oxygen of the amide. The alkyl chain of the alcohol can interact with the aromatic ring. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents have large dipole moments and can effectively solvate the polar amide and chloromethyl groups through dipole-dipole interactions. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are less polar than ketones or alcohols but can still solvate the molecule. THF is generally a better solvent than diethyl ether due to its higher polarity. |
| Esters | Ethyl acetate | Moderate to High | Ethyl acetate has a moderate polarity and can engage in dipole-dipole interactions. |
| Halogenated | Dichloromethane, Chloroform | High | These solvents can interact favorably with the chloromethyl group and the aromatic ring. |
| Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solvent can interact with the aromatic ring of the solute via π-π stacking. The overall polarity difference may limit very high solubility. |
| Nonpolar | Hexane, Cyclohexane | Low | The significant difference in polarity between the highly polar solute and the nonpolar solvent will result in poor solvation. |
Experimental Determination of Solubility: A Validated Protocol
To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and accuracy.[7][8]
Principle of the Shake-Flask Method
An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached between the undissolved solid and the dissolved solute. After equilibration, the saturated solution is separated from the excess solid, and the concentration of the solute in the solution is determined analytically.
Experimental Workflow
The following diagram outlines the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Experimental workflow for thermodynamic solubility determination.
Detailed Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, ensuring there is visible solid material.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or rotator (e.g., 25 °C).
-
Agitate the vials for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand to let the excess solid settle.
-
For enhanced separation, centrifuge the vials at a high speed.[9][10]
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
-
The experiment should be performed in replicate (at least n=3) to ensure the reliability of the results.
-
Factors Influencing Solubility
Several factors can influence the solubility of this compound. A thorough understanding of these is essential for experimental design and data interpretation.
Caption: Key factors influencing the solubility of a solid in a liquid.
-
Temperature: The solubility of most solids in liquids increases with temperature.[4] This is because the dissolution process is often endothermic, meaning it absorbs heat. Therefore, conducting solubility experiments at controlled and relevant temperatures is critical.
-
Solvent Polarity: As discussed, the closer the polarity of the solvent to that of this compound, the higher the expected solubility.
-
Crystal Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy. The most stable polymorph will generally have the lowest solubility. It is important to characterize the solid form used in the solubility studies.
-
Purity of the Compound: Impurities can affect the measured solubility. Using a well-characterized, high-purity sample is essential for obtaining accurate data.
Safety Considerations
This compound and many organic solvents are hazardous. It is imperative to consult the Safety Data Sheet (SDS) before handling these materials.[11][12] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, must be followed.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data is not yet widely published, the predictive analysis based on its chemical structure offers valuable guidance for solvent selection in various applications. The detailed experimental protocol for the shake-flask method provides researchers with a robust and reliable methodology to generate their own high-quality solubility data. A thorough understanding of the principles and experimental factors outlined in this guide will empower scientists in drug development and chemical research to optimize processes, ensure reproducibility, and accelerate their research endeavors.
References
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- National Institutes of Health.
- SpringerLink.
- EXPERIMENT 1 DETERMIN
- Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
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A Technical Guide to the Spectroscopic Characterization of 4-(chloromethyl)-N,N-dimethylbenzamide
This guide provides an in-depth analysis of the spectroscopic data for the versatile chemical intermediate, 4-(chloromethyl)-N,N-dimethylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only presenting the data but also elucidating the underlying principles and experimental rationale, ensuring a comprehensive understanding of the molecule's structural features.
Introduction
This compound (C₁₀H₁₂ClNO) is a key building block in organic synthesis, valued for its bifunctional nature.[1][2][3] The presence of a reactive chloromethyl group and a stable N,N-dimethylbenzamide moiety makes it a valuable precursor for a wide range of pharmaceutical and materials science applications. Accurate structural elucidation through spectroscopic methods is paramount to confirm its identity, purity, and to understand its reactivity. This guide will delve into the core spectroscopic techniques used for this purpose.
Molecular Structure and Spectroscopic Correlation
A foundational understanding of the molecular structure is essential to interpret its spectral data. The key structural features to be identified are the N,N-dimethyl group, the amide carbonyl, the 1,4-disubstituted benzene ring, and the chloromethyl group.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule.[4][5][6][7][8]
Data Interpretation
The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the aromatic protons, the chloromethyl protons, and the N,N-dimethyl protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.4 | Doublet | 2H | Aromatic (Ha) | Protons ortho to the electron-withdrawing carbonyl group are deshielded and appear downfield. They are split by the adjacent Hb protons. |
| ~7.3 | Doublet | 2H | Aromatic (Hb) | Protons ortho to the chloromethyl group are also deshielded and are split by the adjacent Ha protons. |
| ~4.6 | Singlet | 2H | -CH₂Cl | The electronegative chlorine atom deshields the methylene protons, shifting them downfield. As there are no adjacent protons, the signal appears as a singlet. |
| ~3.0 | Singlet | 6H | -N(CH₃)₂ | The two methyl groups are chemically equivalent and are deshielded by the adjacent nitrogen and carbonyl group. This signal appears as a singlet due to free rotation. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Caption: General workflow for NMR data acquisition.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.[9][10][11][12] Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.[10]
Data Interpretation
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals.
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~170 | C=O (Amide) | The carbonyl carbon is highly deshielded due to the double bond to the electronegative oxygen atom and appears significantly downfield. |
| ~140 | Aromatic (C-CH₂Cl) | The quaternary aromatic carbon attached to the chloromethyl group is deshielded. |
| ~136 | Aromatic (C-C=O) | The quaternary aromatic carbon attached to the carbonyl group is also deshielded. |
| ~129 | Aromatic (CH) | The aromatic CH carbons ortho to the chloromethyl group. |
| ~128 | Aromatic (CH) | The aromatic CH carbons ortho to the carbonyl group. |
| ~45 | -CH₂Cl | The carbon of the chloromethyl group is deshielded by the attached chlorine atom. |
| ~39 | -N(CH₃)₂ | The two equivalent methyl carbons are deshielded by the nitrogen atom. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower sensitivity of ¹³C NMR.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to obtain a good signal-to-noise ratio.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[13][14][15][16]
Data Interpretation
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3050 | Medium | Aromatic C-H stretch | Characteristic stretching vibration for C-H bonds on an aromatic ring. |
| ~2930 | Medium | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds in the methyl and methylene groups. |
| ~1635 | Strong | Amide C=O stretch | A strong, sharp absorption band characteristic of the carbonyl group in a tertiary amide. Conjugation with the benzene ring may slightly lower this frequency.[16] |
| ~1600, ~1480 | Medium | C=C stretch (Aromatic) | Characteristic stretching vibrations of the carbon-carbon double bonds within the benzene ring. |
| ~1400 | Medium | C-N stretch | Stretching vibration of the carbon-nitrogen bond of the amide. |
| ~830 | Strong | C-H bend (Aromatic) | Out-of-plane bending vibration for a 1,4-disubstituted benzene ring. |
| ~750 | Medium | C-Cl stretch | Stretching vibration of the carbon-chlorine bond. |
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR accessory is clean and a background spectrum of the empty crystal has been recorded.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed as percent transmittance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[17] For aromatic amides, common fragmentation involves cleavage of the amide bond.[18][19][20]
Data Interpretation
The electron ionization (EI) mass spectrum of this compound (Molecular Weight: 197.66 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity | Assignment | Rationale |
| 197 | Moderate | [M]⁺ (Molecular Ion) | The parent molecule with one electron removed. The presence of chlorine will result in an M+2 peak at m/z 199 with approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope. |
| 162 | Moderate | [M - Cl]⁺ | Loss of a chlorine radical from the molecular ion. |
| 153 | Strong | [M - N(CH₃)₂]⁺ | Cleavage of the C-N amide bond to form a stable acylium ion. This is a common fragmentation pathway for amides.[18] |
| 125 | Moderate | [C₈H₈O]⁺ | Subsequent loss of CO from the m/z 153 fragment. |
| 91 | Moderate | [C₇H₇]⁺ | Formation of the tropylium ion, a common fragment in compounds containing a benzyl group. |
| 44 | Strong | [N(CH₃)₂]⁺ | Formation of the dimethylaminyl cation. |
Caption: Plausible mass spectrometry fragmentation pathway.
Experimental Protocol: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Conclusion
The comprehensive spectroscopic analysis presented in this guide, encompassing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for the structural confirmation and purity assessment of this compound. The correlation between the observed spectral data and the known molecular structure demonstrates the power of these analytical techniques in modern chemical research and development. By understanding the principles behind the data, researchers can confidently utilize this important synthetic intermediate in their work.
References
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][23][24][25][26][27]
- PubChem.
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The Versatile Scaffold: Unlocking the Potential of 4-(Chloromethyl)-N,N-dimethylbenzamide in Medicinal Chemistry
In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds are paramount to the development of new therapeutic agents. Among the myriad of chemical building blocks available to medicinal chemists, 4-(chloromethyl)-N,N-dimethylbenzamide has emerged as a particularly versatile and valuable intermediate. Its unique structural features—a reactive benzylic chloride and a stable N,N-dimethylbenzamide moiety—provide a powerful platform for the synthesis of a diverse array of biologically active compounds. This technical guide delves into the core applications of this reagent, offering insights into its reactivity, synthetic utility, and its role in the generation of potential drug candidates, with a focus on anticancer agents.
The Chemistry of a Privileged Scaffold: Understanding the Reactivity of this compound
The synthetic utility of this compound stems from the dichotomous reactivity of its two primary functional groups. The chloromethyl group, a benzylic halide, is highly susceptible to nucleophilic substitution, making it an excellent electrophilic partner for a wide range of nucleophiles. This reactivity allows for the facile introduction of the N,N-dimethylbenzamide core onto various molecular frameworks.
Conversely, the N,N-dimethylbenzamide portion of the molecule is relatively robust and serves as a stable anchor. The amide functionality is generally resistant to hydrolysis under mild conditions, and the dimethyl substitution prevents unwanted N-H reactions, thereby simplifying synthetic strategies. This stability allows for a broad range of reaction conditions to be employed in modifying other parts of a molecule without affecting the benzamide core.
The primary mode of reaction for this compound is nucleophilic substitution at the benzylic carbon. A variety of nucleophiles, including amines, thiols, and alcohols, can readily displace the chloride ion to form new carbon-heteroatom bonds. This versatility is a key reason for its widespread use as a building block in the synthesis of complex organic molecules.[1]
Applications in the Synthesis of Anticancer Agents: A Gateway to Novel Therapeutics
The benzamide functional group is a well-established pharmacophore found in a number of approved drugs and clinical candidates, particularly in the oncology space.[2] Derivatives of benzamide have been extensively investigated for their potential as anticancer agents, with mechanisms of action that include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP).[2][3]
While direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its utility as a key intermediate for creating analogues of known anticancer agents is a logical and powerful application. The ability to readily introduce the 4-(N,N-dimethylcarbamoyl)benzyl group allows for the systematic exploration of structure-activity relationships (SAR) in various classes of compounds.
A Building Block for Kinase Inhibitor Scaffolds
Protein kinases are a major class of targets in oncology drug discovery. The general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP-binding site of the enzyme, appended with various substituents that confer potency and selectivity. The 4-(N,N-dimethylcarbamoyl)benzyl moiety, introduced via this compound, can serve as a key substituent to probe interactions within the kinase active site. For instance, in the synthesis of novel protein kinase inhibitors, a flexible 4-methylbenzamide linker has been utilized, highlighting the potential for structurally similar N,N-dimethylbenzamide linkers in this context.[4]
Experimental Protocol: General Synthesis of N-Substituted Piperazine Derivatives
This protocol describes a general method for the alkylation of a piperazine derivative with this compound, a common reaction in the synthesis of potential kinase inhibitors.
-
Dissolution: Dissolve 1 equivalent of the desired piperazine derivative in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to the reaction mixture.
-
Addition of Alkylating Agent: Add 1.1 equivalents of this compound to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Figure 1: General workflow for the synthesis of N-substituted piperazine derivatives.
Probing Structure-Activity Relationships in Anticancer Drug Discovery
The development of new anticancer agents often involves the synthesis of a library of related compounds to explore the SAR. The reactivity of this compound makes it an ideal reagent for this purpose. By reacting it with a diverse set of amines, thiols, or other nucleophiles, a wide range of derivatives can be rapidly synthesized. These derivatives can then be screened for their biological activity, and the results can be used to build a predictive SAR model.
For example, in the development of novel HDAC inhibitors, a series of N-substituted benzamide derivatives were synthesized and evaluated for their antitumor activity.[2] While this study did not use this compound directly, it highlights the importance of the substituted benzamide scaffold in this class of compounds. The ease of derivatization offered by the chloromethyl group would allow for a more extensive exploration of the chemical space around this scaffold.
Beyond Oncology: Potential Applications in Other Therapeutic Areas
The utility of this compound is not limited to the field of oncology. The N,N-dimethylbenzamide moiety is present in molecules with a wide range of biological activities. For instance, derivatives of N,N-dimethylbenzamide have been investigated for their potential as antimalarial agents.[1] The ability to readily introduce the 4-(N,N-dimethylcarbamoyl)benzyl group could facilitate the development of new leads in this area.
Furthermore, the piperazine ring, which can be readily alkylated with this compound, is a common feature in many centrally active drugs. The resulting N-benzylpiperazine derivatives could be explored for their potential as novel CNS agents.
Future Perspectives and Conclusion
This compound is a versatile and valuable building block in medicinal chemistry. Its well-defined reactivity and the stability of the resulting N,N-dimethylbenzamide-containing products make it an ideal tool for the synthesis of novel bioactive molecules. While its direct application in the synthesis of currently marketed drugs is not widely reported, its potential as a key intermediate for the generation of new chemical entities and for the exploration of SAR in various therapeutic areas is undeniable.
As the demand for new and more effective drugs continues to grow, the importance of versatile and readily available building blocks like this compound will only increase. Its application in the synthesis of novel kinase inhibitors, HDAC inhibitors, and other potential therapeutic agents is an active area of research that holds significant promise for the future of drug discovery.
Figure 2: The central role of this compound in medicinal chemistry.
References
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- de Oliveira, A. B., et al. (2021). Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. Molecules, 26(11), 3334.
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- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
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Methodological & Application
Application Notes and Protocols for 4-(chloromethyl)-N,N-dimethylbenzamide in Solid-Phase Synthesis
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 4-(chloromethyl)-N,N-dimethylbenzamide in solid-phase synthesis (SPS). While not a conventional pre-made resin, this reagent serves as a versatile linker precursor for the covalent immobilization of molecules, particularly those containing primary or secondary amine functionalities. Its structure allows for the introduction of a stable N,N-dimethylbenzamide moiety at the linkage point, which can be desirable for modifying the pharmacological properties of the final compound. These protocols detail the immobilization of amine-containing substrates onto a solid support via this linker, subsequent solid-phase synthesis steps, and final cleavage of the target molecule.
Introduction: Rationale and Scientific Context
Solid-phase synthesis (SPS) is a cornerstone of modern medicinal chemistry and drug discovery, enabling the efficient, stepwise construction of complex molecules on an insoluble polymer support.[1] A critical component of any SPS strategy is the linker, a chemical entity that covalently attaches the nascent molecule to the solid support.[2] The choice of linker dictates the conditions under which the molecule can be assembled and ultimately cleaved from the resin.[3]
The reagent this compound offers a unique approach to SPS. Its key features are:
-
Reactive Chloromethyl Group: The benzylic chloride is a reactive electrophile, susceptible to nucleophilic substitution by primary and secondary amines. This allows for the straightforward immobilization of amine-containing starting materials (e.g., amino acids, small molecule scaffolds) onto a suitable solid support.[1]
-
Stable Amide Moiety: The N,N-dimethylbenzamide portion of the molecule is exceptionally stable to a wide range of reaction conditions commonly employed in SPS, including both the acidic conditions of Boc-based strategies and the basic conditions of Fmoc-based peptide synthesis.[4]
-
C-Terminal Modification: When used to anchor a molecule like an amino acid, this linker results in a final product with a C-terminal tertiary amide modification upon cleavage. Such modifications can significantly impact a peptide's conformational stability, resistance to enzymatic degradation, and receptor-binding affinity.[5][6]
This guide provides protocols based on the established chemistry of chloromethylated resins (akin to Merrifield resins) and adapts them for the specific use of this compound as a linker for synthesizing C-terminally modified amides.[7]
Core Reaction Workflow
The overall strategy involves a two-step process to generate the final product. First, an amine-functionalized starting material is immobilized onto a solid support via the this compound linker. Second, after the desired molecular assembly on the solid phase, the product is cleaved from the support.
Caption: General workflow for solid-phase synthesis.
Experimental Protocols
Protocol 1: Immobilization of a Primary Amine onto the Solid Support
This protocol describes the covalent attachment of a primary amine (e.g., the alpha-amino group of an amino acid) to the this compound linker. The reaction proceeds via a standard SN2 nucleophilic substitution.
Scientific Rationale: The use of a non-nucleophilic base like Diisopropylethylamine (DIEA) is crucial. It neutralizes the HCl generated during the reaction without competing with the substrate amine as a nucleophile. A slight excess of the amine substrate helps drive the reaction to completion. The reaction is typically heated to overcome the activation energy for the substitution on the solid phase.
Materials:
-
Aminomethyl (AM) or other suitable amine-functionalized resin
-
This compound
-
Primary amine substrate (e.g., Fmoc-glycine)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF, peptide synthesis grade)[8]
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Place the aminomethyl resin (1.0 eq, e.g., 1 g at 0.8 mmol/g) in a suitable reaction vessel. Swell the resin in DMF (10 mL/g) for 1 hour with gentle agitation.
-
Reagent Preparation: In a separate vial, dissolve this compound (2.0 eq) and the primary amine substrate (2.0 eq) in DMF. Add DIEA (4.0 eq) to the solution.
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the reagent solution from step 2 to the resin.
-
Reaction Conditions: Agitate the mixture at 50°C for 16-24 hours. The progress of the reaction can be monitored by taking a small sample of resin beads and performing a colorimetric test for free primary amines (e.g., the Kaiser test).[9][10] A negative Kaiser test (beads remain colorless or yellow) indicates complete reaction.
-
Washing: Once the reaction is complete, drain the reaction mixture. Wash the resin sequentially with DMF (3x), DCM (3x), MeOH (3x), and finally DCM (3x).
-
Drying: Dry the functionalized resin under high vacuum for several hours. The loading can be determined via elemental analysis or a quantitative Fmoc cleavage test if an Fmoc-protected amino acid was used.
Protocol 2: Chain Elongation (Fmoc-SPPS Example)
Following successful immobilization, the peptide or small molecule chain is elongated using standard solid-phase techniques. The following is an example using Fmoc-based peptide synthesis.
Scientific Rationale: The Fmoc/tBu strategy is orthogonal. The base-labile Fmoc group is used for temporary Nα-protection, while acid-labile groups (like tBu) protect amino acid side chains. The linker itself, being a stable benzamide derivative, is resistant to both the basic (piperidine) and acidic (TFA for side-chain cleavage) conditions used during synthesis, ensuring the integrity of the anchor until the final, harsh cleavage step.[4][11]
Procedure (per cycle):
-
Fmoc Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain and repeat with a fresh solution of 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.
-
Coupling:
-
Pre-activate the next Fmoc-amino acid (3.0 eq) with a coupling agent like HBTU (2.9 eq) and a base like DIEA (6.0 eq) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor reaction completion with a Kaiser test.[9] A negative result indicates a successful coupling.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and by-products. The resin is now ready for the next deprotection/coupling cycle.
-
(Optional) Capping: If the coupling is incomplete (positive Kaiser test), cap any unreacted free amines by treating the resin with a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion sequences.[12]
Caption: Fmoc-SPPS Deprotection and Coupling Cycle.
Protocol 3: Cleavage of the Final Product from the Resin
The benzyl-amine bond formed during immobilization is stable to the conditions of SPPS but can be cleaved under strong acidic conditions. This protocol releases the final product with the N,N-dimethylbenzamide moiety attached.
Scientific Rationale: Strong acids like Trifluoroacetic acid (TFA), often in combination with scavengers, are required to cleave the stable benzyl-amine linkage. Scavengers such as triisopropylsilane (TIS) and water are critical to trap the reactive carbocations generated during the cleavage of both the linker and any acid-labile side-chain protecting groups, preventing re-attachment to the product or other side reactions.[13]
Materials:
-
Fully synthesized, dried peptidyl-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS) (v/v/v)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Preparation: Place the dry resin in a reaction vessel.
-
Cleavage: Add the TFA cleavage cocktail to the resin (approx. 10 mL per gram of starting resin).
-
Reaction: Agitate the slurry at room temperature for 2-4 hours.
-
Isolation: Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether (approx. 10x the volume of the filtrate).
-
Precipitation: A white precipitate of the crude product should form. Store the tube at -20°C for at least 30 minutes to maximize precipitation.
-
Pelleting: Centrifuge the tube to pellet the crude product.
-
Washing: Carefully decant the ether. Wash the pellet with fresh cold diethyl ether (2-3x) to remove scavengers and dissolved organic impurities.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: The crude product can then be purified by standard techniques, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Data Presentation and Characterization
The success of the synthesis should be monitored at each critical stage.
| Stage | Analytical Method | Purpose | Expected Outcome |
| Immobilization | Kaiser Test[9] | Confirm consumption of primary amines on resin. | Negative (yellow/colorless beads). |
| Elemental Analysis | Determine linker loading (mmol/g). | Presence of Nitrogen and Chlorine (if incomplete). | |
| Elongation | Kaiser Test[9] | Monitor completion of coupling reactions. | Negative after each coupling step. |
| Final Product | RP-HPLC | Assess purity of the crude product. | A major peak corresponding to the target molecule. |
| Mass Spectrometry (LC-MS) | Confirm the identity and mass of the final product. | Observed mass matches the calculated mass of the desired product. |
Conclusion and Expert Insights
The use of this compound as a linker precursor provides a robust and flexible method for the solid-phase synthesis of molecules, particularly peptides, that are C-terminally modified with a tertiary amide. The chemical stability of the benzamide moiety is a significant advantage, rendering it compatible with standard SPS chemistries. The primary challenge lies in the final cleavage step, which requires strong acidic conditions. Researchers should be aware that highly acid-sensitive functionalities within their target molecule may not be compatible with this final step. Optimization of cleavage time and scavenger cocktails may be necessary for complex or sensitive substrates. This approach expands the toolbox for medicinal chemists, enabling the creation of novel structures with potentially enhanced pharmacological profiles.
References
- Jensen, K. J., Alsina, J., & Barany, G. (2000). Backbone Amide Linker (BAL) Strategy for Solid-Phase Synthesis of C-Terminal-Modified Peptides. In Methods in Enzymology (Vol. 328, pp. 383-401). Academic Press.
- Nishikata, T., & Ishida, N. (2020). Efficient cleavage of tertiary amide bonds via radical–polar crossover using a copper(ii) bromide/Selectfluor hybrid system. Chemical Science, 11(44), 12117-12122.
- Basu, S., & Ali, M. (2018). Gold(III)-Induced Amide Bond Cleavage In Vivo: A Dual Release Strategy via π-Acid Mediated Allyl Substitution. Journal of the American Chemical Society, 140(4), 1373-1382.
- Ajayaghosh, A., & Pillai, V. N. R. (1988). Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(5), 389-396.
- BenchChem. (2025). Application Notes and Protocols: 4-(Chloromethyl)benzoyl Chloride in Solid-Phase Peptide Synthesis. BenchChem.
- Organic Chemistry Portal. (n.d.). Primary amide synthesis by amide cleavage.
- Wang, W., & Li, F. (2011). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Molecules, 16(8), 6946-6958.
- Pels, K., & Kodadek, T. (2015). Solid-phase synthesis of diverse peptide tertiary amides by reductive amination.
- Google Patents. (2021). Amination method for polystyrene resin, and method for immobilizing enzyme using aminated resin.
- Movassaghi, M., & Schmidt, M. A. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science, 11(20), 5244-5249.
- Kunz, H., & Dombo, B. (1988). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Angewandte Chemie International Edition in English, 27(5), 711-713.
- van der Moolen, R. N., & Martin, N. I. (2017). Recent Advances in the Synthesis of C-Terminally Modified Peptides. European Journal of Organic Chemistry, 2017(43), 6397-6410.
- Raines, R. T. (1998). Rapid Cleavage of Unactivated, Unstrained Amide Bonds at Neutral pH. Accounts of Chemical Research, 31(8), 435-442.
- Michalik, D., & Enthaler, S. (2015). Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination for the Preparation of Tertiary Alkylphenolmethyl Amines. The Journal of Organic Chemistry, 80(15), 7806-7813.
- Pillai, V. N. R., & Mathew, B. (1988). Selective conversion of chloromethyl and bromomethyl groups to aminomethyl groups in multifunctional crosslinked polystyrenes. European Polymer Journal, 24(8), 751-754.
- An, H. J., & Lebrilla, C. B. (2011). Solid-phase reductive amination for glycomic analysis. Analytical chemistry, 83(17), 6599-6605.
- Pels, K., & Kodadek, T. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides by Reductive Amination.
- Woolfson, D. N. (2017). Beyond Fmoc: a review of aromatic peptide capping groups.
- AAPPTEC. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- Camarero, J. A. (2006). The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides. UNT Digital Library.
- Ghosh, K., & Lubell, W. D. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.
- Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
- Ghosh, K., & Lubell, W. D. (2025). N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. Peptide Science.
- Albericio, F. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221.
- Sando, S. (2025). Solid-Phase Synthesis of Peptides with Methyl and Larger Substituents on Backbone Amide Nitrogens via On-Resin Incorporation of the Substituents. Methods in Molecular Biology.
- Krchnak, V., & Flegelova, Z. (1995). Silane-based reductive amination on solid phase. Reagents and conditions. Tetrahedron Letters, 36(35), 6183-6186.
- AAPPTEC. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- Fields, G. B. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
- Poppe, J., & Rétey, J. (2023). Upgrading Epoxy Supports for Enzyme Immobilization by Affinity Function Doping—A Case Study with Phenylalanine Ammonia-Lyase from Petroselinum crispum. International Journal of Molecular Sciences, 24(25), 17895.
- Wang, J. (2023). Selective Immobilization of His-Tagged Enzyme on Ni-Chelated Ion Exchange Resin and Its Application in Protein Purification. International Journal of Molecular Sciences, 24(4), 3845.
- Arora, P. S. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach.
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Application Notes & Protocols: Leveraging 4-(chloromethyl)-N,N-dimethylbenzamide for Site-Specific Bioconjugation
Introduction: A Strategic Approach to Covalent Protein Modification
In the landscape of bioconjugation, the covalent and site-specific modification of proteins is a cornerstone for the development of advanced therapeutics, diagnostics, and research tools. The choice of a chemical linker or modifying agent is critical, dictating the stability, homogeneity, and ultimate function of the resulting bioconjugate. Among the various strategies, the alkylation of nucleophilic amino acid residues offers a robust method for creating stable covalent bonds.
This guide details the application of 4-(chloromethyl)-N,N-dimethylbenzamide , a benzyl halide derivative, as a reagent for the targeted alkylation of cysteine residues in proteins and peptides. The primary reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the highly nucleophilic thiol group of a cysteine residue attacks the electrophilic benzylic carbon of the reagent. This results in the formation of a highly stable thioether bond, effectively linking the N,N-dimethylbenzamide moiety to the protein backbone.[1][2]
The N,N-dimethylbenzamide group itself can serve multiple purposes: it can act as a capping agent to block reactive cysteine residues and prevent unwanted disulfide bond formation, or it can be used to modulate the physicochemical properties of the bioconjugate, such as its solubility or aggregation propensity.[1] This document provides an in-depth look at the underlying chemistry, strategic considerations for experimental design, and a detailed protocol for the practical application of this versatile reagent.
Core Mechanism: The Chemistry of Cysteine Alkylation
The primary application of this compound in bioconjugation is the alkylation of cysteine's sulfhydryl group. This reaction is favored due to the high nucleophilicity of the thiolate anion (Cys-S⁻).
Key Reaction Parameters:
-
pH: The reaction is highly pH-dependent. The pKa of the cysteine thiol group is approximately 8.3. To ensure a sufficient concentration of the reactive thiolate anion, the reaction is typically performed at a pH between 7.0 and 8.5.[1] At higher pH values, the risk of side reactions with other nucleophilic residues like lysine increases.
-
Selectivity: Cysteine is the primary target for alkylation under moderately basic conditions. However, potential off-target reactions can occur with other residues such as lysine, histidine, or the N-terminus, especially at higher pH or with prolonged reaction times.[2]
-
Bond Stability: The resulting thioether bond is highly stable under a wide range of physiological conditions, making it an ideal linkage for applications requiring long-term stability of the conjugate.[3][4][5] Unlike linkages formed from maleimide-thiol reactions, thioether bonds formed from alkyl halides are not susceptible to retro-Michael addition and subsequent thiol exchange in the presence of endogenous thiols like glutathione.[3][6]
Figure 1. SN2 mechanism for cysteine alkylation.
Application Notes & Experimental Considerations
Why Choose a Benzyl Halide Linker?
The selection of this compound is predicated on the need for a stable, irreversible linkage.
-
Stability: The thioether bond formed is significantly more stable than linkages susceptible to exchange reactions, ensuring the integrity of the conjugate in biological systems.[3][6]
-
Versatility: This reagent can be used to cap free cysteines, which is a critical step in proteomics to prevent disulfide bond reformation before mass spectrometry analysis.[1]
-
Property Modulation: The introduction of the N,N-dimethylbenzamide moiety can alter the hydrophobic/hydrophilic balance of a protein, which may be leveraged to improve solubility or influence formulation characteristics.
Potential Challenges and Mitigation Strategies
| Challenge | Potential Cause | Mitigation Strategy |
| Low Conjugation Efficiency | Insufficient reduction of protein disulfides; Sub-optimal pH; Reagent hydrolysis. | Ensure complete reduction with an excess of a reducing agent like DTT or TCEP prior to conjugation. Optimize reaction pH (7.5-8.5). Prepare the reagent stock solution fresh in an anhydrous organic solvent (e.g., DMF or DMSO). |
| Non-Specific Modification | Reaction pH is too high, leading to deprotonation of lysine amines; High molar excess of the reagent. | Perform the reaction at a pH closer to 7.5. Titrate the molar excess of the reagent to find the optimal balance between efficiency and specificity. |
| Protein Precipitation | Introduction of a relatively hydrophobic moiety; Use of organic co-solvent for the reagent. | Screen for final conjugate solubility. Minimize the percentage of organic co-solvent in the final reaction mixture (typically <10% v/v). Include excipients in the buffer if necessary. |
| Reagent Instability | The benzyl chloride moiety is susceptible to hydrolysis in aqueous buffers. | Add the reagent to the protein solution immediately after preparation. Minimize reaction time by optimizing concentration and temperature. |
Detailed Protocol: Cysteine Modification of a Model Protein
This protocol provides a general workflow for the covalent modification of cysteine residues. It should be optimized for each specific protein and application.
Figure 2. Experimental workflow for protein conjugation.
Materials and Reagents
-
Protein of interest (e.g., containing at least one cysteine residue)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.8
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification column (e.g., Sephadex G-25 for desalting)
-
Characterization equipment (Mass Spectrometer, SDS-PAGE system)
Step-by-Step Methodology
-
Protein Preparation and Reduction: a. Dissolve or buffer-exchange the protein into the Reaction Buffer to a final concentration of 1-5 mg/mL. b. If the protein contains disulfide bonds, add a 20-fold molar excess of DTT. Incubate for 1 hour at room temperature to ensure complete reduction of cysteines. c. Remove the excess DTT using a desalting column (e.g., spin column) equilibrated with Reaction Buffer. This step is critical as excess reducing agent will quench the alkylating reagent.
-
Reagent Preparation: a. Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO. b. Vortex briefly to ensure complete dissolution. The solution should be clear.
-
Conjugation Reaction: a. To the reduced, DTT-free protein solution, add the this compound stock solution to achieve a 10- to 20-fold molar excess over the protein. b. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to avoid protein denaturation. c. Incubate the reaction for 2-4 hours at room temperature with gentle mixing. The reaction can be performed at 4°C overnight, which may improve specificity.
-
Quenching the Reaction: a. To stop the reaction, add a quenching reagent such as L-cysteine to a final concentration of 10-20 mM (a significant excess over the initial amount of alkylating reagent). b. Incubate for 30 minutes at room temperature.
-
Purification of the Conjugate: a. Remove the excess unreacted reagent and quenching reagent by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization of the Conjugate: a. Mass Spectrometry: Confirm the successful conjugation and determine the degree of labeling by ESI-MS or MALDI-TOF MS. The mass of the conjugate should increase by 181.67 Da for each modification (C₉H₁₀NO moiety). b. SDS-PAGE: Analyze the purified conjugate to confirm its integrity and purity. c. Functional Assay: Perform a relevant bioassay to ensure that the modification has not adversely affected the protein's biological activity.
Conclusion
This compound serves as an effective reagent for the specific and irreversible modification of cysteine residues in proteins. The resulting stable thioether bond is a significant advantage for applications requiring robust bioconjugates. While careful optimization of reaction conditions is necessary to ensure specificity and preserve protein function, this reagent provides a valuable tool for researchers in drug development and proteomics. The protocols and considerations outlined in this guide offer a solid foundation for the successful implementation of this bioconjugation strategy.
References
- BenchChem. (2025). A Comparative Guide to Thioether Bond Stability in Bioconjugates.
- BenchChem. (2025). A Comparative Guide to Amide vs. Thioether Bond Stability in Bioconjugates.
- BenchChem. (2025). Technical Support Center: Thioether Bond Stability in Bioconjugates.
- Glassner, M., & Barner-Kowollik, C. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters.
- Baldwin, A. D., & Kiick, K. L. (2011). Long-Term Stabilization of Maleimide–Thiol Conjugates.
- Creative Proteomics. (n.d.). Protein Alkylation: Exploring Techniques and Applications.
- Hale, J. E., Butler, J. P., Knierman, M. D., & Becker, G. W. (2004). A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis. Analytical Biochemistry, 333(1), 174-181.
- Hale, J. E., Butler, J. P., Knierman, M. D., & Becker, G. W. (2004). A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis.
- Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150-5158.
- BenchChem. (2025). A Comparative Guide to Cysteine Alkylation: Bromobenzyl Cyanide vs. Iodoacetamide.
Sources
experimental procedure for Suzuki coupling with 4-(chloromethyl)-N,N-dimethylbenzamide derivatives
An In-Depth Guide to the Suzuki-Miyaura Coupling of 4-(Chloromethyl)-N,N-dimethylbenzamide Derivatives
Introduction: The Strategic Importance of Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed transformation has become an indispensable tool in the synthesis of pharmaceuticals, fine chemicals, and advanced materials, a contribution recognized with the 2010 Nobel Prize in Chemistry.[1]
This application note provides a comprehensive, field-proven protocol for the Suzuki-Miyaura coupling of this compound derivatives. These compounds are valuable electrophilic building blocks, and their successful coupling with various organoboron reagents opens a direct pathway to a diverse array of complex diarylmethane structures, which are prevalent in many biologically active molecules.[3] We will delve into the mechanistic underpinnings, provide a detailed step-by-step experimental procedure, and discuss critical parameters for optimization and troubleshooting, ensuring researchers can confidently and successfully apply this methodology.
Core Principles: Understanding the Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle centered on a palladium complex.[4] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle begins with the insertion of a catalytically active Pd(0) species into the carbon-halogen bond of the electrophile (in this case, the benzylic chloride). This step oxidizes the palladium center from Pd(0) to Pd(II), forming an organopalladium complex.[1][4] For aryl and benzylic chlorides, which are less reactive than their bromide or iodide counterparts, this step can be rate-limiting and often requires catalysts with electron-rich, bulky ligands to facilitate the reaction.[4][5]
-
Transmetalation: This is the crucial step where the organic moiety from the organoboron reagent is transferred to the Pd(II) complex. This process requires activation by a base.[6][7] The base reacts with the boronic acid (or its derivative) to form a more nucleophilic "ate" complex, which then readily transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the desired product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]
Below is a visualization of this catalytic process.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required based on the specific boronic acid used.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >97% | Sigma-Aldrich, etc. | The electrophile. Ensure it is dry. |
| Phenylboronic Acid | >95% | Combi-Blocks, etc. | The nucleophile. Purity is critical for high yields.[8] Less pure batches may require recrystallization. |
| PdCl₂(dppf)·CH₂Cl₂ | Catalyst Grade | Strem Chemicals, etc. | A reliable and versatile precatalyst. Other catalysts can be used (see Optimization section). |
| Potassium Phosphate (K₃PO₄) | Anhydrous, >98% | Acros Organics, etc. | A strong, non-nucleophilic base effective for challenging couplings.[6] |
| 1,4-Dioxane | Anhydrous, DriSolv™ or equivalent | EMD Millipore, etc. | Reaction solvent. Must be thoroughly degassed. |
| Deionized Water | High Purity | In-house | Used for the biphasic system. Must be degassed. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction. |
| Brine (Saturated NaCl solution) | ACS Grade | In-house | For washing during work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR, etc. | For drying the organic layer. |
| Argon (Ar) or Nitrogen (N₂) | High Purity (99.998%) | Local supplier | For maintaining an inert atmosphere. |
| Silica Gel | 60 Å, 230-400 mesh | SiliCycle, etc. | For column chromatography. |
Equipment
-
Oven-dried round-bottom flask or reaction vial with a magnetic stir bar
-
Septa and needles
-
Schlenk line or inert gas manifold
-
Condenser
-
Heating mantle or oil bath with temperature controller
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware for work-up and purification
Experimental Workflow Diagram
Caption: General workflow for the Suzuki-Miyaura coupling experiment.
Step-by-Step Procedure
1. Reaction Setup (Under Inert Atmosphere):
-
To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (197.7 mg, 1.0 mmol, 1.0 equiv.).
-
Add phenylboronic acid (146.3 mg, 1.2 mmol, 1.2 equiv.).
-
Add PdCl₂(dppf)·CH₂Cl₂ (24.5 mg, 0.03 mmol, 3 mol%).
-
Add anhydrous potassium phosphate (K₃PO₄) (424.6 mg, 2.0 mmol, 2.0 equiv.).
-
Seal the flask with a rubber septum, and attach it to a Schlenk line or inert gas manifold.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[9]
2. Solvent Addition and Reaction:
-
Using a syringe, add 5 mL of degassed 1,4-dioxane to the flask. (Note: To degas solvents, sparge with argon for 15-20 minutes or use the freeze-pump-thaw method).
-
Add 1 mL of degassed deionized water. The mixture should be a suspension.
-
Place the flask in a pre-heated oil bath at 90 °C and begin vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) or LC-MS.[10][11] The reaction is typically complete within 4-12 hours.
3. Work-up and Extraction:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 10 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[11]
4. Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 30% EtOAc) to isolate the pure product.
-
Combine the product-containing fractions and remove the solvent in vacuo to yield the final product as a solid or oil.
Data Summary and Optimization Strategies
The success of a Suzuki coupling is highly dependent on the careful selection of reaction components.[11] The following table provides a baseline for the protocol described.
| Parameter | Recommended Value | Rationale & Optimization Notes |
| Aryl Chloride | 1.0 equiv. | Limiting reagent. |
| Boronic Acid | 1.2–1.5 equiv. | A slight excess is used to drive the reaction to completion and account for potential protodeboronation or homocoupling side reactions.[5][12] |
| Catalyst Loading | 1–5 mol% | For challenging substrates like aryl chlorides, 2-5 mol% is a good starting point. Highly active palladacycle catalysts may allow for lower loadings (<1 mol%).[2] |
| Base | 2.0–3.0 equiv. | K₃PO₄ is excellent for many systems. Other common bases include K₂CO₃, Na₂CO₃, and Cs₂CO₃.[6] Cesium carbonate is often more soluble and effective for difficult couplings but is more expensive.[6][13] |
| Solvent System | 1,4-Dioxane/H₂O (e.g., 5:1) | A biphasic mixture is common, as water helps dissolve the inorganic base.[5] Other suitable solvents include Toluene, THF, and DMF.[5][14] For substrates sensitive to hydrolysis, anhydrous conditions with an organic-soluble base might be necessary.[15] |
| Temperature | 80–110 °C | Higher temperatures are often required to facilitate the oxidative addition of less reactive aryl chlorides.[14] |
| Reaction Time | 4–24 hours | Highly dependent on substrate reactivity and catalyst efficiency. Monitor reaction progress to determine the optimal time. |
| Expected Yield | 70–95% | Yield is highly substrate-dependent. |
Key Optimization Insights:
-
Catalyst and Ligand Selection: While PdCl₂(dppf) is a good general-purpose catalyst, couplings with electron-rich or sterically hindered partners may benefit from catalyst systems with more electron-rich and bulky ligands, such as SPhos or Buchwald-type ligands, or N-heterocyclic carbene (NHC) ligands.[2][7]
-
Boron Reagent Stability: Boronic acids can be prone to decomposition.[5] For sensitive substrates, consider using more stable organoboron alternatives like pinacol esters, MIDA boronates, or potassium aryltrifluoroborate salts.[1][5][16]
-
Troubleshooting Side Reactions: The primary side reactions are homocoupling of the boronic acid and protodeboronation (replacement of the boron group with hydrogen).[12] These can be minimized by using high-purity reagents, maintaining a strictly inert atmosphere, and using the minimum necessary amount of water.[8][13]
References
- Suzuki reaction - Wikipedia. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
- Suzuki Coupling: Mechanism & Examples | NROChemistry. [Link]
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions | Journal of the American Chemical Society. [Link]
- The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]
- Suzuki Coupling - Organic Chemistry Portal. [Link]
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
- Masking Boronic Acids for Suzuki Coupling - YouTube. [Link]
- Green Solvent Selection for Suzuki–Miyaura Coupling of Amides | ACS Sustainable Chemistry & Engineering - ACS Public
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. [Link]
- Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism - ACS Public
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
- What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]
- Palladium catalyzed ligand-free Suzuki cross-coupling reactions of benzylic halides with aryl boronic acids under mild condition - ElectronicsAndBooks. [Link]
- Use of Base Metals in Suzuki Coupling - Wordpress. [Link]
- Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions.
- Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluorobor
- Palladium‐catalyzed Suzuki carbonylation of different benzyl chlorides...
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. [Link]
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
- SUZUKI REACTION MONITORING. [Link]
- Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. [Link]
- Suzuki-Miyaura Coupling - Organic Synthesis. [Link]
- Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH. [Link]
- Suzuki–Miyaura Coupling Reaction Product Isolation - ResearchG
- The Suzuki Reaction - Andrew G Myers Research Group. [Link]
- ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
- A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF | Semantic Scholar. [Link]
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
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- 13. uwindsor.ca [uwindsor.ca]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
application of 4-(chloromethyl)-N,N-dimethylbenzamide in fragment-based drug discovery
This compound serves as an exemplary tool in the arsenal of covalent fragment-based drug discovery. Its favorable fragment-like properties and moderately reactive warhead allow for the systematic identification of novel binding pockets and starting points for inhibitor design. The integrated workflow of intact mass spectrometry, biophysical validation, and peptide mapping provides a robust and reliable pathway from initial screen to a structurally enabled lead optimization campaign. [17][18]The hits generated from this fragment can be elaborated through structure-guided design to enhance potency and selectivity, ultimately accelerating the discovery of new medicines. [2]
References
- Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery.
- Frontiers in Pharmacology. (2024, April 18). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece.
- MDPI. (n.d.). Technologies for Direct Detection of Covalent Protein–Drug Adducts.
- National Institutes of Health (NIH). (n.d.). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PMC.
- Emery Pharma. (n.d.). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry.
- National Institutes of Health (NIH). (n.d.). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery.
- Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science.
- Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery.
- Oxford Academic. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview.
- Drug Target Review. (2021, June 22). Covalent fragment screening in cell-based phenotypic models of disease: a collaborative approach.
- PubMed Central (PMC). (n.d.). An electrophilic fragment screening for the development of small molecules targeting caspase-2.
- ACS Publications. (2014, May 28). A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases. Journal of Medicinal Chemistry.
- ResearchGate. (2025, August 6). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery.
- National Institutes of Health (NIH). (2021, February 9). Fragment-based covalent ligand discovery. PMC.
- National Institutes of Health (NIH). (n.d.). Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. PMC.
- Evotec. (2025, May 22). Advancing Drug Discovery With Covalent Fragment Screening.
- ACS Medicinal Chemistry Letters. (n.d.). Fragment Screening by Surface Plasmon Resonance.
- Taylor & Francis. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery.
Sources
- 1. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PMC [pmc.ncbi.nlm.nih.gov]
- 2. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 3. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]
- 6. mdpi.com [mdpi.com]
- 7. Fragment-based covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An electrophilic fragment screening for the development of small molecules targeting caspase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 121083-51-0 | FC130371 [biosynth.com]
- 10. nuvisan.com [nuvisan.com]
- 11. emerypharma.com [emerypharma.com]
- 12. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. academic.oup.com [academic.oup.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Introduction of the 4-(N,N-dimethylcarbamoyl)benzyl Group in Organic Synthesis
Abstract: The 4-(N,N-dimethylcarbamoyl)benzyl moiety is a critical structural motif in a multitude of biologically active compounds and advanced materials. Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and target-binding interactions. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and versatile synthetic methodologies for the introduction of this important functional group. We will delve into the mechanistic underpinnings of each strategy, present detailed, field-proven protocols, and offer expert insights to navigate potential challenges, ensuring successful and efficient synthesis.
Introduction: The Significance of the 4-(N,N-dimethylcarbamoyl)benzyl Group
The strategic incorporation of the 4-(N,N-dimethylcarbamoyl)benzyl group is a frequently employed tactic in medicinal chemistry and materials science. The N,N-dimethylcarbamoyl group, an amide functional group, is a bioisostere for various other functionalities and can act as a hydrogen bond acceptor, enhancing interactions with biological targets. Furthermore, its presence often improves aqueous solubility and metabolic stability, key attributes for successful drug candidates. This guide will focus on the most reliable and broadly applicable methods for introducing this group, providing both the theoretical framework and practical steps for implementation in a laboratory setting.
Strategic Approaches for Installation
The introduction of the 4-(N,N-dimethylcarbamoyl)benzyl group can be broadly categorized into two main approaches:
-
Convergent Synthesis: Where the entire 4-(N,N-dimethylcarbamoyl)benzyl moiety is pre-formed and then coupled to the target molecule. This is often achieved via Suzuki-Miyaura coupling.
-
Stepwise Synthesis: Where a precursor, such as a 4-(bromomethyl)benzoyl derivative, is first attached, followed by the formation of the N,N-dimethylamide. A more common and direct approach involves the use of a pre-functionalized benzylating agent.
This guide will detail the following key methodologies:
-
Method 1: Suzuki-Miyaura Cross-Coupling using 4-(Dimethylcarbamoyl)phenylboronic Acid.
-
Method 2: Nucleophilic Substitution with 4-(N,N-dimethylcarbamoyl)benzyl Halides.
-
Method 3: Reductive Amination for C-N Bond Formation.
-
Method 4: The Mitsunobu Reaction for C-O, C-N, and C-S Bond Formation.
Method 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] The use of 4-(dimethylcarbamoyl)phenylboronic acid is a powerful convergent approach to introduce the desired benzyl group onto an aromatic or vinylic scaffold.[2][3]
Mechanistic Rationale: The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of palladium source, ligand, and base is crucial for achieving high yields and preventing side reactions.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Biaryl Compound
Materials:
-
Aryl halide (e.g., ortho-bromoaniline) (1.0 equiv)
-
4-(Dimethylcarbamoyl)phenylboronic acid (1.2 equiv)[4]
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Ligand (e.g., SPhos, XPhos, or JohnPhos) (0.04 equiv)[5]
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 equiv)[6]
-
Solvent (e.g., Toluene/H₂O 10:1 or DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), 4-(dimethylcarbamoyl)phenylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), ligand (0.04 equiv), and base (3.0 equiv).
-
Add the degassed solvent system (e.g., Toluene/H₂O 10:1) to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Data Summary Table:
| Parameter | Suzuki Coupling |
| Typical Yield | 70-95%[1] |
| Catalyst Loading | 1-5 mol% Pd[1] |
| Reaction Temperature | 80-110 °C[1] |
| Key Reagent | 4-(Dimethylcarbamoyl)phenylboronic acid[2] |
| Advantages | High functional group tolerance, commercially available reagents, well-established methodology. |
| Disadvantages | Potential for catalyst poisoning, removal of boron-containing byproducts can be challenging. |
Method 2: Nucleophilic Substitution with 4-(N,N-dimethylcarbamoyl)benzyl Halides
This classical and highly effective method involves the Sₙ2 displacement of a halide from a pre-synthesized 4-(N,N-dimethylcarbamoyl)benzyl halide by a suitable nucleophile (e.g., amine, alcohol, thiol).
Synthesis of the Benzyl Halide Precursor: The necessary 4-(N,N-dimethylcarbamoyl)benzyl halide is typically prepared from the corresponding benzyl alcohol.[7]
Experimental Protocol: Synthesis of 4-(N,N-dimethylcarbamoyl)benzyl Chloride
Materials:
-
4-(Hydroxymethyl)-N,N-dimethylbenzamide (1.0 equiv)
-
Thionyl chloride (SOCl₂) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic)
Procedure:
-
Dissolve 4-(hydroxymethyl)-N,N-dimethylbenzamide (1.0 equiv) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of DMF (e.g., 1 drop).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equiv) dropwise to the stirred solution.[7]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 4-(N,N-dimethylcarbamoyl)benzyl chloride, which can often be used in the next step without further purification.
Diagram of the Alkylation Workflow:
Caption: Workflow for nucleophilic substitution using a benzyl halide.
Experimental Protocol: N-Alkylation of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
4-(N,N-dimethylcarbamoyl)benzyl bromide (1.05 equiv)
-
Base (e.g., K₂CO₃ or Diisopropylethylamine - DIPEA) (2.0 equiv)
-
Solvent (e.g., Acetonitrile or DMF)
Procedure:
-
Dissolve the primary amine (1.0 equiv) and base (2.0 equiv) in the chosen solvent in a round-bottom flask.
-
Add the 4-(N,N-dimethylcarbamoyl)benzyl bromide (1.05 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
Method 3: Reductive Amination
Reductive amination is a highly versatile and efficient method for the synthesis of secondary and tertiary amines.[8][9][10] This one-pot procedure involves the reaction of a carbonyl compound (in this case, 4-(N,N-dimethylcarbamoyl)benzaldehyde) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[8]
Mechanistic Insights: The reaction is typically carried out under mildly acidic conditions to facilitate imine formation. A key aspect is the choice of a reducing agent that selectively reduces the imine in the presence of the starting aldehyde. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose.[9]
Experimental Protocol: Synthesis of a Secondary Amine
Materials:
-
4-(N,N-dimethylcarbamoyl)benzaldehyde (1.0 equiv)
-
Primary amine (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent (e.g., Dichloromethane - DCM or 1,2-Dichloroethane - DCE)
-
Acetic acid (catalytic)
Procedure:
-
To a solution of 4-(N,N-dimethylcarbamoyl)benzaldehyde (1.0 equiv) and the primary amine (1.1 equiv) in the solvent, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise.
-
Continue stirring at room temperature for several hours or until the reaction is complete as indicated by TLC or LC-MS.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
Data Summary Table:
| Parameter | Reductive Amination |
| Typical Yield | 65-90% |
| Reducing Agents | NaBH(OAc)₃, NaBH₃CN |
| Reaction Temperature | Room Temperature |
| Key Reagent | 4-(N,N-dimethylcarbamoyl)benzaldehyde |
| Advantages | One-pot procedure, mild reaction conditions, broad substrate scope. |
| Disadvantages | Requires the aldehyde precursor, potential for over-alkylation with primary amines if not controlled. |
Method 4: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and nitrogen- and sulfur-containing moieties.[11][12][13] It proceeds with a clean inversion of stereochemistry at the alcohol carbon, making it particularly valuable in the synthesis of chiral molecules.[12][14]
Mechanistic Overview: The reaction involves the activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[11] This forms a good leaving group that is then displaced by a suitable nucleophile in an Sₙ2 fashion.
Diagram of the Mitsunobu Reaction Mechanism:
Caption: Simplified mechanism of the Mitsunobu reaction.
Experimental Protocol: O-Alkylation of a Phenol
Materials:
-
Phenol (1.0 equiv)
-
4-(Hydroxymethyl)-N,N-dimethylbenzamide (the "alcohol") (1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)[15]
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the phenol (1.0 equiv), 4-(hydroxymethyl)-N,N-dimethylbenzamide (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 equiv) dropwise to the stirred solution. A color change and/or the formation of a precipitate is often observed.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography. The triphenylphosphine oxide byproduct can sometimes be challenging to remove completely.
Troubleshooting and Expert Recommendations
-
Low Yields in Suzuki Coupling: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. Consider screening different palladium catalysts, ligands, and bases.
-
Side Reactions in Alkylation: The use of a bulky, non-nucleophilic base like DIPEA can minimize side reactions. Ensure the benzyl halide is of high purity as impurities can lead to undesired products.
-
Incomplete Reductive Amination: If the reaction stalls, adding a small amount of additional reducing agent may be beneficial. Ensure the reaction is not overly acidic, as this can protonate the amine and reduce its nucleophilicity.
-
Purification Challenges in Mitsunobu Reaction: The removal of triphenylphosphine oxide and the reduced azodicarboxylate can be difficult. Precipitation from a non-polar solvent or the use of polymer-supported reagents can aid in purification.
Conclusion
The 4-(N,N-dimethylcarbamoyl)benzyl group is a valuable component in the design of functional molecules. The synthetic strategies outlined in this guide—Suzuki-Miyaura coupling, nucleophilic substitution, reductive amination, and the Mitsunobu reaction—provide a robust toolkit for its introduction. The choice of method will depend on the specific target molecule, available starting materials, and desired stereochemical outcome. By understanding the underlying principles and following the detailed protocols provided, researchers can confidently and efficiently incorporate this important moiety into their synthetic endeavors.
References
- Chem-Impex. (n.d.). 4-(Dimethylcarbamoyl)phenylboronic acid.
- Chem-Impex. (n.d.). 4-(Diethylcarbamoyl)phenylboronic acid.
- Wikipedia. (2023). Mitsunobu reaction.
- Lee, S.-H., et al. (2013). Efficient synthesis of N-methylamides and amines via 4-(alkylamino)benzyl-N-methylamine as a new protecting group. HETEROCYCLES, 87(8), 1749-1764.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube.
- Organic Synthesis. (n.d.). Mitsunobu reaction.
- PubChemLite. (n.d.). 4-(dimethylcarbamoyl)phenylboronic acid (C9H12BNO3).
- National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- National Center for Biotechnology Information. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
- The Doyle Group. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Supporting Information. (n.d.). General procedure A1-2.
- National Center for Biotechnology Information. (2020). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives.
- National Center for Biotechnology Information. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
- Sharma, S., Kaur, G., & Handa, S. (2021). Insights into Fast Amide Couplings in Aqueous Nanomicelles. Organic Process Research & Development, 25(8), 1960–1965.
- National Center for Biotechnology Information. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides.
- ResearchGate. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent.
- Doyle, A. G., & Sigman, M. S. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Journal of the American Chemical Society, 143(50), 21338–21343.
- The Royal Society of Chemistry. (2021). Straightforward N-alkylation of diketopyrrolopyrroles through Mitsunobu reaction with benzyl, α-branched, and chiral alcohols.
- ResearchGate. (2025). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol.
- Google Patents. (n.d.). Process for the production of dimethylbenzyl-carbinol and dimethylbenzyl carbinyl formate.
- ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles.
- ResearchGate. (2004). Alkylation of 1, 2 and 4 with Benzyl Bromide.
- National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.
- ResearchGate. (2021). Green Solvents for the Formation of Amide Linkage.
- ResearchGate. (2025). Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates.
- ResearchGate. (2025). Efficient alkylation of N,N'-disubstituted formamidines using Mitsunobu's reagents.
- European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
- RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
- PubMed Central. (n.d.). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight.
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The 4-(N,N-Dimethylcarbamoyl)benzyl (DMCB) Group: A Robust Protecting Strategy for Alcohols
Introduction
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired molecular transformations with high fidelity. While classic protecting groups for hydroxyl moieties, such as silyl ethers and benzyl ethers, form the bedrock of synthetic strategies, the demand for protecting groups with tailored stability profiles continues to drive innovation. This guide introduces the 4-(N,N-dimethylcarbamoyl)benzyl (DMCB) group as a robust protecting strategy for alcohols. The DMCB group, installed via the versatile reagent 4-(chloromethyl)-N,N-dimethylbenzamide, offers a unique stability profile stemming from the electronic nature of the para-substituent, distinguishing it from traditional benzyl and p-methoxybenzyl (PMB) ethers.
The DMCB protecting group is structurally analogous to the standard benzyl (Bn) group. However, the presence of the electron-withdrawing N,N-dimethylcarbamoyl moiety at the para-position significantly modulates the electronic properties of the benzylic system. This modification enhances the stability of the protecting group towards certain cleavage conditions, particularly oxidative methods, thereby offering orthogonal protection strategies in the synthesis of complex molecules. This document provides a comprehensive overview of the DMCB protecting group, including detailed protocols for its installation and removal, a discussion of its stability, and the mechanistic rationale behind its application.
Core Principles and Advantages
The utility of the DMCB group is rooted in the well-established chemistry of benzyl ethers. The protection of an alcohol is achieved through a Williamson ether synthesis, a reliable and high-yielding reaction.[1][2] The key distinction of the DMCB group lies in its deprotection characteristics. The electron-withdrawing nature of the 4-(N,N-dimethylcarbamoyl) substituent deactivates the aromatic ring towards oxidation. This makes the DMCB group significantly more resistant to oxidative cleavage conditions commonly used for PMB ethers, such as with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[3] This enhanced stability allows for the selective deprotection of PMB ethers in the presence of DMCB ethers, a valuable tool in orthogonal protecting group strategies.
Key Advantages of the DMCB Protecting Group:
-
Robustness: Increased stability towards acidic and certain oxidative conditions compared to other substituted benzyl ethers.
-
Orthogonality: Enables selective deprotection of more labile groups like PMB in its presence.
-
Reliable Installation: Introduced via a standard and high-yielding Williamson ether synthesis protocol.
-
Versatile Cleavage: Removable under standard hydrogenolysis conditions, a mild and efficient method.
Experimental Protocols
Part 1: Protection of Alcohols with the DMCB Group
The introduction of the DMCB protecting group onto a hydroxyl function proceeds via a nucleophilic substitution reaction between the alkoxide of the substrate and this compound.
Diagram 1: Protection of an Alcohol with the DMCB Group
Caption: Workflow for the protection of an alcohol using this compound.
Protocol 1.1: General Procedure for the DMCB Protection of a Primary Alcohol
-
Preparation: To a solution of the alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (0.1–0.5 M) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Activation: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Reaction: Cool the mixture back to 0 °C and add a solution of this compound (1.1 equiv) in anhydrous THF or DMF dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired DMCB-protected alcohol.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the reactive alkoxide.[1][2] |
| Solvent | Anhydrous THF or DMF | Aprotic solvents that are compatible with the strong base and effectively solvate the reactants. |
| Temperature | 0 °C to room temperature | Initial cooling controls the exothermic deprotonation. The reaction is then typically run at room temperature for a convenient duration. |
| Stoichiometry | Slight excess of NaH and this compound | Ensures complete consumption of the starting alcohol. |
Table 1: Key parameters for the DMCB protection of alcohols.
Part 2: Deprotection of the DMCB Group
The removal of the DMCB group can be achieved under various conditions, with catalytic hydrogenolysis being the most common and mildest method.
Diagram 2: Deprotection of a DMCB-Protected Alcohol
Caption: General workflow for the deprotection of a DMCB-protected alcohol.
Protocol 2.1: Deprotection via Catalytic Hydrogenolysis
This is the most widely recommended method for the cleavage of DMCB ethers due to its mildness and high efficiency.[4][5]
-
Preparation: To a solution of the DMCB-protected alcohol (1.0 equiv) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) (0.1–0.5 M), add palladium on activated carbon (Pd/C, 10 wt. %, 5–10 mol %).
-
Reaction: Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2–12 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol, which can be further purified if necessary.
| Parameter | Condition | Rationale |
| Catalyst | Palladium on Carbon (Pd/C) | A highly effective heterogeneous catalyst for the hydrogenolysis of the C–O benzylic bond.[5] |
| Hydrogen Source | H₂ gas (balloon or Parr apparatus) | The reductant for the cleavage reaction. |
| Solvent | MeOH, EtOH, EtOAc | Protic or aprotic solvents that are inert to the reaction conditions and effectively dissolve the substrate. |
| Temperature | Room temperature | The reaction is typically efficient at ambient temperature. |
Table 2: Key parameters for the hydrogenolytic deprotection of DMCB ethers.
Alternative Deprotection Methods:
While hydrogenolysis is the preferred method, other conditions can be employed for the cleavage of benzyl-type ethers, and by extension, DMCB ethers.
-
Strong Acidic Cleavage: Treatment with strong acids like HBr or BCl₃ can cleave benzyl ethers.[1][6] The electron-withdrawing nature of the DMCB group may necessitate harsher conditions compared to a standard benzyl ether. This method is generally less favorable due to its lack of functional group tolerance.
-
Oxidative Cleavage: As previously discussed, the DMCB group is expected to be more resistant to oxidative cleavage with reagents like DDQ compared to PMB ethers.[3] Complete cleavage may require more forcing conditions, potentially compromising selectivity. Ozone can also be used for the oxidative cleavage of benzyl ethers.[7]
-
Dissolving Metal Reduction: Conditions such as sodium in liquid ammonia (Birch reduction) can also cleave benzyl ethers, although this method is less common in modern synthesis due to its demanding experimental setup.[2]
Stability Profile of the DMCB Group
The stability of a protecting group under various reaction conditions is crucial for its synthetic utility. The DMCB group is expected to be stable under a wide range of conditions.
| Reaction Condition | Stability | Comments |
| Strongly Basic (e.g., NaOH, KOH, alkoxides) | Stable | Ethers are generally stable under basic conditions. |
| Mildly Acidic (e.g., aqueous HCl, AcOH) | Stable | More stable than acid-labile groups like silyl ethers or acetals. |
| Strongly Acidic (e.g., HBr, BCl₃) | Labile | Cleavage occurs, though potentially slower than for standard benzyl ethers.[6] |
| Oxidizing Agents (e.g., PCC, Swern, DMP) | Stable | The ether linkage is inert to common oxidation conditions for alcohols. |
| Oxidative Cleavage (e.g., DDQ) | Moderately Stable | More stable than PMB ethers, allowing for orthogonal deprotection.[3] |
| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Stable | The ether and amide functionalities are stable to hydride reducing agents. |
| Catalytic Hydrogenation (H₂, Pd/C) | Labile | The standard condition for deprotection.[5] |
| Organometallic Reagents (e.g., Grignard, organolithiums) | Stable | Ethers are generally compatible with these nucleophilic reagents. |
Table 3: Expected stability of the DMCB protecting group under common synthetic conditions.
Conclusion
The 4-(N,N-dimethylcarbamoyl)benzyl (DMCB) group represents a valuable addition to the synthetic chemist's toolkit for alcohol protection. Its straightforward installation via the Williamson ether synthesis and its predictable removal through catalytic hydrogenolysis make it a practical choice. The key feature of the DMCB group is its enhanced stability compared to other substituted benzyl ethers, particularly under oxidative conditions, which opens up avenues for orthogonal protecting group strategies in the synthesis of complex molecules. By understanding the principles outlined in this guide, researchers can effectively leverage the DMCB group to navigate challenging synthetic pathways and achieve their molecular design goals.
References
- Boto, A., et al. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-6. [Link]
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
- Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(12), 1123-1125. [Link]
- Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]
- Crasto, C., & Jones, G. B. (2007). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. PMC - NIH. [Link]
- Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664. [Link]
- Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
- ChemHelp ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. [Link]
- O'Donnell, C. J., et al. (2008). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno- and Mannopyranosides.
- Chem-Station. (2014, March 9). Benzyl (Bn) Protective Group. [Link]
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-(Chloromethyl)-N,N-dimethylbenzamide
Abstract
This technical guide provides a comprehensive framework for the synthesis of kinase inhibitors employing 4-(chloromethyl)-N,N-dimethylbenzamide as a key building block. The document details the chemical properties and reactivity of this versatile reagent, focusing on its application in N-alkylation reactions to construct the core scaffolds of potent kinase inhibitors. A detailed, step-by-step protocol for the synthesis of a key precursor for a Lapatinib analogue is presented, illustrating a practical and efficient methodology. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and synthesis of novel targeted therapeutics.
Introduction: The Role of Kinase Inhibitors and Synthetic Building Blocks
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other proliferative disorders.
The design and synthesis of kinase inhibitors often rely on the use of versatile chemical building blocks that allow for the systematic exploration of structure-activity relationships (SAR). The benzamide moiety is a privileged scaffold in medicinal chemistry, found in the structure of numerous approved drugs.[1] this compound, with its reactive chloromethyl group, serves as an excellent electrophile for the introduction of the N,N-dimethylbenzamide pharmacophore through nucleophilic substitution reactions. This application note will focus on the utility of this reagent in the synthesis of kinase inhibitors, providing both theoretical background and practical protocols.
Properties and Reactivity of this compound
This compound is a crystalline solid with the molecular formula C₁₀H₁₂ClNO. The key to its utility in synthesis is the benzylic chloride, which is susceptible to nucleophilic attack, making it an effective alkylating agent.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂ClNO |
| Molecular Weight | 197.66 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 85-88 °C |
| Solubility | Soluble in most organic solvents (e.g., DMF, DMSO, CH₂Cl₂) |
The primary reaction of interest for this application note is the N-alkylation of amines. This Sₙ2 reaction proceeds readily with primary and secondary amines, providing a straightforward method for forging a carbon-nitrogen bond. The choice of base and solvent is crucial for optimizing the reaction conditions and minimizing side reactions.
Target Signaling Pathway: EGFR and HER2 in Cancer
The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are members of the ErbB family of receptor tyrosine kinases. Their signaling pathways are critical for regulating cell growth, proliferation, and survival.[2] Overexpression or mutation of EGFR and HER2 is a key driver in the development and progression of several cancers, including breast, lung, and gastric cancers. Lapatinib is a dual tyrosine kinase inhibitor that targets both EGFR and HER2, making it an effective therapeutic agent in these malignancies.[2]
Experimental Protocols: Synthesis of a Lapatinib Precursor
The following protocol describes the synthesis of N-(4-((3-chloro-4-fluorophenyl)amino)methyl)-N,N-dimethylbenzamide, a key precursor that can be further elaborated to Lapatinib and its analogues. This procedure is based on the well-established N-alkylation of an aniline derivative.[3][4]
Materials and Reagents
-
This compound
-
3-Chloro-4-fluoroaniline
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Safety Precautions
-
This compound is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
3-Chloro-4-fluoroaniline is toxic and an irritant. Avoid inhalation and contact with skin and eyes.
-
DMF is a skin and respiratory irritant. Handle in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-4-fluoroaniline (1.45 g, 10 mmol, 1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF, 20 mL) to dissolve the aniline.
-
Add anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 eq) to the solution.
-
Flush the flask with nitrogen or argon and maintain a positive pressure of inert gas throughout the reaction.
-
-
Addition of Alkylating Agent:
-
In a separate vial, dissolve this compound (1.98 g, 10 mmol, 1.0 eq) in anhydrous DMF (10 mL).
-
Slowly add the solution of this compound to the stirred aniline solution at room temperature over 15-20 minutes.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure N-(4-((3-chloro-4-fluorophenyl)amino)methyl)-N,N-dimethylbenzamide.
-
Table 2: Representative Reaction Parameters and Expected Outcome
| Parameter | Value |
| Scale | 10 mmol |
| Reaction Time | 4-6 hours |
| Temperature | 60-70 °C |
| Expected Yield | 75-85% (after purification) |
| Purity | >95% (by HPLC) |
Conclusion
This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. The N-alkylation reaction described in this application note provides a reliable and efficient method for incorporating the N,N-dimethylbenzamide moiety into potential drug candidates. The detailed protocol for the synthesis of a Lapatinib precursor serves as a practical guide for researchers in the field of medicinal chemistry and drug discovery, enabling the development of novel and potent kinase inhibitors.
References
- Kalinichenko, E., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3543. [Link]
- Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 6(5), 219-221. [Link]
- Chem Service. (2016).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(chloromethyl)-N,N-dimethylbenzamide
Welcome to the technical support center for the synthesis of 4-(chloromethyl)-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile bifunctional reagent. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your yield and overcome common challenges in the synthesis of this important intermediate.
Introduction: The Synthetic Landscape
This compound is a valuable building block in organic synthesis, featuring two key reactive sites: a benzylic chloride and a tertiary benzamide.[1] This dual functionality allows for sequential reactions, making it a useful linker and intermediate in the preparation of more complex molecules, including pharmaceuticals. The primary synthetic strategies involve either the chlorination of a pre-existing benzylic alcohol or methyl group, or the formation of the amide bond from a suitable acid chloride precursor. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
This guide will focus on the two most common synthetic pathways, providing insights into the causality behind experimental choices and offering solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent and practical synthetic routes are:
-
Chlorination of 4-(hydroxymethyl)-N,N-dimethylbenzamide: This involves the conversion of a benzylic alcohol to a benzylic chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This method is often preferred if the alcohol precursor is readily available.
-
Free-Radical Chlorination of N,N-dimethyl-p-toluamide: This route involves the selective chlorination of the benzylic methyl group of the corresponding toluene derivative. N-Chlorosuccinimide (NCS) is the reagent of choice for this transformation, often in the presence of a radical initiator.[2]
A third, also viable, route is the reaction of 4-(chloromethyl)benzoyl chloride with dimethylamine .[3] This is an effective method if the acid chloride is your starting material.
Q2: My yield is consistently low. What are the most likely general causes?
A2: Low yields in this synthesis can often be attributed to a few key factors, regardless of the chosen route:
-
Moisture in the reaction: The starting materials and products (especially acyl chlorides and benzylic chlorides) are sensitive to hydrolysis. Ensure all glassware is oven-dried and use anhydrous solvents.[1]
-
Sub-optimal reaction temperature: Both chlorination and amidation reactions are temperature-sensitive. Too low a temperature can lead to an incomplete reaction, while too high a temperature can promote side reactions and decomposition.
-
Impure starting materials: The purity of your precursors is critical. For example, any oxidizing impurities can lead to the formation of the corresponding benzaldehyde derivative.
-
Product instability: Benzylic chlorides can be susceptible to decomposition or polymerization, especially under prolonged heating or exposure to nucleophiles. It is often advisable to use the product quickly after preparation or store it under appropriate conditions (cool, dry, and inert atmosphere).
Q3: How do I best monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring these reactions. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting material, product, and any potential byproducts. Visualization under a UV lamp (254 nm) is typically effective for these aromatic compounds. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q4: What are the key safety considerations when working with the reagents for this synthesis?
A4: The reagents used in these syntheses require careful handling in a well-ventilated fume hood:
-
Thionyl chloride (SOCl₂) and Oxalyl Chloride: These are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl, or CO, CO₂, and HCl, respectively). Always add them slowly to the reaction mixture, and quench any excess reagent carefully with a suitable protocol.[4]
-
N-Chlorosuccinimide (NCS): While a solid and easier to handle than gaseous chlorine, NCS is an oxidizing agent and an irritant. Avoid inhalation of dust and contact with skin.[2]
-
Dimethylamine: This is a flammable and corrosive gas or liquid with a strong, unpleasant odor. It is typically used as a solution in a solvent like THF or water.
Always consult the Safety Data Sheet (SDS) for each reagent before starting your experiment.
Troubleshooting Guide: Navigating Common Experimental Issues
This section provides a structured approach to troubleshooting specific problems you may encounter during the synthesis of this compound.
Route 1: Chlorination of 4-(hydroxymethyl)-N,N-dimethylbenzamide with Thionyl Chloride
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete Reaction: Insufficient thionyl chloride, reaction time, or temperature. 2. Side Reactions: Formation of dibenzyl sulfite as a significant byproduct.[5] 3. Product Hydrolysis: Presence of water in the reaction or during workup. | 1. Use a slight excess of thionyl chloride (1.1-1.5 equivalents). Ensure the reaction goes to completion by monitoring with TLC. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) may be required. 2. Add a catalytic amount of N,N-dimethylformamide (DMF) to promote the formation of the Vilsmeier reagent, which is a more active chlorinating species and can minimize sulfite formation.[6] 3. Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, use anhydrous conditions as much as possible until the product is isolated. |
| Formation of Multiple Byproducts | 1. Decomposition: The benzylic chloride product may be unstable at higher temperatures. 2. Reaction with Solvent: If using a nucleophilic solvent, it may react with the product. | 1. Maintain a controlled temperature throughout the reaction and workup. Avoid prolonged heating. 2. Use a non-nucleophilic solvent such as dichloromethane (DCM) or toluene. |
| Difficulty in Purification | 1. Residual Thionyl Chloride: Excess SOCl₂ can co-distill with the product or interfere with chromatography. 2. Oily Product: The product may not crystallize easily. | 1. After the reaction is complete, remove excess thionyl chloride under reduced pressure. Co-evaporation with an anhydrous solvent like toluene can help remove the last traces. 2. Attempt purification by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. If the product is still an oil, try trituration with a non-polar solvent like hexanes or pentane to induce crystallization. |
Route 2: Free-Radical Chlorination of N,N-dimethyl-p-toluamide with NCS
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | 1. Inefficient Radical Initiation: Insufficient initiator or lack of a suitable energy source (heat or light). 2. Radical Quenching: Presence of impurities that can quench the radical chain reaction. | 1. Ensure you are using a suitable radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), at an appropriate concentration (typically 1-5 mol%). Provide a consistent energy source, such as heating to 70-80 °C or irradiating with a UV or visible light lamp.[5] 2. Use purified starting materials and solvents. Degas the solvent before use to remove dissolved oxygen, which can act as a radical scavenger. |
| Formation of Dichlorinated Byproduct | 1. Excess NCS: Using too large an excess of N-chlorosuccinimide. 2. Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed. | 1. Use a controlled stoichiometry of NCS (typically 1.0-1.1 equivalents). 2. Monitor the reaction closely by TLC and stop the reaction once the starting material has been consumed to a satisfactory level. |
| Reaction is Not Reproducible | 1. Inconsistent Initiation: Variable light intensity or temperature fluctuations. 2. Batch-to-Batch Variation in Reagents: Impurities in NCS or the solvent. | 1. Use a consistent setup for your reaction, including the distance from the light source and a temperature-controlled oil bath. 2. Use high-purity reagents from a reliable source. |
Experimental Protocols
Protocol 1: Synthesis via Chlorination of 4-(hydroxymethyl)-N,N-dimethylbenzamide
This protocol is based on standard procedures for the conversion of benzylic alcohols to chlorides using thionyl chloride.[6][7]
Workflow Diagram:
Caption: Workflow for the synthesis of this compound from its corresponding alcohol.
Materials:
-
4-(hydroxymethyl)-N,N-dimethylbenzamide
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-(hydroxymethyl)-N,N-dimethylbenzamide (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove excess SOCl₂ and DCM.
-
Redissolve the crude residue in DCM and transfer to a separatory funnel.
-
Wash the organic layer carefully with ice-cold saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Synthesis via Free-Radical Chlorination of N,N-dimethyl-p-toluamide
This protocol is based on established methods for benzylic chlorination using NCS.[2]
Workflow Diagram:
Caption: Workflow for the free-radical chlorination of N,N-dimethyl-p-toluamide.
Materials:
-
N,N-dimethyl-p-toluamide
-
N-Chlorosuccinimide (NCS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve N,N-dimethyl-p-toluamide (1.0 eq) in CCl₄.
-
Add N-chlorosuccinimide (1.05 eq) and a catalytic amount of AIBN (2 mol%).
-
Heat the mixture to reflux (approximately 77 °C) and maintain for 2-6 hours. Alternatively, the reaction can be initiated by irradiating with a UV or a high-intensity visible light lamp at room temperature.[5]
-
Monitor the reaction by TLC. The formation of a white precipitate (succinimide) is an indication that the reaction is proceeding.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
References
- PrepChem.com. (n.d.). Synthesis of A. 4-(Chloromethyl)benzoyl chloride.
- Organic Syntheses. (1984). 62, 170.
- Organic Syntheses. (n.d.). Procedure.
- Gaspa, S., et al. (2024). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Molecules, 29(1), 123.
- Khan Academy. (2010, October 21). Relative stability of amides, esters, anhydrides, and acyl chlorides [Video]. YouTube. [Link]
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).
- CUNY. (n.d.). Purification by Recrystallization.
- Organic Syntheses. (n.d.). Procedure.
- Google Patents. (n.d.). CN101395167A - Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride.
- Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. PMC.
- Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). (2020, September 5). [Video]. YouTube.
- Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. PMC.
- Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses Procedure.
- Master Organic Chemistry. (2018, February 28).
- (chloromethyl)dimethylphenylsilane. Organic Syntheses Procedure.
- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
- SYNTHESIS N-ALKOXY-1-(DIMETHOXYPHOSPHORYLOXY)BENZIMIDATES FROM N-ALKOXY-N-CHLOROBENZAMIDES. (2024, October 20). Journal of Chemistry and Technologies.
- Organic Chemistry Portal. (n.d.). Benzylamines.
- Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]
- Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) Chloride under Mild Conditions.
- Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI.
- Thionyl Chloride: A Catalyst of Synthetic Chemical Interest.
- Amidation of Acid Chlorides to Primary Amides with Ammonium Salts.
- A Structured Approach To Cope with Impurities during Industrial Crystalliz
- SYNTHESIS OF N-ACYLOXY-1-(DIMETHOXYPHOSPHORYLOXY)BENZIMIDATES FROM N-ACYLOXY-N-CHLOROBENZAMIDES. (2025, July 15). Journal of Chemistry and Technologies.
- Synthesis of chloromethyl benzimidazole grafted polybenzimidazole with enhanced UV absorption and its effect as a stabilizer on the ultraviolet‐aging behaviors of poly(vinyl chloride) films.
- Efficient Synthesis of N-(Chloromethyl)nitramines via TiCl4-Catalyzed Chlorodeacetoxylation.
- Amino Acids and Peptides. Part 48.1 Studies on the Structure of an Unexpected Reaction Product from Dipeptidyl Chloromethyl Ketone during Acid Hydrolysis 2. Journal of Chemical Research, Synopses (RSC Publishing).
Sources
Technical Support Center: Alkylation Reactions with 4-(chloromethyl)-N,N-dimethylbenzamide
Welcome to the technical support guide for 4-(chloromethyl)-N,N-dimethylbenzamide. This document is designed for researchers, chemists, and drug development professionals who use this versatile benzylic halide as an alkylating agent. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the common challenges and side reactions encountered during its use.
Introduction to this compound in Alkylation
This compound is a valuable reagent for introducing the 4-(N,N-dimethylcarbamoyl)benzyl group to a variety of nucleophiles, including amines, phenols, thiols, and carbanions. Its reactivity stems from the benzylic chloride moiety, which readily participates in nucleophilic substitution reactions. While typically a robust and reliable reagent, the inherent reactivity of the benzylic halide can also lead to several side reactions, complicating product isolation and reducing yields. This guide will help you identify, understand, and mitigate these undesired pathways.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your alkylation experiments. Each issue is broken down by probable causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Alkylated Product
A low yield is one of the most common frustrations in synthesis. The root cause often lies in suboptimal reaction conditions or reagent quality.
Possible Causes & Solutions
| Possible Cause | Underlying Rationale & Troubleshooting Steps |
| Insufficient Nucleophilicity of the Substrate | The rate of an SN2 reaction is directly dependent on the strength of the nucleophile. If your substrate is a weak nucleophile (e.g., an aniline with strong electron-withdrawing groups), the reaction will be slow. Solutions: • Increase Reaction Temperature: Gently warming the reaction can provide the necessary activation energy. Monitor carefully by TLC or LC-MS to avoid decomposition.[1][2] • Use a Stronger Base: Ensure the nucleophile is fully deprotonated and in its more reactive anionic form. For N-H or O-H alkylation, switching from a weak base like NaHCO₃ to a stronger one such as K₂CO₃, Cs₂CO₃, or NaH can dramatically improve rates.[1] |
| Inappropriate Solvent Choice | The solvent plays a critical role in stabilizing intermediates and solvating ions. For SN2 reactions, polar aprotic solvents are generally preferred as they solvate the counter-ion of the base but do not hydrogen-bond with the nucleophile, leaving it more reactive.[1] Solutions: • Switch to a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile can significantly accelerate SN2 reactions.[1] Be aware that at high temperatures, DMF can be a source of dimethylamine, potentially leading to side products. |
| Presence of Water (Hydrolysis) | This compound is susceptible to hydrolysis, especially at elevated temperatures or under basic conditions, which converts the starting material into the unreactive 4-(hydroxymethyl)-N,N-dimethylbenzamide. Solutions: • Ensure Anhydrous Conditions: Dry your solvents and glassware thoroughly. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3] |
| Poor Reagent Stability/Purity | The benzylic chloride may degrade over time if not stored correctly. Impurities in either the alkylating agent or the nucleophile can inhibit the reaction. Solutions: • Verify Reagent Quality: Check the purity of your this compound by NMR or LC-MS before use. Store it in a cool, dry place.[4] • Purify Starting Materials: Ensure your nucleophilic substrate is pure. |
Issue 2: Formation of Multiple Products, Especially Over-Alkylation
When your nucleophile has multiple reactive sites or the product of the initial alkylation remains nucleophilic, over-alkylation is a significant risk. This is particularly common when alkylating primary or secondary amines.
Possible Causes & Solutions
| Possible Cause | Underlying Rationale & Troubleshooting Steps |
| Product is More Nucleophilic than Starting Material | For many primary amines, the resulting secondary amine product is more nucleophilic than the starting material, leading to a second alkylation event to form a tertiary amine, and potentially even a quaternary ammonium salt.[2] Solutions: • Control Stoichiometry: Use a significant excess (2-5 equivalents) of the starting amine relative to the this compound. This statistically favors the alkylation of the more abundant starting material.[2] • Slow Addition of Alkylating Agent: Add the alkylating agent dropwise or via syringe pump to the reaction mixture. This keeps its instantaneous concentration low, reducing the chance of the mono-alkylated product encountering another molecule of the alkylating agent before all the starting amine has reacted.[1][3] • Lower Reaction Temperature: Reducing the temperature can slow the rate of the second alkylation more than the first, improving selectivity.[1] |
Issue 3: Formation of Unexpected Byproducts
The appearance of unknown spots on a TLC plate or unexpected masses in an LC-MS trace can be perplexing. These often arise from inherent, but less common, reactivity patterns of benzylic halides.
Possible Causes & Solutions
| Possible Cause | Underlying Rationale & Troubleshooting Steps |
| Friedel-Crafts Self-Alkylation or Reaction with Aromatic Solvent | The benzylic chloride can act as an electrophile in a Friedel-Crafts-type reaction, especially in the presence of Lewis acids or even under thermal conditions.[5][6] This can lead to dimerization or polymerization. If an aromatic solvent like benzene or toluene is used, it can be alkylated. Solutions: • Avoid Lewis Acid Catalysts: Unless required, avoid Lewis acids (e.g., AlCl₃, FeCl₃) which strongly promote Friedel-Crafts reactions.[6][7] • Choose a Non-Aromatic Solvent: Use solvents like DMF, acetonitrile, or THF instead of aromatic solvents if this side reaction is suspected. |
| Elimination Reaction (E1/E2) | With a strong, bulky base, an E2 elimination reaction can occur, though this is less common for this substrate as it lacks a beta-hydrogen on the ring. However, if the nucleophile or base is sufficiently strong, this pathway can't be entirely ruled out. Benzylic halides can undergo elimination to form conjugated systems.[8] This would lead to dimeric stilbene-like structures after subsequent reactions. Solutions: • Use a Non-Hindered, Weaker Base: If elimination is a concern, use a base like K₂CO₃ instead of a bulky, strong base like potassium tert-butoxide. |
| Hydrolysis Product | As mentioned in Issue 1, the presence of water will lead to the formation of 4-(hydroxymethyl)-N,N-dimethylbenzamide. This is often a primary byproduct if anhydrous conditions are not maintained. Solutions: • Strict Anhydrous Technique: Use oven-dried glassware, anhydrous solvents, and an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure its stability and reactivity, this compound should be stored in a tightly sealed container in a cool, dry place, typically between 10°C and 25°C.[4] It should be protected from moisture to prevent hydrolysis.
Q2: How can I monitor the progress of my alkylation reaction?
Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective methods.
-
TLC: This is a quick and easy way to visualize the consumption of your starting materials and the formation of the product. Use a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to achieve good separation.
-
LC-MS: This provides more definitive information, allowing you to track the masses of the starting materials, desired product, and any byproducts, which is invaluable for troubleshooting.
Q3: My product is an amine. What is the best way to purify it away from unreacted starting materials and byproducts?
Purification can be challenging, but a combination of techniques is often successful.
-
Aqueous Workup: After the reaction, a standard aqueous workup can remove inorganic salts.[9]
-
Acid-Base Extraction: This is highly effective for separating basic amine products. Extract your crude material in an organic solvent (e.g., ethyl acetate) with a dilute aqueous acid (e.g., 1M HCl). Your amine product will move to the aqueous layer as the hydrochloride salt, while non-basic impurities remain in the organic layer. You can then basify the aqueous layer and re-extract with an organic solvent to recover the purified amine.[9]
-
Column Chromatography: Silica gel chromatography is a standard method. Amine products can sometimes "streak" or "tail" on silica gel. This can often be mitigated by adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent.[9]
Q4: Can this reagent participate in SN1 reactions?
Yes, as a benzylic halide, it can form a resonance-stabilized benzylic carbocation, which is the key intermediate in an SN1 reaction.[10] This pathway becomes more competitive in polar protic solvents (like water or alcohols) and with poor nucleophiles. The SN1 pathway can lead to a loss of stereoselectivity if the nucleophile is chiral and can also increase the likelihood of Friedel-Crafts side reactions. For most synthetic applications, conditions favoring the SN2 pathway (polar aprotic solvent, good nucleophile) are preferred for better control.
Visualized Pathways and Workflows
Primary Reaction vs. Side Reactions
This diagram illustrates the desired SN2 alkylation pathway in competition with the most common side reactions.
Caption: A step-by-step workflow for troubleshooting low yields.
References
- Eliminations of benzylic systems. University of Calgary. Available online
- Technical Support Center: Optimization of N-alkylation of 2-aminobenzylamine Deriv
- E1 and E2 elimination reactions in primary allylic and benzylic halides. Chemistry Stack Exchange. Available online
- Benzylic and Allylic Halides in Elimination Reactions. YouTube. Available online
- Elimination Reactions of Alkyl Halides. Michigan State University Department of Chemistry. Available online
- Substitution of benzylic and allylic halides. Chemistry LibreTexts. Available online
- Troubleshooting side reactions in the N-alkylation of aniline. Benchchem. Available online
- Optimizing reaction conditions for N-alkylation of benzamide. Benchchem. Available online
- Friedel–Crafts reaction. Wikipedia. Available online
- This compound | 121083-51-0. Biosynth. Available online
- Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride C
- Alkylation of benzene and other aromatics by benzyl chloride over iron-containing aluminophosphate molecular sieves.
- Troubleshooting guide for N-alkylation reactions with 2-chloro-N-methylethanamine hydrochloride. Benchchem. Available online
- Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. Available online
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | 121083-51-0 | FC130371 [biosynth.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 4-(Chloromethyl)-N,N-dimethylbenzamide
Welcome to the technical support guide for the purification of 4-(chloromethyl)-N,N-dimethylbenzamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile bifunctional intermediate. The presence of two reactive sites—the amide and the benzylic chloride—presents unique challenges in achieving high purity. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these challenges effectively.
Understanding the Purification Challenge
The primary synthetic route to this compound typically involves the reaction of 4-(chloromethyl)benzoyl chloride with dimethylamine. While straightforward, this reaction can result in a crude mixture containing several challenging impurities. The key to successful purification lies in understanding the nature of these impurities and selecting a methodology that selectively removes them while preserving the integrity of the target compound.
The dual reactivity of this compound is a critical consideration. The amide group is generally stable, but the benzylic chloride is susceptible to nucleophilic substitution and can be unstable under certain chromatographic conditions.[1][2]
Purification Workflow Overview
A robust purification strategy involves a logical sequence of steps designed to remove specific classes of impurities at each stage. The following diagram outlines a typical workflow for purifying this compound from a crude reaction mixture.
Caption: General purification workflow for this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound in a practical, question-and-answer format.
Q1: My crude ¹H NMR shows more than just my product. What are the most common impurities I should expect?
Answer: The most common impurities arise from unreacted starting materials and side reactions. Based on a typical synthesis from 4-(chloromethyl)benzoyl chloride and dimethylamine, you should look for the following:
-
4-(chloromethyl)benzoic acid: This is the hydrolysis product of the starting material, 4-(chloromethyl)benzoyl chloride. Its presence is indicated by a broad singlet for the carboxylic acid proton (typically >10 ppm) and aromatic signals that are slightly downfield from your product.[3][4]
-
Excess Dimethylamine: If not removed during workup, it can be present as a salt (dimethylammonium chloride). It is often not visible in the ¹H NMR of the organic extract but can interfere with crystallization.
-
N,N-dimethyl-4-((dimethylamino)methyl)benzamide: This key byproduct forms if a second molecule of dimethylamine displaces the benzylic chloride.[2] This impurity is particularly challenging as it has a similar polarity to the desired product. Its presence can be confirmed by a singlet around 3.4-3.5 ppm (for the new N(CH₃)₂ group) and the disappearance of the benzylic -CH₂Cl signal.
Table 1: Key ¹H NMR Diagnostic Signals for Common Impurities (Predicted chemical shifts in CDCl₃, ~400 MHz)
| Compound | Key Diagnostic Signal (ppm) | Multiplicity | Assignment |
| This compound (Product) | ~4.60 | s | -CH₂Cl |
| ~3.10 | br s | -N(CH₃)₂ | |
| ~7.40 | d | Ar-H | |
| 4-(chloromethyl)benzoic acid | >10.0 | br s | -COOH |
| ~4.62 | s | -CH₂Cl | |
| ~8.05, 7.50 | d | Ar-H | |
| N,N-dimethyl-4-((dimethylamino)methyl)benzamide | ~3.45 | s | -CH₂N(CH₃)₂ |
| ~2.25 | s | -CH₂N(CH₃)₂ |
Q2: I performed an aqueous workup, but my product is still impure. How can I improve this step?
Answer: An effective aqueous workup is crucial for removing acidic and basic impurities. If you are still seeing impurities like 4-(chloromethyl)benzoic acid, your workup may need optimization.
-
Problem: Residual Acidic Impurity (4-(chloromethyl)benzoic acid)
-
Cause: Insufficient base wash.
-
Solution: After dissolving your crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer. Repeat the wash if necessary and check the organic layer by TLC.
-
-
Problem: Low Yield After Workup
-
Cause: Emulsion formation or product loss into the aqueous phase.
-
Solution: Vigorous shaking can create stable emulsions. If an emulsion forms, add brine (saturated NaCl solution) to help break it. To prevent product loss, ensure your final aqueous wash is neutral or slightly basic before separation.
-
Q3: My product seems to be degrading during column chromatography on silica gel. What's happening and how can I fix it?
Answer: This is a common and critical issue. Standard silica gel is slightly acidic and contains adsorbed water, which can promote the hydrolysis of the benzylic chloride to 4-(hydroxymethyl)-N,N-dimethylbenzamide or other related side reactions.[1]
Troubleshooting Steps:
-
Use Deactivated Silica Gel: Neutralize the silica gel by pre-treating it. You can do this by flushing the packed column with your eluent system containing a small amount (0.5-1%) of a non-nucleophilic base like triethylamine. This will neutralize the acidic sites on the silica surface.
-
Dry Loading: To avoid introducing your compound in a polar solvent that might promote degradation, use a dry loading technique. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.
-
Optimize Your Eluent System: A common and effective eluent system for compounds of this polarity is a gradient of ethyl acetate in hexanes. Start with a low polarity (e.g., 10% EtOAc in hexanes) and gradually increase the polarity. Aim for an Rf value of 0.2-0.3 for your product on TLC for good separation.
Q4: I'm trying to recrystallize my product, but it's "oiling out" or my recovery is very low. What should I do?
Answer: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated. Low recovery is often due to using too much solvent or improper cooling. For benzamides, a mixed-solvent system is often ideal.[5][6]
Protocol 1: Two-Solvent Recrystallization with Ethanol/Water [7]
This method is highly effective for this compound, which is soluble in hot ethanol but insoluble in water.
-
Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of hot ethanol (near boiling).
-
Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy (this is the "cloud point").[6]
-
Re-dissolution: Add a few more drops of hot ethanol until the cloudiness just disappears. Your solution is now perfectly saturated at that temperature.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[8]
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Troubleshooting Recrystallization:
-
If it oils out: You may have added the anti-solvent (water) too quickly or the solution was too concentrated. Try re-heating the mixture to dissolve the oil and add a small amount of the primary solvent (ethanol) before attempting to cool again.
-
If recovery is low: You likely used too much ethanol initially. Ensure you are using the absolute minimum required for dissolution. Also, ensure the solution is thoroughly cooled before filtering.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000087). [Link]
- Biological Magnetic Resonance Bank. (n.d.). bmse000438 4-Chlorobenzoic Acid. BMRB. [Link]
- Wiley Online Library. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. [Link]
- PubChemLite. (n.d.). This compound (C10H12ClNO). [Link]
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. [Link]
- PubChem. (n.d.). N,N-Dimethylbenzamide. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. [Link]
- PubChemLite. (n.d.). 4-(chloromethyl)-n-methylbenzamide (C9H10ClNO). [Link]
- The Royal Society of Chemistry. (n.d.).
- YouTube. (2013, February 3).
- SpectraBase. (n.d.). n,n-Diethylbenzamide - Optional[1H NMR] - Chemical Shifts. [Link]
Sources
Technical Support Center: A Guide to Handling the Instability of 4-(Chloromethyl)-N,N-dimethylbenzamide
Welcome to the Technical Support Center for 4-(chloromethyl)-N,N-dimethylbenzamide. This resource is designed for researchers, scientists, and professionals in drug development who utilize this reactive intermediate in their synthetic workflows. As a benzylic chloride, this compound offers a versatile scaffold for the introduction of the N,N-dimethylbenzamide moiety. However, its reactivity also presents stability challenges that can impact experimental outcomes. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges effectively, ensuring the integrity and success of your experiments.
The Root of Instability: Chemical Insights
The primary challenge in working with this compound lies in the lability of the chloromethyl group. This reactivity is a double-edged sword. While it allows for facile nucleophilic substitution, it also renders the molecule susceptible to degradation, primarily through hydrolysis and reactions with other nucleophiles present in the reaction mixture.
The N,N-dimethylbenzamide group at the para position is a moderate electron-withdrawing group. This electronic effect influences the reaction mechanism of nucleophilic substitution. While benzylic halides can proceed through both SN1 (via a carbocation intermediate) and SN2 (concerted) pathways, the electron-withdrawing nature of the amide substituent tends to destabilize the formation of a positive charge on the benzylic carbon.[1] Consequently, reactions with this compound are more likely to favor an SN2 pathway, particularly with strong nucleophiles in polar aprotic solvents.
Troubleshooting Guide
This section addresses common problems encountered during the use of this compound, their probable causes, and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Degradation of starting material: The this compound may have degraded due to improper storage or handling, leading to hydrolysis to 4-(hydroxymethyl)-N,N-dimethylbenzamide.[2] 2. Competing side reactions: The nucleophile may be reacting with the solvent or other components, or the starting material may be undergoing self-condensation or polymerization. | 1. Verify starting material purity: Before use, check the purity of your this compound by an appropriate analytical method like ¹H NMR or LC-MS. If significant degradation is observed, consider purification by recrystallization. 2. Optimize reaction conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis. Choose a solvent that does not react with your nucleophile. |
| Formation of 4-(hydroxymethyl)-N,N-dimethylbenzamide as a major byproduct | Presence of water: Trace amounts of water in the reaction mixture will lead to hydrolysis of the reactive chloromethyl group. | 1. Use anhydrous solvents: Ensure all solvents are rigorously dried before use. 2. Dry glassware thoroughly: Flame-dry or oven-dry all glassware prior to setting up the reaction. 3. Handle under inert atmosphere: Use of a glovebox or Schlenk line techniques is highly recommended. |
| Multiple Unidentified Byproducts | 1. Reaction with solvent: Some solvents can act as nucleophiles (e.g., alcohols). 2. Over-reaction or side reactions with the nucleophile: If the nucleophile has multiple reactive sites, or if the reaction temperature is too high, undesired side products can form. | 1. Choose an inert solvent: Aprotic solvents like THF, DMF, or acetonitrile are generally good choices. 2. Control reaction stoichiometry and temperature: Use a precise amount of the nucleophile and maintain the recommended reaction temperature. Consider adding the nucleophile slowly to the reaction mixture. |
| Difficulty in Purifying the Final Product | Co-elution of impurities: The desired product and byproducts such as 4-(hydroxymethyl)-N,N-dimethylbenzamide or unreacted starting material may have similar polarities, making chromatographic separation challenging. | 1. Aqueous work-up: A careful aqueous work-up can help remove some polar impurities. 2. Recrystallization: If the product is a solid, recrystallization is often an effective purification method.[3][4] Experiment with different solvent systems to find one that provides good separation. 3. Derivatization: In some cases, it may be possible to selectively react an impurity to change its polarity, facilitating separation. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry place, preferably in a refrigerator (2-8 °C) and under an inert atmosphere (argon or nitrogen). Avoid exposure to moisture and light.
Q2: What are the visible signs of degradation?
A2: Pure this compound is typically a white to off-white solid. A yellowish or brownish discoloration, or a clumpy appearance, may indicate degradation. The presence of a pungent odor could also suggest the formation of decomposition products. However, the most reliable way to assess purity is through analytical techniques like NMR or LC-MS.
Q3: What is the primary degradation product I should look for?
A3: The most common degradation product is 4-(hydroxymethyl)-N,N-dimethylbenzamide, formed via hydrolysis.[5] This can be readily identified by ¹H NMR spectroscopy (appearance of a hydroxyl proton signal and a shift in the benzylic CH₂ protons) and mass spectrometry (a molecular weight corresponding to the replacement of -Cl with -OH).
Q4: Can I use protic solvents like ethanol or methanol for my reaction?
A4: The use of protic solvents is generally not recommended as they can act as nucleophiles and react with the chloromethyl group, leading to the formation of the corresponding ether byproduct. If a protic solvent is necessary for solubility reasons, the reaction should be conducted at low temperatures and for a short duration to minimize this side reaction.
Q5: How can I monitor the progress of my reaction involving this compound?
A5: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, product, and any potential byproducts. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress. LC-MS can also be used for more quantitative monitoring.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a general guideline for reacting this compound with a generic nucleophile (Nu-H).
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an appropriate anhydrous aprotic solvent (e.g., THF, DMF, acetonitrile).
-
Addition of Nucleophile: To the stirred solution, add the nucleophile (1.0-1.2 eq). If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added via syringe. If a base is required to deprotonate the nucleophile, it should be added at this stage.
-
Reaction Monitoring: Stir the reaction at the desired temperature (this will be nucleophile-dependent) and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product with a suitable organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[6]
Protocol 2: Purification by Recrystallization
This protocol is a general guideline for the purification of solid products derived from this compound.
-
Solvent Selection: Choose a solvent or a solvent pair in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Common choices include ethanol, ethyl acetate, or mixtures with hexanes or water.[7]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, further cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizing the Instability
The primary degradation pathway for this compound is hydrolysis, which can be visualized as a simple nucleophilic substitution reaction with water.
Caption: Hydrolysis of this compound.
References
- Caplow, M. (1969). Kinetic dependence of the aqueous reaction of N-(hydroxymethyl)benzamide derivatives upon addition of electron-withdrawing groups. Journal of the American Chemical Society, 91(13), 3639-3645.
- Chemistry Stack Exchange. (2023). Do Benzyl Halides undergo SN1 or SN2 with Ammonia?[Link]
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- University of California, Los Angeles. (n.d.).
- Ross, A. M., & Pohl, L. R. (1984). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology, 33(20), 3293-3298.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kinetic dependence of the aqueous reaction of N-(hydroxymethyl)benzamide derivatives upon addition of electron-withdrawing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mt.com [mt.com]
- 5. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.ualberta.ca [chem.ualberta.ca]
Technical Support Center: Optimizing Couplings with 4-(chloromethyl)-N,N-dimethylbenzamide
Welcome to the technical support center dedicated to the nuanced art of palladium-catalyzed cross-coupling reactions involving 4-(chloromethyl)-N,N-dimethylbenzamide. As a versatile building block, its benzylic chloride moiety presents unique opportunities and challenges.[1][2] This guide is structured to provide you, our fellow researchers and drug development professionals, with actionable insights rooted in mechanistic understanding to streamline your synthetic workflows and optimize reaction outcomes, particularly concerning reaction times.
Troubleshooting Guide: From Sluggish Reactions to Unwanted Byproducts
This section addresses specific, common issues encountered during the coupling of this compound. The solutions provided are based on established principles of organometallic chemistry and practical laboratory experience.
Question: My reaction is sluggish or has completely stalled. How can I increase the reaction rate?
Answer: A slow reaction rate is a frequent hurdle, typically pointing to a bottleneck in the catalytic cycle. The cause can often be traced to one of four key areas: the catalyst system, temperature, solvent, or reagent quality.
-
Catalyst & Ligand System: The choice of palladium source and, more critically, the phosphine ligand, dictates the efficiency of both oxidative addition and reductive elimination.[3] The benzylic chloride of your substrate is generally more reactive than an aryl chloride, but less reactive than the corresponding bromide or iodide.
-
Causality: For challenging couplings, particularly with sterically hindered partners or when using less reactive amines in a Buchwald-Hartwig amination, electron-rich and bulky monodentate biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required.[4][5] These ligands promote the formation of a coordinatively unsaturated, 14-electron Pd(0) species, which accelerates the rate-limiting oxidative addition step. Their bulk also facilitates the final reductive elimination step to release the product.[3]
-
Actionable Advice: If using a general catalyst like Pd(PPh₃)₄ isn't effective, screen a panel of modern ligands. Pre-formed palladium(II) precatalysts, such as t-BuXPhos Palladacycle, can also offer faster activation and greater consistency.[4][6]
-
-
Temperature: Cross-coupling reactions are highly sensitive to temperature.
-
Causality: Every elementary step in the catalytic cycle has an activation energy barrier. Insufficient thermal energy can cause the reaction to stall.
-
Actionable Advice: If your reaction is slow at room temperature, gradually increase the heat. A common range for these couplings is 80-110 °C.[7] However, be aware that excessive heat can lead to catalyst decomposition or increased side reactions.[8] Monitoring the reaction by TLC or LC-MS as you increase the temperature is crucial.[9]
-
-
Solvent Choice: The solvent must not only dissolve the reactants but also stabilize the catalytic species.
-
Causality: Solvent polarity and coordinating ability play a significant role.[10] For Suzuki couplings, ethereal solvents like 1,4-dioxane or THF, often with water, are common. For Buchwald-Hartwig aminations, non-polar aromatic solvents like toluene or polar aprotic solvents like DMF can be effective, depending on the base used.[11] A poor solvent choice can lead to precipitation of reagents or catalyst, effectively halting the reaction.
-
Actionable Advice: If solubility is an issue, switch to a more polar solvent like DMF or NMP. If you suspect solvent is interfering with the catalyst, a less coordinating solvent like toluene might be beneficial.
-
-
Reagent Purity: Impurities in your starting materials or solvents can act as catalyst poisons.
-
Causality: Amines, in particular, are prone to oxidation, and trace impurities can deactivate the palladium catalyst.[12] Solvents must be thoroughly degassed, as dissolved oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, leading to homocoupling byproducts.[12]
-
Actionable Advice: Purify starting materials if their quality is suspect. Always use anhydrous, degassed solvents for consistent results.
-
Question: I'm observing significant formation of 4-(hydroxymethyl)-N,N-dimethylbenzamide. How can I prevent this hydrolysis side reaction?
Answer: The formation of the corresponding benzyl alcohol is a clear indication of hydrolysis of the benzylic chloride. This is almost always caused by the presence of water in combination with your base.
-
Causality: The chloromethyl group is susceptible to SN2 displacement by hydroxide ions.[2] Many common bases for Suzuki reactions, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), are often used as aqueous solutions, creating a perfect environment for this unwanted reaction.
-
Actionable Advice:
-
Switch to a Non-Aqueous Base: For Suzuki couplings, consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) under anhydrous conditions.[13]
-
Use Anhydrous Solvents: Ensure your reaction solvent is truly anhydrous. Using solvents from freshly opened Sure/Seal™ bottles is a reliable practice.[12]
-
For Buchwald-Hartwig Aminations: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard and are used in anhydrous solvents, which inherently minimizes the risk of hydrolysis.[7][14]
-
Question: My main byproduct is a biaryl from the homocoupling of my boronic acid derivative in a Suzuki reaction. What is causing this?
Answer: Homocoupling is a classic side reaction in Suzuki couplings and is almost always mediated by the presence of oxygen.[12][15]
-
Causality: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then participate in a catalytic cycle that couples two molecules of the boronic acid, leading to the unwanted biaryl dimer and wasting your starting material.
-
Actionable Advice:
-
Rigorous Degassing is Essential: Do not underestimate the importance of removing dissolved oxygen from your solvent. The most effective method is to subject the solvent to several cycles of vacuum while sonicating, followed by backfilling with an inert gas like argon or nitrogen.[12] Sparging (bubbling inert gas through the solvent) is generally less efficient.[12]
-
Maintain a Robust Inert Atmosphere: Ensure your reaction vessel is properly purged of air. The best practice is to evacuate the sealed flask on a vacuum manifold and backfill with inert gas, repeating this cycle at least three times before adding reagents.[12]
-
Frequently Asked Questions (FAQs)
This section provides answers to general, foundational questions about designing and executing coupling reactions with this compound.
Q1: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A1: While optimization is always substrate-dependent, the following conditions provide a robust starting point for screening.
| Component | Recommendation | Rationale & Comments |
| Pd Catalyst | PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%) | PdCl₂(dppf) is an air-stable Pd(II) precatalyst that is reliably reduced in situ.[16][17] Pd(PPh₃)₄ is a classic choice but can be sensitive to air.[18] |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | A slight excess is used to drive the reaction to completion. |
| Base | K₂CO₃ (2-3 equiv.) or K₃PO₄ (2-3 equiv.) | K₂CO₃ is a standard, cost-effective choice, often used with aqueous solvent mixtures.[19] K₃PO₄ is stronger and can be used under anhydrous conditions to avoid hydrolysis.[20] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/EtOH/H₂O | A mixed solvent system is often necessary to dissolve both the organic substrates and the inorganic base.[3] |
| Temperature | 80 - 100 °C | Sufficient thermal energy is typically required for efficient transmetalation and reductive elimination. |
Q2: What are the recommended starting conditions for a Buchwald-Hartwig amination with this compound?
A2: The Buchwald-Hartwig amination requires a strong, non-nucleophilic base and often benefits from specialized ligands.
| Component | Recommendation | Rationale & Comments |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Palladacycle (1-2 mol%) | Pd₂(dba)₃ is a common Pd(0) source.[21] Modern palladacycle precatalysts offer high efficiency and air stability, simplifying reaction setup.[4][6] |
| Ligand | XPhos, SPhos, or RuPhos (1.1 - 1.2x Pd concentration) | Bulky, electron-rich biarylphosphine ligands are crucial for coupling aryl chlorides and facilitating C-N bond formation.[22] |
| Amine | 1.1 - 1.5 equivalents | A slight excess of the amine is typically used. |
| Base | NaOt-Bu (1.5 - 2.0 equiv.) or LHMDS (1.5 - 2.0 equiv.) | A strong, hindered base is required to deprotonate the amine or the Pd-amine complex without competing as a nucleophile.[7][14] |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | These solvents are relatively non-coordinating and are compatible with the strong bases used.[10] |
| Temperature | 90 - 110 °C | Elevated temperatures are generally required to overcome the activation barriers in the catalytic cycle.[7] |
Q3: Which analytical techniques are best for monitoring the progress of these coupling reactions?
A3: Real-time reaction monitoring is key to optimizing reaction times and preventing over-heating or byproduct formation.
-
Thin-Layer Chromatography (TLC): This is the quickest and most straightforward method for qualitative analysis. It allows you to visualize the consumption of your starting material and the appearance of the product. By co-spotting your reaction mixture with your starting material, you can get a clear picture of the reaction's progress.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For quantitative and more detailed analysis, HPLC-MS is the gold standard.[9] It can accurately quantify the conversion to product, identify the formation of side products by their mass, and provide a highly reproducible kinetic profile of the reaction.[23][24]
Experimental Protocols & Visualizations
To ensure reproducibility and success, we provide the following standardized protocols and visual guides.
Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if separate), and base.
-
Inert Atmosphere Setup: Seal the flask with a rubber septum. Connect the flask to a Schlenk line. Evacuate the flask under high vacuum for 2-5 minutes, then backfill with argon or nitrogen gas. Repeat this evacuate/backfill cycle a total of three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound and the coupling partner (e.g., boronic acid or amine).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the flask in a pre-heated oil bath and stir vigorously for the intended reaction time.
-
Monitoring: Periodically take aliquots using a nitrogen-purged syringe for analysis by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction appropriately (e.g., with water or saturated ammonium chloride). Proceed with a standard aqueous workup and extraction with a suitable organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Diagram 1: Troubleshooting Workflow for Low Yield This decision tree provides a logical path for diagnosing and solving issues related to low product yield.
A decision tree for troubleshooting low reaction yields.
Diagram 2: Generalized Catalytic Cycle for Cross-Coupling This diagram illustrates the fundamental steps common to most palladium-catalyzed cross-coupling reactions.
Simplified catalytic cycle for Pd-catalyzed cross-coupling.
References
- Real-time HPLC-MS reaction progress monitoring using an automated analytical platform.Reaction Chemistry & Engineering.URL
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.MDPI.URL
- Cross-Coupling Reactions Guide.Sigma-Aldrich.URL
- Cross-Coupling Reaction Manual: Desk Reference.Sigma-Aldrich.URL
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- This compound | 121083-51-0.Biosynth.URL
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.University of Windsor.URL
- ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW.
- This compound | 121083-51-0.Benchchem.URL
- Analytical Methods for the Monitoring of Solid Phase Organic Synthesis.
- Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.Royal Society of Chemistry.URL
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.URL
- Investigations of Pd-Catalyzed ArX Coupling Reactions Informed by Reaction Progress Kinetic Analysis.
- Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents.
- Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.
- Buchwald–Hartwig amin
- Solvent effects in palladium catalysed cross-coupling reactions.White Rose Research Online.URL
- 4-chloro-N,N-dimethylbenzamide synthesis.ChemicalBook.URL
- Technical Support Center: Benzyl Chloride Reaction Quenching.Benchchem.URL
- Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands.
- Role of the Base in Buchwald–Hartwig Amination.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.Royal Society of Chemistry.URL
- Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- Optimization of the Suzuki-Miyaura Cross-coupling.
- Technical Support Center: Catalyst Selection for Reactions with 1-Benzyl-5-(chloromethyl)-1H-imidazole.Benchchem.URL
- Buchwald-Hartwig Amin
- Optimization of the Suzuki coupling reaction.
- Technical Support Center: Optimizing Suzuki Coupling with Diethylmethoxyborane.Benchchem.URL
- Buchwald-Hartwig Cross-Coupling.J&K Scientific LLC.URL
- Application Notes and Protocols: Buchwald-Hartwig Amination of N-(4-bromophenyl)-4-chlorobenzamide.Benchchem.URL
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.Tokyo Chemical Industry Co., Ltd.URL
- Palladium-Catalyzed Conversion of Benzylic and Allylic Halides into α-Aryl and β,γ-Unsaturated Tertiary Amides by the Use of a Carbamoylsilane.Organic Chemistry Portal.URL
- This compound (C10H12ClNO).PubChemLite.URL
- Cross-coupling reactions of benzylic C–H bonds and alcohols via a...
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.Royal Society of Chemistry.URL
- Adaptive mixed variable Bayesian self-optimisation of catalytic reactions.Royal Society of Chemistry.URL
- Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Counterc
- Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes.
- Benzylic substitution, benzyl
- Application Notes and Protocols: Catalytic Cross-Coupling Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene.Benchchem.URL
- Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not?Beilstein Journals.URL
- The Reactions of N,N-Dimethylbenzamide Diethylmercaptole.
- Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst.
Sources
- 1. This compound | 121083-51-0 | FC130371 [biosynth.com]
- 2. benchchem.com [benchchem.com]
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- 4. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 9. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
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- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. jmcct.com [jmcct.com]
- 16. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
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- 22. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
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- 24. pubs.acs.org [pubs.acs.org]
avoiding byproduct formation with 4-(chloromethyl)-N,N-dimethylbenzamide
Welcome to the technical support center for 4-(chloromethyl)-N,N-dimethylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent and to proactively troubleshoot potential byproduct formation. Our goal is to ensure the integrity of your synthesis and the purity of your target molecules.
Introduction
This compound is a valuable building block in organic synthesis, prized for its bifunctional nature. The chloromethyl group serves as a reactive electrophile for introducing the 4-(N,N-dimethylcarbamoyl)benzyl moiety onto a variety of nucleophiles. However, like many reactive intermediates, its use is not without challenges. Understanding and mitigating potential side reactions is critical for achieving high yields and purity. This guide provides in-depth, experience-driven advice to help you anticipate and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
A1: This reagent is primarily used as an alkylating agent in various synthetic transformations, including:
-
N-Alkylation: Modification of primary and secondary amines, indoles, and other nitrogen-containing heterocycles.
-
O-Alkylation (Etherification): Reaction with alcohols and phenols to form ethers.
-
S-Alkylation: Thiol alkylation to form thioethers.
-
C-Alkylation: In certain cases, for the formation of new carbon-carbon bonds with suitable carbanions.
-
Esterification: Reaction with carboxylic acids to form esters.
Q2: What is the primary cause of byproduct formation when using this reagent?
A2: The primary driver of byproduct formation is the high reactivity of the benzylic chloride functional group. This reactivity, while desirable for the intended transformation, can also lead to several competing side reactions. The specific byproducts observed will depend on the nucleophile, reaction conditions (temperature, solvent, base), and the stability of the desired product.
Q3: How does the N,N-dimethylbenzamide moiety influence the reactivity of the chloromethyl group?
A3: The N,N-dimethylbenzamide group is a moderately electron-withdrawing group. This electronic effect can influence the reactivity of the benzylic chloride. While it may slightly decrease the rate of SN1-type reactions by destabilizing a potential carbocation intermediate, it generally does not inhibit the desired SN2 reactivity with common nucleophiles. The amide functionality itself is relatively stable under many alkylation conditions but can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
Troubleshooting Guides: Byproduct Formation
This section details common byproducts encountered during reactions with this compound and provides systematic troubleshooting strategies.
Issue 1: Formation of 4-(Hydroxymethyl)-N,N-dimethylbenzamide
This is one of the most common byproducts and arises from the hydrolysis of the chloromethyl group.
Causality: The benzylic chloride is susceptible to nucleophilic attack by water. Trace amounts of moisture in the reactants, solvents, or atmosphere can lead to the formation of the corresponding benzyl alcohol. This side reaction is often accelerated by the presence of a base.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If not available, solvents should be freshly distilled from an appropriate drying agent.
-
Ensure all starting materials, including the nucleophile and any bases, are dry.
-
-
Inert Atmosphere:
-
Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
-
-
Choice of Base:
-
If a base is required, select a non-hydroxide base where possible (e.g., potassium carbonate, cesium carbonate, or a non-nucleophilic organic base like triethylamine or diisopropylethylamine).
-
If an aqueous base is unavoidable, consider a phase-transfer catalyst to facilitate the reaction in a biphasic system, which can sometimes minimize hydrolysis of the starting material.
-
Protocol for Minimizing Hydrolysis in a Typical N-Alkylation:
Caption: Competing reaction pathways.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of an Amine
-
Materials:
-
Amine (1.2 mmol)
-
This compound (1.0 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous Acetonitrile (10 mL)
-
-
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the amine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile and stir the suspension for 10 minutes at room temperature.
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous acetonitrile.
-
Add the solution of this compound dropwise to the stirred amine suspension over 30 minutes.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for O-Alkylation of a Phenol (Williamson Ether Synthesis)
-
Materials:
-
Phenol (1.0 mmol)
-
This compound (1.1 mmol)
-
Anhydrous Cesium Carbonate (Cs₂CO₃) (1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
To an oven-dried flask under an argon atmosphere, add the phenol and anhydrous cesium carbonate.
-
Add anhydrous DMF and stir the mixture at room temperature for 20 minutes.
-
Add this compound in one portion.
-
Heat the reaction to 50-70 °C and stir until the starting phenol is consumed as indicated by TLC.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography.
-
Analytical Methods for Impurity Detection
Regular monitoring of your reaction is crucial for identifying the formation of byproducts.
-
Thin Layer Chromatography (TLC): An excellent initial technique to quickly assess the progress of the reaction and the formation of new spots which could be byproducts. The hydrolysis product, 4-(hydroxymethyl)-N,N-dimethylbenzamide, will be significantly more polar than the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the detection of products and byproducts by their mass-to-charge ratio. This is particularly useful for identifying over-alkylation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for characterizing the final product and identifying impurities. The benzylic protons (-CH₂Cl) of the starting material typically appear around 4.6 ppm, while the corresponding protons of the alcohol byproduct (-CH₂OH) will be shifted slightly upfield to around 4.5 ppm and may show coupling to the hydroxyl proton. The protons of the N,N-dimethyl groups can also provide information about the integrity of the amide functionality.
References
- BenchChem. (2025). Troubleshooting side reactions in the N-alkylation of aniline.
- BenchChem. (2025). Optimizing reaction conditions for N-alkylation of benzamide.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
- BenchChem. (2025). Application Notes and Protocols: Williamson Ether Synthesis with "2-(Bromomethyl)-4-chloro-1-nitrobenzene" and Phenols.
- MiraCosta College. (2012). Chemistry 211 Experiment 4: Williamson Ether Synthesis.
- Vaishya, V., Singhal, R., & Kumar, M. (2021). Recent Update on Alkylation of Indole and Its Derivatives Using N‐Tosylhydrazone. Asian Journal of Organic Chemistry, 10(9), 2156-2176. [Link]
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Buchwald, S. L., & Kim, C. Y. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 141(5), 2215-2224. [Link]
- Francis Academic Press. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Highlights in Science, Engineering and Technology, 10, 133-138. [Link]
- Ross, W. C. J. (1950). III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Journal, 47(3), xxvii. [Link]
- Organic Chemistry Portal. (n.d.). Yamaguchi Esterification.
- Agilent. (2022). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.
- PrepChem. (n.d.). Synthesis of N-(hydroxymethyl)benzamide.
- ResearchGate. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent.
- Google Patents. (2008). CN101585781A - Preparing method of N, N-dimethylbenzamide.
- PubMed. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent.
- ResearchGate. (1966). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole.
scale-up challenges for the synthesis of 4-(chloromethyl)-N,N-dimethylbenzamide
Technical Support Center: Synthesis of 4-(Chloromethyl)-N,N-dimethylbenzamide
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities and challenges associated with scaling up the production of this versatile chemical intermediate.[1] We will explore the common synthetic routes, troubleshoot potential issues, and provide actionable protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and which one should I choose?
There are two predominant strategies for synthesizing this compound, each with distinct advantages and challenges. The optimal choice depends on your scale, available starting materials, and, most critically, your facility's safety infrastructure.
-
Direct Chloromethylation (Blanc Reaction): This is an electrophilic aromatic substitution where N,N-dimethylbenzamide is reacted directly with formaldehyde and hydrogen chloride, typically catalyzed by a Lewis acid like zinc chloride (ZnCl₂).[2][3]
-
Precursor Conversion: This two-step approach involves first synthesizing 4-(hydroxymethyl)-N,N-dimethylbenzamide and then converting the benzylic alcohol to the corresponding chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or concentrated HCl.
The following table provides a high-level comparison to guide your decision:
| Feature | Route 1: Direct Chloromethylation | Route 2: Precursor Conversion (via Alcohol) |
| Starting Material | N,N-Dimethylbenzamide | 4-(Hydroxymethyl)-N,N-dimethylbenzamide |
| Key Reagents | Formaldehyde, HCl, ZnCl₂ | Thionyl Chloride (SOCl₂) or similar |
| Pros | Atom-economical; fewer synthetic steps. | Milder conditions; avoids highly carcinogenic byproducts. |
| Cons | Forms highly carcinogenic bis(chloromethyl) ether (BCME) byproduct[2][4]; harsh acidic conditions; potential for diarylmethane side products.[2] | Requires synthesis of the alcohol precursor; chlorinating agents are hazardous and require careful handling.[5] |
| Ideal For | Industrial settings with specialized containment and scrubbing systems for handling BCME. | Laboratory and pilot-plant scale where safety and byproduct profile are prioritized over step-count. |
Q2: What are the most critical safety hazards I need to be aware of?
Unquestionably, the most severe hazard is the formation of bis(chloromethyl) ether (BCME) in the Direct Chloromethylation (Blanc) route. BCME is an extremely potent human carcinogen with no safe level of exposure.[2][4] Its formation is a known risk in any chloromethylation reaction involving formaldehyde and HCl.[3]
-
For Route 1 (Direct Chloromethylation): All operations MUST be conducted in a high-performance, certified chemical fume hood. Personnel must use appropriate personal protective equipment (PPE), including respirators. A clear protocol for quenching the reaction and neutralizing any potential BCME must be in place before starting.
-
For Route 2 (Precursor Conversion): The primary hazards are associated with the chlorinating agent. Thionyl chloride, for instance, reacts violently with water and releases toxic gases (SO₂ and HCl).[5] This reaction must be performed under anhydrous conditions in a well-ventilated hood, with careful quenching of excess reagent.
Visual Guide: Synthetic Route Selection
This workflow helps visualize the decision-making process for selecting the appropriate synthetic pathway.
Caption: Decision tree for selecting a synthetic route.
Troubleshooting Guide: Route 1 - Direct Chloromethylation
This route is powerful but prone to issues. Here’s how to address them.
Problem 1: Low or Stalled Conversion
-
Question: My reaction has stalled, and TLC/HPLC analysis shows a large amount of unreacted N,N-dimethylbenzamide. What went wrong?
-
Answer & Troubleshooting:
-
Catalyst Activity: Zinc chloride is highly hygroscopic. Ensure you are using freshly opened or properly dried ZnCl₂. Moisture will deactivate the Lewis acid catalyst and inhibit the reaction.
-
HCl Concentration: The reaction requires a steady supply of anhydrous HCl gas. If using aqueous HCl, the high water content can hinder the reaction. For scale-up, bubbling dry HCl gas through the mixture is more effective.[6]
-
Formaldehyde Source: Paraformaldehyde is often used as the source of formaldehyde. Ensure its quality is high, as aged paraformaldehyde can be less reactive. Trioxane can sometimes be a more reactive alternative.[7]
-
Temperature: While higher temperatures can increase the rate, they also promote side reactions. A typical range is 25-35°C.[6] If the reaction is sluggish, ensure the temperature is maintained within the optimal window.
-
Problem 2: Formation of a High-Molecular-Weight Byproduct
-
Question: I'm seeing a significant, less polar byproduct in my crude mixture, reducing my yield of the desired product. What is it?
-
Answer & Troubleshooting: This is almost certainly a diarylmethane byproduct, formed when the desired product undergoes a second Friedel-Crafts alkylation with another molecule of N,N-dimethylbenzamide.[2] The chloromethyl group is activating, making the product more reactive than the starting material.
-
Control Stoichiometry: Use a slight excess of the chloromethylating agents (formaldehyde) relative to the benzamide to favor the formation of the desired product over the diarylmethane.
-
Temperature Control: This side reaction is often accelerated at higher temperatures. Maintaining a consistent and moderate reaction temperature is crucial for minimizing its formation.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed, as this will favor the formation of the diarylmethane byproduct. Monitor the reaction closely by HPLC.
-
Troubleshooting Guide: Route 2 - Precursor Conversion via Thionyl Chloride
This route is generally cleaner but requires precision.
Problem 1: Incomplete Conversion of the Alcohol
-
Question: My reaction is finished, but I still have 15-20% of the starting 4-(hydroxymethyl)-N,N-dimethylbenzamide remaining. How can I improve this?
-
Answer & Troubleshooting:
-
Stoichiometry of SOCl₂: While a slight excess is needed, a significant excess can lead to more side reactions. A common range is 1.1 to 1.5 molar equivalents. Ensure your thionyl chloride is of high purity and has not decomposed.
-
Temperature: The initial addition of SOCl₂ should be done at a low temperature (e.g., 0-5°C) to control the exotherm.[5][8] After the addition is complete, the reaction may need to be gently warmed (e.g., to room temperature or 40°C) to drive it to completion.
-
Removal of Gaseous Byproducts: The reaction generates SO₂ and HCl gas. On a lab scale, these typically evolve on their own. At a larger scale, ensuring efficient stirring and providing a gentle nitrogen sweep can help drive the equilibrium towards the product.
-
Solvent Choice: The reaction is typically run in a non-protic solvent like dichloromethane (DCM) or toluene. Ensure the solvent is anhydrous.
-
Problem 2: Product Degradation and Impurity Formation
-
Question: My final product is dark brown, and the purity is low even after work-up. What is causing this?
-
Answer & Troubleshooting: This is often due to the harshness of thionyl chloride and the acidic HCl byproduct.
-
Controlled Addition: Add the thionyl chloride dropwise to a cooled solution of the alcohol.[5] A rapid, uncontrolled addition can cause localized heating and charring.
-
Careful Work-up: The work-up is critical. Excess thionyl chloride must be quenched safely. A common method is to slowly and carefully add the reaction mixture to ice-cold water or a dilute bicarbonate solution, ensuring the quench vessel is well-vented and has vigorous stirring. An alternative is quenching with a cooled alcohol like methanol or ethanol.[5]
-
Purification: The crude product may contain acidic impurities. Washing the organic layer with a dilute base (e.g., NaHCO₃ solution), followed by water and brine, is essential before drying and removing the solvent.[9]
-
Visual Guide: Mechanism & Side Reactions (Thionyl Chloride Route)
This diagram illustrates the desired reaction pathway and a key side reaction.
Caption: Key reaction steps for the thionyl chloride route.
Experimental Protocols
Disclaimer: These protocols are for informational purposes only. All experiments should be conducted by trained professionals with appropriate safety measures in place.
Protocol 1: Chlorination of 4-(Hydroxymethyl)-N,N-dimethylbenzamide with Thionyl Chloride (Lab Scale)
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet connected to a gas bubbler (to vent through a basic scrubber), add 4-(hydroxymethyl)-N,N-dimethylbenzamide (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM, ~5-10 mL per gram of starting material). Stir under a nitrogen atmosphere until all solids are dissolved.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add thionyl chloride (1.2 eq) to the dropping funnel. Add the SOCl₂ dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not exceed 5°C. Gas evolution (SO₂ and HCl) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture back to 0°C. In a separate, well-ventilated flask with vigorous stirring, prepare a 1 M aqueous solution of sodium bicarbonate (NaHCO₃). Very slowly, transfer the reaction mixture into the bicarbonate solution, controlling the rate to manage gas evolution.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.
References
- Blanc chloromethyl
- Stumbled upon this interesting reaction: Blanc chloromethyl
- Are there any safety issues in using alkyl chloroformates? - ResearchGate.
- An Efficient Scale-Up Process for the Preparation of the APD334 Precursor... - ResearchGate.
- Polysulfone Membranes: Here, There and Everywhere - MDPI.MDPI.[Link]
- An inexpensive and convenient procedure for chloromethylation... - ResearchGate.
- Development of Scalable Processes for the Preparation of 4-(chloromethyl)... - ResearchGate.
- Drug Synthesis - SlideShare.SlideShare.[Link]
- β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE - Organic Syntheses.Organic Syntheses.[Link]
- Process for the preparation of chlorantraniliprole - Google Patents.
- Preparation method of 4-chloromethyl benzoic acid t-butyl ester - Google Patents.
- Preparing method of N, N-dimethylbenzamide - Google Patents.
- Production process of 4,4'-bis(chloromethyl)-biphenyl - Google Patents.
- The Reactions of N,N-Dimethylbenzamide Diethylmercaptole - ResearchGate.
- Synthesis of stable nitrile oxide compounds - Patent 0903338.
- Efficient synthesis of N-(chloromethyl)nitramines via TiCl4-catalyzed chlorodeacetoxylation - Royal Society of Chemistry.Royal Society of Chemistry.[Link]
- 4-Chloro-N,N-dimethylbenzamide | C9H10ClNO - PubChem.PubChem.[Link]
- 4-chloro-N,N-diethylbenzamide | C11H14ClNO - PubChem.PubChem.[Link]
- Organic Syntheses Procedure.Organic Syntheses.[Link]
- Method for purifying chloromethyl chloroformate - Google Patents.
- Project: Making thionyl chloride from easy-to-get precursors - Sciencemadness.Sciencemadness Discussion Board.[Link]
- nitrones for intramolecular 1,3-dipolar cycloadditions - Organic Syntheses.Organic Syntheses.[Link]
- Synthesis method of 4-Hydroxythiobenzamide - Google Patents.
- The Synthesis and Purification of 4-Dimethylamino-N-Methyl-4-Stilbazolium Tosylate - ResearchGate.
Sources
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- 4. reddit.com [reddit.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Reactivity of the Chloromethyl Group: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for managing the reactivity of the chloromethyl group. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical information, field-proven insights, and practical troubleshooting advice. This resource is structured to address the common challenges and questions that arise when working with this highly useful but reactive functional group. Our goal is to empower you to conduct your experiments with greater confidence, efficiency, and safety.
Frequently Asked Questions (FAQs)
This section addresses some of the most common initial questions regarding the handling and reactivity of the chloromethyl group.
Q1: What are the primary safety concerns when working with chloromethylating agents?
A1: The primary safety concern is the potential formation of the highly carcinogenic byproduct, bis(chloromethyl) ether (BCME).[1][2] This can occur in situ during many chloromethylation reactions. Therefore, all manipulations should be conducted in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, is mandatory.[3][4] It is also crucial to have a well-defined quenching protocol in place before starting any reaction.[5][6]
Q2: My chloromethylation reaction is giving a low yield. What are the likely causes?
A2: Low yields in chloromethylation reactions can often be attributed to several factors. Deactivation of the Lewis acid catalyst by moisture is a common culprit.[7] Ensure all glassware is rigorously dried and that anhydrous solvents are used. Another frequent issue is suboptimal reaction temperature; these reactions are often highly temperature-sensitive.[8] Finally, incorrect stoichiometry of the reactants can lead to incomplete conversion.
Q3: I'm observing the formation of a significant amount of diarylmethane byproduct. How can I suppress this side reaction?
A3: The formation of diarylmethane byproducts is a classic side reaction in chloromethylation, arising from the Friedel-Crafts alkylation of the starting material or product with the newly formed chloromethylated arene.[9] To minimize this, consider the following:
-
Lowering the reaction temperature: This is often the most effective strategy.[8]
-
Controlling the stoichiometry: Avoid a large excess of the aromatic substrate.
-
Choice of catalyst: Some Lewis acids are more prone to promoting diarylmethane formation than others.[8] Experiment with different catalysts to find the optimal one for your substrate.
Q4: My purified chloromethylated product is unstable and decomposes over time. How can I improve its stability?
A4: Many chloromethylated compounds are thermally labile and sensitive to moisture and acid.[7][10] For storage, it is recommended to keep the product in a tightly sealed container at low temperatures. The addition of a small amount of a non-nucleophilic base, such as anhydrous potassium carbonate, can sometimes help to scavenge trace amounts of acid that may catalyze decomposition.
Troubleshooting Guides
This section provides a more in-depth, systematic approach to resolving common experimental issues.
Issue 1: The reaction mixture has turned dark or polymerized.
A dark coloration or the formation of polymeric material is a strong indication of uncontrolled side reactions or product decomposition.
Visual Troubleshooting Workflow
Caption: Decision tree for troubleshooting dark or polymerized reactions.
In-depth Analysis:
-
Temperature Control: Exothermic reactions can lead to localized heating, promoting side reactions and polymerization.[5] Ensure efficient stirring and consider using a jacketed reactor for better temperature regulation.
-
Reagent Purity: Impurities in the starting materials or solvents can act as catalysts for decomposition.
-
Prompt Quenching: Leaving the reaction mixture under acidic conditions for extended periods after completion can lead to product degradation.
Issue 2: Difficulty in purifying the chloromethylated product.
Purification of chloromethylated compounds can be challenging due to their reactivity and potential for decomposition.
Purification Strategies
| Problem | Recommended Solution | Key Considerations |
| Thermal Decomposition during Distillation | Vacuum Distillation: Perform distillation under reduced pressure to lower the boiling point.[7][11] | Ensure the distillation apparatus is completely dry to prevent hydrolysis. A clean, dry flask is crucial to avoid resinification.[10] |
| Acid-catalyzed Decomposition | Aqueous Wash: Before distillation, wash the crude product with a dilute aqueous base (e.g., 5% sodium bicarbonate) to neutralize any residual acid.[7][11] | Be cautious of any gas evolution during the wash. Follow with a water and brine wash. |
| Co-elution with Byproducts in Chromatography | Alternative Stationary Phase: If silica gel chromatography is not effective, consider using a different stationary phase, such as alumina. | The choice of eluent is also critical and may require optimization. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experimental workflows.
Protocol 1: General Procedure for Chloromethylation of an Aromatic Compound (e.g., Benzene)
This protocol describes a general method for the chloromethylation of an aromatic compound using paraformaldehyde and hydrogen chloride with a Lewis acid catalyst.
Materials:
-
Aromatic substrate (e.g., benzene)
-
Paraformaldehyde
-
Anhydrous zinc chloride (ZnCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous solvent (e.g., carbon tetrachloride)
-
5% Sodium bicarbonate solution
-
Anhydrous calcium chloride
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, add the aromatic substrate and the anhydrous solvent.
-
Reagent Addition: To the stirred solution, add paraformaldehyde and anhydrous zinc chloride.
-
Reaction: Heat the mixture to the desired temperature (typically 40-60°C) and bubble dry hydrogen chloride gas through the solution.[12]
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and slowly pour it over crushed ice.
-
Work-up: Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.[11]
Safety Note: This reaction produces the highly carcinogenic byproduct bis(chloromethyl) ether.[1][2] All operations must be performed in a certified chemical fume hood.
Protocol 2: Safe Quenching of a Chloromethylation Reaction
A proper quenching procedure is critical for safety and for preserving the integrity of the product.
Quenching Workflow
Caption: Step-by-step workflow for quenching a chloromethylation reaction.
Detailed Steps:
-
Cooling: Before quenching, always cool the reaction mixture in an ice bath to dissipate any heat generated during the quenching process.[5]
-
Slow Addition: Add the quenching agent (e.g., cold water, saturated aqueous sodium bicarbonate) slowly and portion-wise with vigorous stirring. A rapid addition can lead to an uncontrolled exotherm.
-
Ventilation: Be aware that quenching with a carbonate base will evolve carbon dioxide gas. Ensure adequate ventilation and do not seal the reaction vessel.
-
Neutralization: After the initial quench, check the pH of the aqueous layer and adjust to neutral if necessary before proceeding with the work-up.
Greener Alternatives for Chloromethylation
In line with the principles of green chemistry, several alternatives to traditional chloromethylating agents have been developed to reduce hazards and environmental impact.
| Alternative Reagent | Advantages | Typical Conditions |
| Dimethyl Carbonate (DMC) | Low toxicity, biodegradable, and a less hazardous alternative to phosgene-derived reagents.[13] | Can be used as both a reagent and a solvent. |
| 1,4-Bis(chloromethoxy)butane (BCMB) | Nontoxic and can be used for the chloromethylation of polystyrene resins.[14] | Often used with a Lewis acid catalyst like SnCl₄. |
| 2-Methyltetrahydrofuran (2-MeTHF) | A bio-based solvent alternative to dichloromethane and tetrahydrofuran.[15] | Can be used as a solvent in various organic reactions. |
References
- CN104788592A - Synthesis method of chloromethyl polystyrene resin - Google Patents. (n.d.).
- These documents are intended to raise your awareness of the health and safety hazards associated with the use, storage and dispo - Albert Einstein College of Medicine. (n.d.).
- CHLOROMETHYL METHYL ETHER FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016).
- CHLOROMETHYL METHYL ETHER HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOS. (n.d.).
- Stumbled upon this interesting reaction: Blanc chloromethylation. Everything is toxic and/or carcinogenic including the very very scary BCME. Used to be a thing in the industry apparently. Anybody got stories? : r/chemistry - Reddit. (2024).
- US2859253A - Process for the continuous preparation of benzyl chloride - Google Patents. (n.d.).
- W. D. Pfeiffer The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be. (n.d.).
- US3872067A - Process for preparing chloromethylated polystyrene-divinylbenzene copolymer - Google Patents. (n.d.).
- Benzyl Chloride Distillation Problems :( - Powered by XMB 1.9.11 - Sciencemadness.org. (2019).
- Preparation of two kinds of chloromethylated polystyrene particle using 1,4-bis (chloromethoxy) butane as chloromethylation reagent - ResearchGate. (2025).
- Development of the method of polystyrene chloromethylation using the synthesis in gel approach | Request PDF - ResearchGate. (2025).
- Working with Hazardous Chemicals - Organic Syntheses. (n.d.).
- Studies on the Chloromethylation of Polystyrene Resins - NIYAZI BICAK, GUNES KOZA and YUSUF YAĞCI. (n.d.).
- New studies in aromatic chloromethylation - Durham E-Theses. (n.d.).
- Chloromethylation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry. (2020).
- Preparation of benzyl chloride - PrepChem.com. (n.d.).
- US3297648A - Process for the chloromethylation of aromatic compounds of high molecular weight - Google Patents. (n.d.).
- Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods - NIH. (n.d.).
- Common Standard Operating Procedure. (n.d.).
- Process Description | PDF | Chemical Reactions | Distillation - Scribd. (n.d.).
- Quenching Reactive Substances - KGROUP. (2006).
- Naphthalene, 1-chloromethyl - Organic Syntheses Procedure. (n.d.).
- WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents. (n.d.).
- Specific Solvent Issues with Chlorination - Wordpress. (n.d.).
- Quenching and Disposal of Liquid Pyrophoric Materials Link downloads document, Link opens in new window - Environmental Health and Safety. (n.d.).
- Purification of Aniline - Chempedia - LookChem. (n.d.).
- Understanding the Synthesis and Reaction Mechanisms of 1-Chloromethyl Naphthalene. (n.d.).
- Chloromethylation - The Royal Society of Chemistry. (n.d.).
- Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes - PMC. (n.d.).
- Understanding the Properties and Synthesis of 1-Chloromethyl Naphthalene. (n.d.).
- US4900796A - Process for preparing chloromethylated aromatic materials - Google Patents. (n.d.).
- CN111056954A - Aniline purification method - Google Patents. (2024).
- How do I remove aniline from the reaction mixture? - ResearchGate. (2014).
- Chloromethylation of Aromatic Compounds - ResearchGate. (n.d.).
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Validation & Comparative
A Head-to-Head Battle of Reactivity: 4-(chloromethyl)-N,N-dimethylbenzamide vs. Benzyl Bromide in Nucleophilic Substitution
For researchers navigating the intricate pathways of drug development and organic synthesis, the choice of an alkylating agent is a critical decision point. The reactivity of these electrophilic partners dictates reaction conditions, influences byproduct formation, and ultimately impacts the efficiency of a synthetic route. This guide provides an in-depth, objective comparison of two benzylic halides: 4-(chloromethyl)-N,N-dimethylbenzamide and the archetypal benzyl bromide. We will dissect their reactivity profiles, grounded in mechanistic principles and supported by a clear, actionable experimental protocol for direct comparison.
At the Bench: Understanding the Contenders
At first glance, both molecules present a benzylic halide, a structural motif well-known for its propensity to undergo nucleophilic substitution reactions.[1] However, the substituents on the aromatic ring dramatically alter their electronic landscapes, leading to significant differences in their reactivity.
| Feature | This compound | Benzyl Bromide |
| Structure | ||
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) |
| Key Substituent | 4-(N,N-dimethylcarbamoyl) group | None (Hydrogen) |
| Molecular Weight | 197.66 g/mol | 171.04 g/mol |
The primary divergence lies in two key areas: the nature of the leaving group and the electronic influence of the para-substituent. Benzyl bromide possesses a better leaving group (bromide is a weaker base than chloride), which inherently favors a faster substitution reaction.[2] The more complex factor, and the focus of our analysis, is the powerful electronic effect of the N,N-dimethylbenzamide group.
The Decisive Factor: Electronic Effects on the Benzylic Carbon
Nucleophilic substitution at a benzylic carbon can proceed via two primary mechanisms: the concerted, bimolecular Sₙ2 pathway or the stepwise, unimolecular Sₙ1 pathway.[3] The viability of each path is profoundly influenced by the electronic nature of the aromatic ring.
The 4-(N,N-dimethylcarbamoyl) group on our target molecule is a potent electron-withdrawing group (EWG). This is due to the combined inductive effect of the electronegative oxygen and nitrogen atoms and, more significantly, the resonance delocalization of the benzene ring's π-electrons into the carbonyl group.[4]
This strong electron withdrawal has two major consequences:
-
Destabilization of the Sₙ1 Intermediate: The Sₙ1 mechanism proceeds through a benzylic carbocation intermediate.[5] An EWG at the para position will intensely destabilize this developing positive charge, significantly increasing the activation energy and making the Sₙ1 pathway highly unfavorable.[6]
-
Modulation of the Sₙ2 Transition State: In an Sₙ2 reaction, the nucleophile attacks the electrophilic benzylic carbon in a single, concerted step.[7] While the EWG increases the partial positive charge (δ+) on the benzylic carbon, making it a more attractive target for nucleophiles, it can also destabilize the electron-rich, five-coordinate transition state. The overall effect on the Sₙ2 rate is a balance of these competing factors.[6]
In contrast, benzyl bromide, with only hydrogen atoms on the ring, lacks strong electronic perturbation. It serves as our baseline, readily undergoing both Sₙ1 and Sₙ2 reactions depending on the conditions.[8]
Based on these principles, we can formulate a clear hypothesis: This compound will be significantly less reactive than benzyl bromide in nucleophilic substitution reactions, primarily due to the powerful deactivating effect of the para-amide group and the less favorable chloride leaving group. The reaction will almost certainly proceed via an Sₙ2 mechanism.
Experimental Verification: A Protocol for Kinetic Comparison
To empirically validate our hypothesis, a competition experiment provides a robust and elegant method for comparing the relative reactivity of the two halides.[9][10] By subjecting an equimolar mixture of both substrates to a limited amount of a common nucleophile, we can determine their relative reaction rates by quantifying the consumption of each starting material.
Objective:
To determine the relative rate of nucleophilic substitution of this compound and benzyl bromide with a common nucleophile.
Materials:
-
This compound
-
Benzyl bromide
-
Sodium Iodide (NaI)
-
Anhydrous Acetone (ACS Grade)
-
Internal Standard (e.g., Dodecane)
-
Reaction Vials
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
Step-by-Step Protocol:
-
Solution Preparation:
-
Prepare a 0.1 M stock solution of sodium iodide in anhydrous acetone. This will serve as the nucleophile solution. Acetone is a polar aprotic solvent, which is ideal for promoting Sₙ2 reactions.[10]
-
Prepare a separate 0.2 M stock solution containing an equimolar mixture of this compound, benzyl bromide, and an internal standard (e.g., dodecane) in anhydrous acetone. The internal standard is crucial for accurate quantification by GC.
-
-
Reaction Initiation:
-
In a clean, dry reaction vial, add 1.0 mL of the mixed halide/internal standard solution.
-
Place the vial in a temperature-controlled water bath set to 50°C to ensure a consistent reaction temperature.
-
To initiate the reaction, add 1.0 mL of the 0.1 M sodium iodide solution. This creates a 2:1 molar ratio of total halide to nucleophile, ensuring a competitive environment.[10]
-
Start a timer immediately upon addition.
-
-
Reaction Monitoring & Quenching:
-
At predetermined time points (e.g., 15, 30, 60, and 120 minutes), withdraw a 0.2 mL aliquot from the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing 1.0 mL of a 1:1 mixture of diethyl ether and water. Shake vigorously. The water will dissolve the inorganic salts, and the organic substrates will partition into the ether layer.
-
-
Sample Analysis:
-
Analyze the ether layer of each quenched aliquot by GC-FID.
-
The GC method must be optimized to achieve baseline separation of benzyl bromide, this compound, their corresponding iodide products, and the internal standard.
-
-
Data Analysis:
-
For each time point, calculate the concentration of the remaining benzyl bromide and this compound relative to the constant concentration of the internal standard.
-
Plot the concentration of each halide versus time. The compound whose concentration decreases more rapidly is the more reactive substrate.
-
The relative rate constant (k_rel) can be calculated from the slopes of the initial reaction phase.
-
dot graph "Experimental_Workflow" { rankdir="LR"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
subgraph "cluster_Prep" { label="Preparation"; bgcolor="#FFFFFF"; node [fillcolor="#E8F0FE"]; Sol_A [label="0.2 M Halide Mix\n(Substrates + Std)\nin Acetone"]; Sol_B [label="0.1 M NaI\nin Acetone"]; }
subgraph "cluster_Reaction" { label="Reaction"; bgcolor="#FFFFFF"; node [fillcolor="#E6F4EA"]; Mix [label="Combine 1:1 (v/v)\nin Vial at 50°C"]; }
subgraph "cluster_Analysis" { label="Analysis"; bgcolor="#FFFFFF"; node [fillcolor="#FEF7E0"]; Aliquot [label="Take Aliquots\nat t=15, 30, 60, 120 min"]; Quench [label="Quench with\nEt₂O / H₂O"]; GC [label="GC-FID Analysis"]; }
Sol_A -> Mix; Sol_B -> Mix; Mix -> Aliquot [label="Monitor Progress"]; Aliquot -> Quench; Quench -> GC [label="Analyze Organic Layer"]; } caption: Workflow for the competitive kinetic analysis.
Predicted Outcome & Data Interpretation
The experimental results are expected to show a significantly faster consumption of benzyl bromide compared to this compound.
Table 1: Expected Relative Reactivity Data
| Substrate | Leaving Group | Para-Substituent Effect | Predicted Mechanism | Expected Relative Rate (k_rel) |
| Benzyl Bromide | Br⁻ (Good) | Neutral (H) | Sₙ2 | 1 (Reference) |
| This compound | Cl⁻ (Fair) | Strong EWG (-CONMe₂) | Sₙ2 | << 1 |
The dramatic difference in reactivity stems from the convergence of two unfavorable factors for the amide-substituted compound: a poorer leaving group and a strongly deactivating substituent that, while increasing the electrophilicity of the benzylic carbon, likely destabilizes the electron-rich Sₙ2 transition state.[6]
dot graph "Reaction_Mechanisms" { rankdir="TB"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335"];
subgraph "cluster_BB" { label="Benzyl Bromide (Favored Pathway)"; bgcolor="#FFFFFF"; node [shape=box, style="rounded,filled", fillcolor="#FCE8E6"]; BB_Start [label="Benzyl Bromide + I⁻"]; BB_TS [label="[I---CH₂(Ph)---Br]⁻\nSₙ2 Transition State", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; BB_Prod [label="Benzyl Iodide + Br⁻"]; BB_Start -> BB_TS -> BB_Prod; }
subgraph "cluster_Amide" { label="this compound (Disfavored Pathway)"; bgcolor="#FFFFFF"; node [shape=box, style="rounded,filled", fillcolor="#E8EAED"]; Amide_Start [label="Amide-Substituted Chloride + I⁻"]; Amide_TS [label="[I---CH₂(Ar-CONMe₂)---Cl]⁻\nSₙ2 Transition State\n(Destabilized by EWG)", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; Amide_Prod [label="Product + Cl⁻"]; Amide_Start -> Amide_TS -> Amide_Prod; }
Amide_TS [fontcolor="#EA4335"]; labelloc="b"; label="Comparison of Sₙ2 Transition States"; } caption: Destabilizing effect of the EWG on the Sₙ2 transition state.
Conclusion for the Practicing Scientist
For researchers in drug development and synthetic chemistry, this comparative analysis provides a clear directive. Benzyl bromide is a significantly more reactive and versatile electrophile for general-purpose benzylation. Its reactivity allows for milder reaction conditions and broader compatibility with various nucleophiles.
This compound, conversely, should be considered a much less reactive alkylating agent. Its use would be indicated only in specific scenarios where its unique structural features are required for the final target molecule. Reactions involving this substrate will likely necessitate stronger nucleophiles, higher temperatures, or longer reaction times to achieve acceptable yields. The pronounced preference for the Sₙ2 pathway also offers a high degree of predictability in stereochemical outcomes when a chiral center is involved. This guide underscores the critical importance of substituent effects in modulating chemical reactivity, a fundamental principle that empowers chemists to make informed decisions in the design and execution of synthetic strategies.
References
- University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Retrieved from University of Calgary Chemistry Department. [Link][1]
- Richard, J. P., et al. (2013). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society. [Link][12]
- Aslam, M., & Shaik, F. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Pharmapproach. [Link][8]
- Problems in Chemistry. (2022). Benzylic, Allylic, Vinylic and Arylic halides in Nucleophilic Substitution Reactions. YouTube. [Link][13]
- LibreTexts Chemistry. (2022). 16.
- Master Organic Chemistry. (2024). Comparing The SN1 vs Sn2 Reactions. [Link][6]
- Pharmaguideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. [Link][15]
- Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. [Link][3]
- Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. [Link][4]
- Organic Chemistry Help!. (2020). SN2 Competition Experiments, Part 1: Prelab Lecture. YouTube. [Link][11]
- Reddit. (2020). Could anyone tell me if an amide would still be an activator if the benzene was directly bonded to the carbonyl carbon.... r/OrganicChemistry. [Link][5]
- The Organic Chemistry Tutor. (2020). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. YouTube. [Link][9]
Sources
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A Researcher's Guide to the Validation of Biological Assays for Novel Anticancer Agents: The Case of 4-(chloromethyl)-N,N-dimethylbenzamide Derivatives
This guide provides a comprehensive framework for the validation of biological assay results for emerging anticancer compounds, using the 4-(chloromethyl)-N,N-dimethylbenzamide scaffold as a representative example. As researchers and drug development professionals, the rigorous validation of in vitro data is paramount to ensure the reliability and reproducibility of findings, forming the bedrock of successful preclinical and clinical development. This document offers in-depth technical protocols, a comparative analysis with established alternatives, and the scientific rationale underpinning the experimental design.
While specific experimental data for this compound is not extensively available in the public domain, this guide will utilize a hypothetical data set within established assay frameworks to illustrate the validation process. This approach provides a practical template for researchers working with novel benzamide derivatives.
The Benzamide Scaffold in Oncology: A Landscape of Opportunity
Benzamide derivatives have garnered significant attention in oncology due to their versatile structure, which allows for the targeting of various key pathways in cancer progression.[1] Many of these compounds exert their anticancer effects by inhibiting critical enzymes involved in DNA repair and epigenetic regulation, such as Poly(ADP-ribose) Polymerases (PARPs) and Histone Deacetylases (HDACs).[1]
Targeting DNA Repair: The Role of PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are integral to the repair of single-strand DNA breaks (SSBs).[2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death—a concept known as synthetic lethality.[2] This makes PARP inhibitors a promising therapeutic strategy for certain types of cancers.[3]
Epigenetic Modulation: The Significance of HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and the repression of tumor suppressor genes.[4] By inhibiting HDACs, benzamide derivatives can induce histone hyperacetylation, resulting in a more relaxed chromatin state and the re-expression of genes that can halt the cell cycle and trigger apoptosis.[5]
A Multi-tiered Approach to Biological Assay Validation
A robust validation of a novel compound like a this compound derivative requires a multi-pronged approach, starting from broad cytotoxicity screening and progressively moving towards specific target engagement and mechanism of action studies.
Tier 1: Foundational Cytotoxicity Assessment
The initial step is to determine the compound's general cytotoxic effect across a panel of relevant cancer cell lines. This provides a baseline understanding of its potency and selectivity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivative (test compound)
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and positive control. Add the compounds to the designated wells and incubate for 48-72 hours. Include vehicle-only controls.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Hypothetical Comparative Data for a Novel Benzamide Derivative
| Compound | Cell Line | IC50 (µM) after 48h |
| This compound Derivative | MCF-7 (Breast Cancer) | 8.5 |
| This compound Derivative | A549 (Lung Cancer) | 12.2 |
| This compound Derivative | HCT116 (Colon Cancer) | 5.7 |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.9 |
| Doxorubicin (Control) | A549 (Lung Cancer) | 1.2 |
| Doxorubicin (Control) | HCT116 (Colon Cancer) | 0.6 |
Tier 2: Mechanistic Insights - Apoptosis and Cell Cycle Analysis
Following the confirmation of cytotoxic activity, the next logical step is to investigate the underlying mechanism of cell death. This typically involves assessing the induction of apoptosis and the effect on cell cycle progression.
Experimental Protocol: Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, G2/M).
Procedure:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Visualization of the Assay Validation Workflow
Caption: A tiered workflow for the validation of a novel anticancer compound.
Tier 3: Specific Target Engagement Assays
Based on the structural alerts within the benzamide scaffold, investigating the inhibitory potential against HDAC and PARP enzymes is a critical step.
Experimental Protocol: Fluorometric HDAC Activity Assay
This assay measures the activity of HDAC enzymes by monitoring the deacetylation of a fluorogenic substrate.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer
-
Trichostatin A or Vorinostat (SAHA) (positive control inhibitor)[6]
-
Developer solution (containing trypsin)
-
384-well black microplate
-
Fluorescence plate reader (Ex/Em = 355/460 nm)
Procedure:
-
Enzyme and Inhibitor Incubation: In a 384-well plate, add the HDAC enzyme, assay buffer, and serial dilutions of the test compound or positive control.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate for 15 minutes.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader.[5]
Data Analysis:
Calculate the percentage of HDAC inhibition relative to the no-inhibitor control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.
Experimental Protocol: Colorimetric PARP Activity Assay
This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP.[1]
Materials:
-
96-well plate coated with histones
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
Biotinylated NAD+
-
Olaparib (positive control inhibitor)[7]
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Plate reader (450 nm)
Procedure:
-
Reaction Setup: To the histone-coated wells, add the PARP enzyme, activated DNA, and serial dilutions of the test compound or positive control.
-
Substrate Addition: Initiate the reaction by adding biotinylated NAD+.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Wash the plate and add Streptavidin-HRP. Incubate for 60 minutes.
-
Signal Development: Wash the plate and add TMB substrate. Stop the reaction with a stop solution.
-
Absorbance Measurement: Read the absorbance at 450 nm.
Data Analysis:
Calculate the percentage of PARP inhibition and determine the IC50 value as described for the HDAC assay.
Hypothetical Comparative Data for Target Engagement
| Compound | Target | IC50 (µM) |
| This compound Derivative | HDAC1 | 2.1 |
| This compound Derivative | PARP1 | > 50 |
| Vorinostat (SAHA) | HDAC1 | 0.05 |
| Olaparib | PARP1 | 0.005 |
This hypothetical data suggests that the novel benzamide derivative is a moderately potent HDAC inhibitor with no significant activity against PARP1 at the tested concentrations.
Trustworthiness and Self-Validation in Assay Design
To ensure the trustworthiness of the generated data, each assay must be a self-validating system. This is achieved through the inclusion of appropriate controls and adherence to established validation guidelines, such as those from the International Council for Harmonisation (ICH).[8]
Key Validation Parameters:
-
Specificity/Selectivity: The ability of the assay to assess the analyte in the presence of components that may be expected to be present.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Linearity and Range: The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Visualization of Key Signaling Pathways
Caption: Key signaling pathways targeted by benzamide derivatives.
Conclusion
The validation of biological assay results for novel compounds such as this compound derivatives is a meticulous process that requires a systematic and scientifically rigorous approach. By employing a tiered validation strategy encompassing cytotoxicity, mechanistic, and target engagement assays, researchers can build a comprehensive and reliable data package. This guide provides the foundational protocols and a comparative framework to empower researchers, scientists, and drug development professionals in their quest for novel and effective anticancer therapeutics. The principles and methodologies outlined herein are broadly applicable to the evaluation of other emerging small molecule inhibitors.
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A Comparative Guide to Analytical Methods for the Characterization of 4-(chloromethyl)-N,N-dimethylbenzamide Products
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and development of pharmaceutical compounds, the rigorous characterization of intermediates and final products is paramount to ensure safety, efficacy, and batch-to-batch consistency. 4-(chloromethyl)-N,N-dimethylbenzamide is a key building block in organic synthesis, and its purity profile directly impacts the quality of the final active pharmaceutical ingredient (API). This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of analytical methodologies for the comprehensive characterization of this compound, offering field-proven insights and detailed experimental protocols.
The Imperative of Orthogonal Analytical Approaches
No single analytical technique can provide a complete picture of a compound's identity, purity, and stability. A robust characterization strategy relies on the application of orthogonal methods, each providing a unique and complementary piece of the analytical puzzle. This guide will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is an indispensable tool for the separation and quantification of non-volatile and thermally labile compounds, making it ideally suited for the analysis of this compound and its potential process-related impurities and degradation products.[1][2][3] A well-developed HPLC method should be stability-indicating, meaning it can resolve the main component from any significant degradants.[4][5]
Causality in HPLC Method Development
The choice of chromatographic conditions is critical for achieving optimal separation. For this compound, a reversed-phase C18 column is a logical starting point due to the moderate polarity of the molecule.[6] The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve a balance between retention, resolution, and analysis time. The addition of a small amount of acid, such as formic or trifluoroacetic acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups.
Experimental Protocol: Stability-Indicating HPLC Method
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and the detection of its impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation: The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[7][8][9][10][11] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions should be performed to demonstrate the stability-indicating nature of the method.[12][13][14]
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Elucidation
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds.[1][15] While this compound itself has a relatively high boiling point, GC-MS is invaluable for identifying and quantifying potential volatile impurities from the synthesis, such as residual solvents or starting materials. Furthermore, the mass spectrometric detector provides structural information based on the fragmentation pattern of the analyte, which is crucial for the definitive identification of unknown impurities.[16][17]
The Rationale Behind GC-MS Conditions
A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good choice for the separation of a broad range of compounds with varying polarities. The temperature program is designed to ensure the efficient elution of all components of interest, from highly volatile to less volatile compounds. Electron ionization (EI) is the most common ionization technique, providing reproducible fragmentation patterns that can be compared to spectral libraries for compound identification.
Experimental Protocol: GC-MS for Impurity Profiling
Objective: To identify and quantify volatile and semi-volatile impurities in this compound samples.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization source.
Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
|---|---|
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-500 |
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If necessary, use an internal standard for quantitative analysis.
Caption: GC-MS analysis workflow for impurity profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, confirming the identity of this compound and enabling the structural characterization of unknown impurities.
Interpreting the NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the N,N-dimethyl protons, with characteristic chemical shifts and coupling patterns. The ¹³C NMR spectrum will show resonances for each unique carbon atom in the molecule.[18][19]
Predicted ¹H NMR (in CDCl₃):
-
~3.1 ppm (singlet, 6H): N(CH₃)₂
-
~4.6 ppm (singlet, 2H): -CH₂Cl
-
~7.4-7.5 ppm (multiplet, 4H): Aromatic protons
Predicted ¹³C NMR (in CDCl₃):
-
~39 ppm: N(CH₃)₂
-
~45 ppm: -CH₂Cl
-
~128-138 ppm: Aromatic carbons
-
~171 ppm: C=O (amide)
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Fingerprinting Technique
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[20][21] It serves as an excellent tool for a quick identity check and for monitoring the progress of a reaction by observing the appearance or disappearance of characteristic absorption bands.
Key Functional Group Vibrations
The FTIR spectrum of this compound will exhibit characteristic absorption bands for the amide carbonyl group, the C-N bond, the aromatic ring, and the C-Cl bond.[22]
Expected FTIR Absorption Bands (cm⁻¹):
-
~1630-1660: C=O stretching (amide)
-
~1400-1450: C-N stretching
-
~1600, 1480: C=C stretching (aromatic)
-
~600-800: C-Cl stretching
Comparative Summary of Analytical Methods
| Feature | HPLC | GC-MS | NMR | FTIR |
| Primary Application | Purity, Impurity Quantification | Volatile Impurity ID, Structural Elucidation | Structural Confirmation, ID of Unknowns | Functional Group ID, Quick Identity Check |
| Analytes | Non-volatile, Thermally Labile | Volatile, Semi-volatile | Soluble Compounds | Solid or Liquid Samples |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Moderate | Low |
| Specificity | High (with good separation) | Very High (mass fragmentation) | Very High (unique spectral fingerprint) | Moderate |
| Quantitative? | Yes | Yes (with calibration) | Yes (qNMR) | Limited |
| Throughput | High | Medium | Low | Very High |
Conclusion: An Integrated Approach for Comprehensive Characterization
The robust characterization of this compound necessitates a multi-faceted analytical approach. HPLC stands as the primary technique for purity assessment and the quantification of non-volatile impurities. GC-MS provides a powerful tool for the identification of volatile impurities and offers valuable structural information. NMR spectroscopy serves as the definitive method for structural confirmation, while FTIR offers a rapid and convenient means of identity verification. By judiciously employing these orthogonal techniques, researchers, scientists, and drug development professionals can ensure the quality, safety, and consistency of their products, ultimately contributing to the development of safe and effective medicines.
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A Senior Application Scientist's Guide to Spectroscopic Confirmation of 4-(chloromethyl)-N,N-dimethylbenzamide Adducts
Introduction: The Challenge of Characterizing Reactive Intermediates
In the fields of medicinal chemistry and toxicology, 4-(chloromethyl)-N,N-dimethylbenzamide is a key electrophilic intermediate. Its benzylic chloride moiety is highly reactive towards nucleophiles, leading to the formation of covalent adducts with a wide range of molecules, including biological macromolecules like proteins and DNA.[1][2] Understanding the precise structure of these adducts is paramount for elucidating mechanisms of action, identifying off-target effects, and developing safer therapeutic agents.
This guide provides a comparative analysis of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural confirmation of these adducts. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and present a logical workflow for achieving unambiguous structural elucidation. Our approach is grounded in providing self-validating protocols that ensure confidence in your results.
Below is a generalized workflow for the synthesis and characterization of a target adduct.
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A Comparative Analysis of Synthetic Strategies for 4-(chloromethyl)-N,N-dimethylbenzamide
Introduction
4-(chloromethyl)-N,N-dimethylbenzamide is a key bifunctional building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its utility is derived from two distinct reactive centers: a benzylic chloride amenable to nucleophilic substitution and a tertiary benzamide. This dual functionality allows for its incorporation into a wide array of molecular architectures, serving as a crucial intermediate in the synthesis of complex target molecules. This guide provides a comparative study of three distinct synthetic routes to this compound, offering an in-depth analysis of their respective methodologies, advantages, and limitations. The protocols described herein are designed to be self-validating, with an emphasis on the mechanistic rationale behind experimental choices, providing researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of this versatile compound.
Route 1: Late-Stage Benzylic Chlorination of a Pre-formed Amide
This synthetic approach prioritizes the early formation of the robust benzamide functionality, followed by a late-stage chlorination of the benzylic methyl group. This strategy can be advantageous if the starting materials for the amide formation are more readily available or if the amide group provides desirable solubility or reactivity properties for the subsequent chlorination step.
Experimental Protocol
Step 1a: Synthesis of 4-methyl-N,N-dimethylbenzamide
To a solution of 4-methylbenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere of nitrogen, is added triethylamine (1.2 eq). The mixture is cooled to 0 °C in an ice bath. A solution of dimethylamine (1.2 eq, 2.0 M in THF) is then added dropwise with vigorous stirring, ensuring the temperature remains below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water. The organic layer is separated, washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic phase is then dried over anhydrous Na₂SO₄, filtered, and the solvent removed under reduced pressure to yield 4-methyl-N,N-dimethylbenzamide, which can be purified by recrystallization or column chromatography.[1]
Step 1b: Free-Radical Chlorination of 4-methyl-N,N-dimethylbenzamide
In a flask equipped with a reflux condenser and a gas inlet tube, 4-methyl-N,N-dimethylbenzamide (1.0 eq) is dissolved in a suitable inert solvent such as carbon tetrachloride. A radical initiator, for instance, azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.02-0.05 eq), is added to the solution. The mixture is heated to reflux (approximately 77 °C for CCl₄). Chlorine gas is then bubbled through the solution at a controlled rate while being irradiated with a UV lamp to initiate the radical chain reaction. The progress of the reaction is monitored by gas chromatography (GC) or ¹H NMR to maximize the formation of the desired monochlorinated product and minimize over-chlorination. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate this compound.
Caption: Workflow for the late-stage benzylic chlorination route.
Route 2: Early-Stage Chlorination Followed by Amidation
This synthetic pathway introduces the benzylic chloride at an earlier stage, starting from 4-(chloromethyl)benzoic acid. The subsequent conversion of the carboxylic acid to an acyl chloride, followed by amidation, completes the synthesis. This approach is often favored due to the well-established and high-yielding nature of the amidation reaction on acyl chlorides.
Experimental Protocol
Step 2a: Synthesis of 4-(chloromethyl)benzoyl chloride
In a round-bottom flask equipped with a reflux condenser and a gas trap, 4-(chloromethyl)benzoic acid (1.0 eq) is suspended in an excess of thionyl chloride (SOCl₂) (2.0-3.0 eq). A catalytic amount of N,N-dimethylformamide (DMF) (a few drops) is added to the suspension. The mixture is heated to reflux (approximately 79 °C) and stirred for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The progress of the reaction can be monitored by the disappearance of the starting material on TLC. After completion, the excess thionyl chloride is removed by distillation under reduced pressure. The crude 4-(chloromethyl)benzoyl chloride can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[2][3]
Step 2b: Amidation of 4-(chloromethyl)benzoyl chloride
A solution of dimethylamine (2.0 eq, as a solution in THF or as a gas bubbled through the solvent) is prepared in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere. The solution is cooled to 0 °C. To this, a solution of 4-(chloromethyl)benzoyl chloride (1.0 eq) in the same anhydrous solvent is added dropwise with vigorous stirring, maintaining the temperature at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 1-2 hours. Upon completion, the reaction is worked up by washing with water, a mild acid (e.g., 1 M HCl) to remove excess amine, and a mild base (e.g., saturated NaHCO₃) to remove any remaining acid. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude product. Purification by column chromatography or recrystallization yields pure this compound.[4][5][6]
Caption: Workflow for the early-stage chlorination and amidation route.
Route 3: Chlorination of a Benzylic Alcohol Precursor
A third viable pathway involves the synthesis of a benzylic alcohol intermediate, 4-(hydroxymethyl)-N,N-dimethylbenzamide, which is subsequently chlorinated to yield the final product. This route may be advantageous if the starting material, 4-(hydroxymethyl)benzoic acid, is readily available and if the chlorination of the alcohol proceeds with high selectivity and yield.
Experimental Protocol
Step 3a: Synthesis of 4-(hydroxymethyl)-N,N-dimethylbenzamide
To a suspension of 4-(hydroxymethyl)benzoic acid (1.0 eq) in an anhydrous solvent such as DCM or THF, is added a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The mixture is stirred at room temperature for 15-20 minutes. A solution of dimethylamine (1.2 eq) is then added, and the reaction is stirred at room temperature overnight. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered to remove the urea byproduct. The filtrate is washed with 1 M HCl and saturated aqueous NaHCO₃, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography to give 4-(hydroxymethyl)-N,N-dimethylbenzamide.
Step 3b: Chlorination of 4-(hydroxymethyl)-N,N-dimethylbenzamide
To a solution of 4-(hydroxymethyl)-N,N-dimethylbenzamide (1.0 eq) in an anhydrous solvent like DCM or chloroform under an inert atmosphere, is added thionyl chloride (1.2-1.5 eq) dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1-3 hours. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the reaction mixture is carefully poured into ice-water to quench the excess thionyl chloride. The organic layer is separated, washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to afford this compound.[7]
Caption: Workflow for the benzylic alcohol chlorination route.
Comparative Analysis
| Feature | Route 1: Late-Stage Chlorination | Route 2: Early-Stage Chlorination | Route 3: Benzylic Alcohol Route |
| Starting Materials | 4-methylbenzoyl chloride, Dimethylamine | 4-(chloromethyl)benzoic acid, Thionyl chloride, Dimethylamine | 4-(hydroxymethyl)benzoic acid, Dimethylamine, Thionyl chloride |
| Key Intermediates | 4-methyl-N,N-dimethylbenzamide | 4-(chloromethyl)benzoyl chloride | 4-(hydroxymethyl)-N,N-dimethylbenzamide |
| Number of Steps | 2 | 2 | 2 |
| Potential Yield | Moderate to Good | Good to Excellent | Moderate to Good |
| Purity Concerns | Over-chlorination byproducts (dichloromethyl and trichloromethyl species) | Residual starting acid if acylation is incomplete | Potential for side reactions during chlorination of the alcohol |
| Scalability | Can be challenging due to the control of radical chlorination | Generally straightforward and scalable | Generally scalable, but chlorination of the alcohol requires careful control |
| Safety Considerations | Use of toxic chlorine gas and radical initiators. | Use of corrosive and moisture-sensitive thionyl chloride or oxalyl chloride. | Use of corrosive thionyl chloride. |
| Mechanistic Rationale | Amide formation via nucleophilic acyl substitution, followed by free-radical halogenation at the benzylic position. | Conversion of carboxylic acid to a more reactive acyl chloride, followed by nucleophilic acyl substitution with the amine. | Amide formation from a carboxylic acid, followed by nucleophilic substitution of the benzylic hydroxyl group with a chloride. |
Conclusion
The choice of the optimal synthetic route to this compound is contingent upon several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the purification capabilities at hand.
Route 2 emerges as a highly reliable and generally preferred method due to the clean and high-yielding nature of both the acyl chloride formation and the subsequent amidation. The intermediates are well-defined, and the reactions are typically straightforward to monitor and control, making it amenable to scale-up.
Route 1 presents a viable alternative, particularly if 4-methyl-N,N-dimethylbenzamide is a readily available starting material. However, the key challenge lies in the selective monochlorination of the benzylic methyl group, which often requires careful optimization to avoid the formation of di- and tri-chlorinated impurities that can be difficult to separate.
Route 3 offers another strategic approach, especially if 4-(hydroxymethyl)benzoic acid is an economically advantageous starting point. The chlorination of the benzylic alcohol is generally efficient, but care must be taken to avoid potential side reactions.
Ultimately, the selection of the most appropriate synthetic strategy will depend on a careful evaluation of the specific experimental context and the desired outcomes of the synthesis. This guide provides the foundational information and detailed protocols to enable an informed decision for the efficient and successful synthesis of this compound.
References
- PrepChem. Synthesis of A. 4-(Chloromethyl)benzoyl chloride. [Link]
- Google Patents. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
- Enhancing Synthesis: The Role of 4-(Chloromethyl)benzoyl Chloride. [Link]
- PrepChem. Synthesis of 4-chloro-N-methyl-benzamide. [Link]
- Taylor & Francis Online. Thionyl chloride – Knowledge and References. [Link]
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A Comparative Guide to the Biological Activity of 4-(chloromethyl)-N,N-dimethylbenzamide and Its Analogs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzamide Scaffold as a Privileged Structure in Oncology
The benzamide functional group is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. This versatility has led to the development of numerous therapeutic agents, particularly in oncology. Within this chemical class, 4-(chloromethyl)-N,N-dimethylbenzamide and its analogs represent an intriguing area of investigation. The introduction of a reactive chloromethyl group at the para position, combined with the N,N-dimethylamide moiety, suggests potential for targeted covalent inhibition or as a precursor for further chemical modifications. While extensive public data on the specific biological activity of this compound is limited, a comparative analysis of its structural analogs provides significant insights into its potential as an anticancer agent. This guide offers an in-depth comparison of the biological activities of relevant benzamide analogs, supported by experimental data and detailed protocols to empower researchers in their drug discovery efforts.
Comparative Biological Activity of Benzamide Analogs
The anticancer potential of benzamide derivatives is often attributed to their ability to inhibit key enzymes involved in DNA repair and epigenetic regulation, such as Poly(ADP-ribose) Polymerase (PARP) and Histone Deacetylases (HDACs).[1] The following sections compare the activities of analogs structurally related to this compound.
Cytotoxicity Against Cancer Cell Lines
| Compound/Analog | Cancer Cell Line | Cancer Type | IC50/GI50 (µM) | Assay Type | Reference |
| N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | A549 | Lung | 7.5 | MTT | [2] |
| HeLa | Cervical | 9.3 | MTT | [2] | |
| MCF-7 | Breast | 8.9 | MTT | [2] | |
| 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)urea | A-498 | Renal | 14.46 | MTT | [3] |
| NCI-H23 | Lung | 13.97 | MTT | [3] | |
| MDAMB-231 | Breast | 11.35 | MTT | [3] | |
| MCF-7 | Breast | 11.58 | MTT | [3] | |
| A-549 | Lung | 15.77 | MTT | [3] | |
| 3-aminobenzamide | Not specified | Not specified | ~30 | PARP Inhibition Assay | [2] |
| 4-acetylamino-N-(2'aminophenyl)-benzamide (CI-994) | Pancreatic ductal adenocarcinoma #02 | Pancreatic | 4.7 (log cell kill) | In vivo | [4] |
| Colon adenocarcinoma #38 | Colon | 1.6 (log cell kill) | In vivo | [4] | |
| Novel Urea-Based Benzamide Derivative (23f) | HCT116 | Colon | 7.87 | Not specified | [5] |
| Novel Urea-Based Benzamide Derivative (27f) | HCT116 | Colon | 8.93 | Not specified | [5] |
Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Mechanisms of Action: A Tale of Two Targets
The biological activity of many benzamide analogs can be traced back to their interaction with two critical classes of enzymes: PARPs and HDACs. The structural features of this compound suggest that it or its derivatives could potentially interact with these targets.
PARP Inhibition: Disrupting DNA Repair
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes essential for DNA repair, particularly in the base excision repair (BER) pathway.[5] PARP inhibitors exploit the concept of "synthetic lethality." In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP leads to an accumulation of DNA damage and ultimately, cell death.[5] The benzamide moiety is a known pharmacophore for PARP inhibition, mimicking the nicotinamide portion of the PARP substrate, NAD+.[2]
Caption: Hypothesized PARP inhibition by benzamide analogs leading to cancer cell death.
HDAC Inhibition: Epigenetic Reprogramming
Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[1] HDAC inhibitors cause hyperacetylation of histones, which relaxes the chromatin and allows for the expression of tumor suppressor genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis.[1] The benzamide scaffold is a key feature of several known HDAC inhibitors.[1]
Caption: Mechanism of HDAC inhibition by benzamide analogs leading to tumor suppression.
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key in vitro assays commonly used to evaluate the biological activity of benzamide analogs.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound analogs
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells). Determine the IC50 value from the dose-response curve.
In Vitro HDAC Inhibition Assay
This fluorogenic assay measures the ability of a compound to inhibit the activity of recombinant human HDAC enzymes.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC inhibitor (e.g., Trichostatin A or SAHA as a positive control)
-
Developer solution (containing a protease like trypsin)
-
96-well black plates
-
Fluorometric microplate reader
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test benzamide analogs in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the HDAC enzyme and the fluorogenic substrate in the assay buffer to the desired concentrations.
-
Reaction Setup: In a 96-well black plate, add the test compound, the HDAC enzyme, and the assay buffer.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding the developer solution. The developer will cleave the deacetylated substrate, releasing a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.
In Vitro PARP Inhibition Assay
This colorimetric assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
Activated DNA
-
PARP assay buffer
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2 M H2SO4)
-
Microplate reader
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test benzamide analogs in the PARP assay buffer.
-
Reaction Setup: To the histone-coated wells, add the test compound, activated DNA, and PARP1 enzyme.
-
Reaction Initiation: Add biotinylated NAD+ to each well to start the PARP reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Washing: Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unincorporated reagents.
-
Detection: Add Streptavidin-HRP to each well and incubate for 60 minutes. This will bind to the biotinylated ADP-ribose incorporated onto the histones.
-
Washing: Wash the wells again to remove unbound Streptavidin-HRP.
-
Signal Development: Add TMB substrate to each well and incubate until a blue color develops.
-
Reaction Termination: Stop the reaction by adding the stop solution, which will turn the color to yellow.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of PARP inhibition for each compound concentration and determine the IC50 value.
Workflow for Biological Activity Screening
The following diagram outlines a typical workflow for the initial in vitro screening of potential anticancer compounds like this compound and its analogs.
Caption: A streamlined workflow for the in vitro screening of benzamide analogs.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound remains to be published, the extensive research on its structural analogs strongly suggests its potential as a valuable scaffold in anticancer drug discovery. The comparative data presented in this guide indicate that benzamide derivatives can exhibit potent cytotoxicity against a range of cancer cell lines, likely through the inhibition of key cellular targets such as PARP and HDACs. The provided experimental protocols offer a robust framework for researchers to investigate the biological activities of this compound and its novel derivatives. Future studies should focus on the synthesis and direct biological evaluation of this compound to elucidate its specific mechanism of action and to explore its therapeutic potential. The reactive chloromethyl group, in particular, warrants investigation as a handle for developing targeted covalent inhibitors, which could offer enhanced potency and selectivity.
References
- Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - National Institutes of Health. (URL: [Link])
- Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives | Journal of Medicinal Chemistry - ACS Public
- Distinct Pharmacological Properties of Second Generation HDAC Inhibitors with the Benzamide or Hydroxam
- Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)
- Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)
- Preclinical antitumor activity of CI-994 - PubMed - NIH. (URL: [Link])
- Preclinical antitumor activity of CI-994 - National Institutes of Health. (URL: [Link])
- Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed. (URL: [Link])
- Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - National Institutes of Health. (URL: [Link])
- PARP Inhibitors for Sensitization of Alkylation Chemotherapy in Glioblastoma: Impact of Blood-Brain Barrier and Molecular Heterogeneity - PubMed Central. (URL: [Link])
- Combination of PARP inhibitor and temozolomide to suppress chordoma progression - National Institutes of Health. (URL: [Link])
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- 5. Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Self-Immolative Linkers for Antibody-Drug Conjugates: The Unexplored Potential of 4-(Chloromethyl)-N,N-dimethylbenzamide Derivatives
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a paradigm of precision medicine. The efficacy of these complex biotherapeutics hinges on the synergistic interplay of three core components: a tumor-targeting monoclonal antibody, a potent cytotoxic payload, and a chemical linker that bridges the two. The linker, in particular, is a critical determinant of an ADC's therapeutic index, governing its stability in circulation and the efficiency of payload release within the target cancer cell.
For years, the gold standard for cleavable linkers has been the valine-citrulline (Val-Cit) dipeptide coupled with a p-aminobenzyl carbamate (PABC) self-immolative spacer. This system leverages the overexpression of lysosomal proteases, such as cathepsin B, in tumor cells to trigger a cascade that liberates the active drug. However, the quest for ADCs with improved stability and tailored release kinetics has spurred the exploration of novel linker technologies. This guide provides a head-to-head comparison of the traditional Val-Cit-PABC linker with a hypothetical, yet rationally designed, linker derived from 4-(chloromethyl)-N,N-dimethylbenzamide.
While direct comparative data for a this compound-based linker is not yet prevalent in the public domain, we can extrapolate its potential performance based on established structure-activity relationships of substituted PABC systems. The introduction of an electron-withdrawing N,N-dimethylbenzamide moiety at the para position of the self-immolative spacer is hypothesized to modulate the electronic properties of the benzyl group, thereby influencing the kinetics of 1,6-elimination and, consequently, the rate of drug release.
This guide will delve into the synthesis, proposed mechanism of action, and a data-driven comparison of these two linker systems. We will explore key performance parameters, including plasma stability, enzymatic cleavage kinetics, and in vitro cytotoxicity. Detailed experimental protocols are provided to enable researchers to conduct their own comparative studies and validate these findings.
The Contenders: A Structural Overview
The fundamental difference between the two linkers lies in the substitution on the self-immolative spacer. The traditional PABC linker is unsubstituted on the benzyl ring, whereas our linker of interest incorporates an N,N-dimethylbenzamide group.
Linker A: The Benchmark - Val-Cit-PABC
This linker consists of a maleimide group for conjugation to the antibody's cysteine residues, a Val-Cit dipeptide as the cathepsin B cleavage site, and the PABC self-immolative spacer connected to the payload (e.g., monomethyl auristatin E - MMAE).
Linker B: The Challenger - Val-Cit-PABC(p-N,N-dimethylbenzamide)
This novel linker maintains the maleimide and Val-Cit components but features a PABC spacer substituted at the para position with an N,N-dimethylbenzamide group. The this compound serves as a synthetic precursor, which is converted to a 4-(hydroxymethyl)-N,N-dimethylbenzamide derivative for incorporation into the linker.
Mechanism of Action: A Tale of Two Eliminations
The drug release mechanism for both linkers is initiated by the same event: the enzymatic cleavage of the Val-Cit dipeptide by lysosomal proteases. This cleavage unmasks an amino group on the PABC spacer, triggering a spontaneous 1,6-elimination reaction that liberates the payload.
Caption: General mechanism of drug release for Val-Cit-PABC based ADCs.
The rate-determining step in this process, following enzymatic cleavage, is the 1,6-elimination. The electronic nature of the substituent on the PABC aromatic ring can influence the stability of the resulting quinone methide intermediate, thereby altering the rate of this elimination and, consequently, the speed of drug release. The electron-withdrawing nature of the N,N-dimethylbenzamide group in Linker B is expected to accelerate this process compared to the unsubstituted PABC of Linker A.
Head-to-Head Comparison: Key Performance Metrics
The following table summarizes the anticipated and experimentally determined performance characteristics of the two linkers.
| Performance Metric | Linker A (Val-Cit-PABC) | Linker B (Val-Cit-PABC(p-N,N-dimethylbenzamide)) | Rationale for Expected Difference |
| Plasma Stability | High, but susceptible to cleavage by certain plasma enzymes (e.g., carboxylesterase 1C in rodents)[1]. | Potentially higher. The bulky and polar N,N-dimethylbenzamide group may provide steric hindrance and altered substrate recognition, reducing susceptibility to plasma proteases. | Substitutions on the PABC ring have been shown to improve plasma stability[2]. |
| Cathepsin B Cleavage Rate | Efficiently cleaved. | Expected to be similar to Linker A. | Modifications on the PABC spacer generally do not significantly impact the recognition and cleavage of the adjacent dipeptide by cathepsin B[3][4]. |
| Rate of Self-Immolation | Moderate. | Potentially faster. | The electron-withdrawing N,N-dimethylbenzamide group is hypothesized to accelerate the 1,6-elimination by stabilizing the transition state. |
| Bystander Effect | Moderate to High. | Potentially higher due to faster payload release. | A more rapid release of the membrane-permeable payload could lead to a more pronounced bystander killing effect. |
| In Vitro Cytotoxicity (IC50) | Potent. | Expected to be similar or slightly more potent. | Faster drug release could lead to a more rapid onset of cytotoxic effects. |
Experimental Protocols for Comparative Evaluation
To empirically validate the hypothesized differences between these linkers, a series of well-controlled in vitro experiments are essential.
Protocol 1: Plasma Stability Assay
This assay assesses the stability of the ADC in plasma over time, measuring the amount of intact ADC remaining.
Workflow for Plasma Stability Assay
Caption: Workflow for determining the in vitro plasma stability of an ADC.
Detailed Methodology:
-
Preparation of Plasma: Thaw human and murine plasma at 37°C and centrifuge to remove any precipitates.
-
Incubation: Spike the ADCs (with Linker A and Linker B) into the plasma at a final concentration of 100 µg/mL.
-
Time Points: Incubate the samples at 37°C and collect aliquots at 0, 6, 24, 48, and 72 hours.
-
Sample Processing: For LC-MS analysis, precipitate plasma proteins with acetonitrile, centrifuge, and analyze the supernatant for released payload. For ELISA, capture the intact ADC using an anti-idiotype antibody.
-
Analysis: Quantify the concentration of intact ADC at each time point relative to the 0-hour time point.
Protocol 2: Cathepsin B Cleavage Assay
This assay measures the rate at which the linker is cleaved by the target enzyme, cathepsin B.
Workflow for Cathepsin B Cleavage Assay
Caption: Workflow for assessing the enzymatic cleavage of an ADC linker.
Detailed Methodology:
-
Enzyme Activation: Activate recombinant human cathepsin B in a buffer containing DTT.
-
Reaction Mixture: Prepare a reaction mixture containing the activated cathepsin B and the ADC (with Linker A or Linker B) in an appropriate assay buffer (pH 5.5).
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: Collect aliquots at various time points and quench the reaction with a protease inhibitor.
-
Analysis: Analyze the samples by reverse-phase HPLC to separate and quantify the released payload from the intact ADC.
Protocol 3: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing cancer cells that express the target antigen.
Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of an ADC.
Detailed Methodology:
-
Cell Seeding: Plate a cancer cell line that overexpresses the target antigen in 96-well plates.
-
ADC Treatment: Treat the cells with serial dilutions of the ADCs (with Linker A and Linker B), as well as with the unconjugated antibody and free payload as controls.
-
Incubation: Incubate the plates for 72 to 120 hours at 37°C.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50).
Conclusion and Future Directions
The rational design of ADC linkers is a pivotal aspect of developing next-generation cancer therapeutics. While the Val-Cit-PABC linker has proven to be a robust and effective platform, there is ample room for innovation to enhance the therapeutic window of ADCs. The hypothetical linker derived from this compound presented in this guide offers a compelling avenue for research. The introduction of the N,N-dimethylbenzamide moiety is predicted to fine-tune the linker's properties, potentially leading to improved plasma stability and a more rapid payload release within the tumor cell.
The experimental protocols detailed herein provide a roadmap for the direct, head-to-head comparison of this novel linker with the established benchmark. The data generated from such studies will be invaluable in elucidating the structure-activity relationships of substituted PABC linkers and will guide the design of future ADCs with superior efficacy and safety profiles. As our understanding of the intricate interplay between linker chemistry and ADC performance deepens, we move closer to realizing the full potential of this powerful therapeutic modality.
References
- Dorywalska, M., et al. (2015). Effect of Attachment Site on the Stability of Cysteine-Linked Antibody-Drug Conjugates.
- Senter, P. D., & Sievers, E. L. (2012). The discovery and development of brentuximab vedotin for use in relapsed Hodgkin lymphoma and systemic anaplastic large cell lymphoma.
- Doronina, S. O., et al. (2003). Development of potent and selective antibody-drug conjugates for cancer therapy.
- Poon, K. A., et al. (2019). A novel glycan-engineered anti-B7-H4 antibody-drug conjugate for the treatment of solid tumors. Molecular Cancer Therapeutics, 18(1), 89-99.
- Kovtun, Y. V., & Goldmacher, V. S. (2007). Antibody-drug conjugates: design and development. Expert Opinion on Biological Therapy, 7(12), 1859–1876.
- Hamblett, K. J., et al. (2004). Effects of drug loading on the antitumor activity of a monoclonal antibody drug conjugate. Clinical Cancer Research, 10(20), 7063–7070.
- Poudel, Y. B., et al. (2019). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates.
- Burke, P. J., et al. (2017). A Site-Specific Antibody–Drug Conjugate with a DUPA-Containing Linker for the Treatment of Prostate Cancer. Molecular Cancer Therapeutics, 16(1), 134-143.
- Dubowchik, G. M., & Walker, M. A. (1999). Receptor-mediated and enzyme-dependent targeting of cytotoxic drugs. Pharmacology & Therapeutics, 83(2), 67–123.
- Erickson, H. K., et al. (2006). Antibody-maytansinoid conjugates are activated in targeted cancer cells by lysosomal degradation and linker-dependent intracellular processing. Cancer Research, 66(8), 4426–4433.
- Toki, B. E., et al. (2002). Protease-mediated fragmentation of a targeted immunoconjugate: a new mechanism of action for cancer chemotherapy. Cancer Research, 62(13), 3700–3705.
- Kern, J. C., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics, 15(5), 958–970. [Link]
- Wu, A. M., & Senter, P. D. (2005). Arming antibodies: prospects and challenges for immunoconjugates.
- Sanderson, R. J., et al. (2005). In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. Clinical Cancer Research, 11(2 Pt 1), 843–852.
- Alley, S. C., et al. (2008). The effect of conjugation site on the stability of disulfide-linked antibody-maytansinoid conjugates.
- Phillips, G. D. L., et al. (2008).
- Lyon, R. P., et al. (2015). Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index.
- Anami, Y., et al. (2018). Glutamic Acid-Valine-Citrulline Linkers Ensure the Stability of Antibody-Drug Conjugates in Mouse Plasma.
- Sutherland, M. S., et al. (2006). Lysosomal trafficking and processing of a dull-human anti-CD22 immunoconjugate: a novel mechanism for the delivery of calicheamicin. Blood, 108(12), 3848-3855.
- Strop, P., et al. (2013). Location matters: site of conjugation modulates stability and pharmacokinetics of antibody drug conjugates. Chemistry & Biology, 20(2), 161–167.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(chloromethyl)-N,N-dimethylbenzamide
Navigating the lifecycle of a research chemical extends beyond its synthesis and application; it culminates in its safe and compliant disposal. For a compound like 4-(chloromethyl)-N,N-dimethylbenzamide, a versatile building block in complex chemical synthesis, a rigorous and informed disposal plan is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship.[1] This guide provides a detailed, step-by-step framework for researchers, scientists, and drug development professionals to manage the waste stream of this compound, grounding every recommendation in established safety protocols and regulatory standards.
Hazard Characterization: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a substituted aromatic amide containing a reactive chloromethyl group. This structure dictates its hazard profile and, consequently, its disposal requirements.
As a chlorinated organic compound, it falls under specific hazardous waste categories that require segregation from non-halogenated waste streams.[2][3] The rationale is twofold: mixed halogenated and non-halogenated solvents often cannot be recycled or reclaimed, leading to significantly higher disposal costs.[3] More critically, the combustion of chlorinated compounds requires specialized high-temperature incinerators equipped with scrubbers to neutralize the resulting hydrogen chloride gas and prevent the formation of highly toxic chlorinated byproducts such as dioxins.[4][5][6]
Table 1: Chemical and Hazard Profile of this compound
| Property | Value | Source |
| CAS Number | 121083-51-0 | |
| Molecular Formula | C₁₀H₁₂ClNO | |
| Molecular Weight | 197.66 g/mol | |
| GHS Hazard Codes | H302, H315, H318, H335 | |
| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation. |
Personal Protective Equipment (PPE) and Immediate Safety
Given the hazards, stringent personal protection is non-negotiable. All handling and disposal preparation must be conducted within a certified chemical fume hood to mitigate inhalation risks.[7][8]
Required PPE:
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and accidental contact that could cause serious eye damage.[9][10]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or perforation before use.[9]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[7]
The Core Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound waste must follow a systematic process of segregation, containment, and labeling, culminating in transfer to a certified disposal service.
Step 1: Waste Stream Identification and Segregation
All waste containing this compound must be classified as Hazardous Halogenated Organic Waste . This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, weighing boats, gloves).
-
Spill cleanup materials.
Causality: This segregation is the most critical step. As mandated by institutions and regulatory bodies like the EPA, halogenated waste must be kept separate from non-halogenated waste to ensure it is routed to the correct high-temperature incineration facility.[2][3] Mixing these streams constitutes a compliance violation and creates a more complex and hazardous waste profile.
Step 2: Containment
-
For Solid Waste:
-
Collect unused pure compound, contaminated disposable labware, and spill cleanup debris in a dedicated, leak-proof container.
-
A heavy-duty, clear plastic bag lining a rigid pail with a secure lid is a suitable option for this chemically contaminated solid waste.[11]
-
The container must be kept closed at all times except when actively adding waste.[11]
-
-
For Liquid Waste (Solutions):
-
Use a designated, chemically compatible waste container, typically provided by your institution's Environmental Health & Safety (EHS) department. High-density polyethylene (HDPE) containers are common.[2]
-
Never mix incompatible chemicals. This compound waste should not be mixed with strong oxidizing agents, bases, or reactive metals.[12][13]
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[2]
-
Ensure the container is securely sealed after each addition and stored in secondary containment to mitigate leaks or spills.[11]
-
Step 3: Labeling
Accurate and detailed labeling is a legal requirement under OSHA's Hazard Communication Standard and EPA regulations.[14][15] The label must be affixed to the container as soon as the first drop of waste is added.
A compliant hazardous waste label must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" . List all other components of a solution with their approximate percentages.
-
A clear indication of the hazards (e.g., "Irritant," "Toxic").
-
The date on which waste was first added to the container (accumulation start date).
-
The name and contact information of the responsible researcher or lab.
Step 4: Temporary Storage (Satellite Accumulation)
Laboratories are permitted to temporarily store hazardous waste in designated "Satellite Accumulation Areas" (SAAs) at or near the point of generation.[1][14]
SAA Requirements:
-
The waste container must be under the direct control of the laboratory personnel.
-
The area must be well-ventilated and away from ignition sources or incompatible materials.[1]
-
The volume of waste must not exceed regulatory limits (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).[14]
-
Regularly inspect the container for any signs of leakage or degradation.[1]
Step 5: Final Disposal
Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
The only acceptable method of disposal is through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][10] Schedule a waste pickup according to your institution's procedures. Trained professionals will then transport the waste for final disposition, which for chlorinated organics, is typically high-temperature incineration.[4][5]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for the disposal of this compound waste.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert & Evacuate: Notify personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.
-
Containment: For a solid spill, carefully sweep the material into a designated waste container. Avoid creating dust. For a liquid spill, use an absorbent material (e.g., vermiculite or a chemical spill kit) to contain and absorb the liquid.
-
Cleanup: Place all contaminated absorbent materials and cleaning supplies into the designated solid halogenated organic waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of safety, scientific integrity, and environmental responsibility.
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.). Google Cloud.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
- CHLORINATED ORGANICS HANDBOOK. (n.d.). OxyChem.
- Chlorine in Workplace Atmospheres. (n.d.). OSHA.
- Process for the incineration of chlorinated organic materials. (1980). Google Patents.
- Hazardous Waste Reduction. (n.d.). Environmental Health and Safety.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA.
- SAFETY DATA SHEET - N,N-Dimethylbenzamide. (2016). Chem Service.
- Hazardous Waste. (n.d.). US EPA.
- SAFETY DATA SHEET - Benzamide, N,N-dimethyl-. (2025). Thermo Fisher Scientific.
- 4-CHLOROMETHYL-N,N-DIETHYLBENZAMIDE | 54589-57-0. (n.d.). Chemcd.
- SAFETY DATA SHEET - 4-Chloro-N,N-diethylbenzamide. (2024). Fisher Scientific.
- SAFETY DATA SHEET - Benzamide, N,N-dimethyl-. (2025). Fisher Scientific.
- 1910.1052 - Methylene chloride. (n.d.). Occupational Safety and Health Administration (OSHA).
- On the Environmental Hazard of Burning Organic Waste in the Presence of Chlorine Compounds. (2025). ResearchGate.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
- Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration (OSHA).
- Synthesis and thermal decomposition of N,N-dialkoxyamides. (2011). CiteSeerX.
- Navigating the Disposal of Novel Research Compounds: A Guide for Laboratory Professionals. (2025). Benchchem.
- OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). CDC.
- This compound | 121083-51-0. (n.d.). Biosynth.
- Incompatible Chemicals. (n.d.). Risk Management and Safety.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ethz.ch [ethz.ch]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. oxychem.com [oxychem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. cdn.chemservice.com [cdn.chemservice.com]
- 10. fishersci.com [fishersci.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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- 14. epa.gov [epa.gov]
- 15. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
Navigating the Safe Handling of 4-(chloromethyl)-N,N-dimethylbenzamide: A Guide for Laboratory Professionals
The core principle of this guide is to foster a proactive safety culture. The presence of a chloromethyl group on the benzamide scaffold suggests that this compound should be handled as a potential alkylating agent, a class of compounds known for their reactivity and potential for long-term health effects.[1] Therefore, a conservative and rigorous approach to personal protection and containment is not just recommended, but essential.
Hazard Identification and Risk Assessment: Understanding the Compound
Based on the analysis of its functional groups, 4-(chloromethyl)-N,N-dimethylbenzamide is anticipated to present the following hazards:
-
Skin and Eye Irritation: Like its parent compound, N,N-dimethylbenzamide, it is expected to cause skin irritation and serious eye irritation.[2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][3]
-
Potential Alkylating Agent: The chloromethyl group is a known structural alert for alkylating activity. Alkylating agents are reactive compounds that can covalently modify biological macromolecules like DNA, which can lead to mutagenic and carcinogenic effects.[1] Until data proves otherwise, it is prudent to handle this compound with the same precautions as other hazardous alkylating agents.
Given these potential hazards, a thorough risk assessment should be conducted before any work is initiated. This assessment must consider the quantity of the compound being handled, the nature of the experimental procedures, and the potential for aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to prevent dermal, ocular, and respiratory exposure. The following table outlines the recommended PPE for handling this compound.
| Task | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Double-gloving with nitrile gloves | Chemical safety goggles and a face shield | Disposable, solid-front lab coat with tight-fitting cuffs | N95 or higher-rated respirator if not in a certified chemical fume hood |
| Solution Preparation and Handling | Double-gloving with nitrile gloves | Chemical safety goggles and a face shield | Disposable, solid-front lab coat with tight-fitting cuffs | Work should be performed in a certified chemical fume hood |
| Equipment Cleaning and Decontamination | Heavy-duty nitrile or butyl rubber gloves | Chemical safety goggles and a face shield | Chemical-resistant apron over a lab coat | Work should be performed in a certified chemical fume hood |
| Spill Cleanup | Heavy-duty nitrile or butyl rubber gloves | Chemical safety goggles and a full-face respirator | Chemical-resistant disposable gown | Full-face respirator with appropriate cartridges |
Causality Behind PPE Choices:
-
Double-Gloving: This provides an extra layer of protection against potential tears or permeation. The outer glove should be removed and disposed of immediately after handling the compound.
-
Face Shield over Goggles: This combination offers superior protection against splashes to the entire face.
-
Disposable Lab Coat: Prevents contamination of personal clothing and can be easily disposed of as hazardous waste.
-
Chemical Fume Hood: This is the primary engineering control to minimize inhalation exposure. All manipulations of the solid compound and its solutions should be performed within a properly functioning fume hood.
Operational Plan: From Receipt to Disposal
A clear and logical workflow is essential for the safe handling of this compound. The following diagram illustrates the key stages of the process.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
